Product packaging for Basifungin(Cat. No.:CAS No. 127785-64-2)

Basifungin

Cat. No.: B1667757
CAS No.: 127785-64-2
M. Wt: 1101.4 g/mol
InChI Key: RLMLFADXHJLPSQ-QKCBWMAHSA-N
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Description

Basifungin, also known as aureuobacidin A, is a phosphorylceramide synthase inhibitor,.
Aureobasidin A has been reported in Aureobasidium pullulans with data available.
This compound is an orally available cyclic depsipeptide antibiotic produced by Aureobasidium pullulans that is a fungicide at low concentrations. Aureobasidin A inhibits inositol phosphorylceramide synthase, an enzyme that catalyzes a key step in fungal sphingolipid biosynthesis. This may inhibit fungal cell growth.
inositol phosphorylceramide synthase inhibitor;  structure given in first source;  isolated from the culture medium of Aureobasidium pullulans R 106

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H92N8O11 B1667757 Basifungin CAS No. 127785-64-2

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,27S)-3,6-dibenzyl-12,24-bis[(2R)-butan-2-yl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H92N8O11/c1-17-38(9)46-57(75)65(14)47(36(5)6)52(70)61-42(32-35(3)4)55(73)67(16)50(60(11,12)78)59(77)79-49(39(10)18-2)58(76)66(15)48(37(7)8)53(71)62-43(33-40-26-21-19-22-27-40)54(72)64(13)45(34-41-28-23-20-24-29-41)56(74)68-31-25-30-44(68)51(69)63-46/h19-24,26-29,35-39,42-50,78H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69)/t38-,39-,42+,43+,44+,45+,46+,47+,48+,49-,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMLFADXHJLPSQ-QKCBWMAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N2CCC[C@H]2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H92N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017531
Record name Basifungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1101.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127785-64-2
Record name Basifungin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127785642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Basifungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BASIFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV0USO6I6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of Basifungin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antifungal agent with potent activity against a broad spectrum of pathogenic fungi. Its primary mechanism of action involves the specific and potent inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and experimental workflows.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with unique mechanisms of action. This compound, a natural product isolated from the fungus Aureobasidium pullulans, represents a promising therapeutic candidate. Unlike many existing antifungals that target ergosterol synthesis or the cell wall, this compound's unique target in the sphingolipid biosynthesis pathway offers a distinct advantage, including a lower propensity for cross-resistance with current antifungal classes.

Core Mechanism of Action: Inhibition of Inositol Phosphorylceramide (IPC) Synthase

The fungicidal activity of this compound stems from its highly specific inhibition of inositol phosphorylceramide (IPC) synthase (EC 2.4.1.-).[1][2] IPC synthase is a key enzyme in fungi that catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide, forming IPC.[2] This reaction is a critical step in the biosynthesis of complex sphingolipids, which are essential components of the fungal plasma membrane, contributing to its structural integrity and function.

The inhibition of IPC synthase by this compound leads to a cascade of downstream effects:

  • Depletion of Complex Sphingolipids: The primary consequence is the cessation of IPC production, leading to a depletion of downstream complex sphingolipids.

  • Accumulation of Ceramides: The blockage of the pathway can lead to an accumulation of ceramide precursors, which can have cytotoxic effects.

  • Disruption of Cell Membrane Integrity: The altered sphingolipid composition compromises the structural integrity and fluidity of the fungal cell membrane. This results in increased membrane permeability and the leakage of essential cytoplasmic components, such as amino acids.[3][4]

  • Aberrant Cellular Processes: Disruption of the cell membrane and sphingolipid signaling can lead to secondary effects such as disorganized actin assembly and delocalized chitin deposition in the cell wall, ultimately contributing to cell death.

The specificity of this compound arises from the fact that IPC synthase is an essential enzyme in fungi but is absent in mammals, making it an attractive target for antifungal drug development with potentially low host toxicity.

Mechanism of Action Diagram

Mechanism_of_Action cluster_pathway Fungal Sphingolipid Biosynthesis cluster_inhibition Inhibition by this compound cluster_effects Downstream Cellular Effects PI Phosphatidylinositol (PI) IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase (AUR1) PI->IPC_Synthase Ceramide Ceramide Ceramide->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Catalyzes Sphingolipid_Depletion Depletion of Complex Sphingolipids IPC_Synthase->Sphingolipid_Depletion Inhibition leads to Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Further Metabolism This compound This compound (Aureobasidin A) Inhibition This compound->Inhibition Inhibition->IPC_Synthase Membrane_Disruption Disruption of Cell Membrane Integrity Sphingolipid_Depletion->Membrane_Disruption Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: The inhibitory action of this compound on IPC synthase and its downstream consequences.

Quantitative Data

The antifungal activity of this compound has been quantified through various in vitro assays, including determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) against IPC synthase, as well as the minimum inhibitory concentration (MIC) against various fungal species.

Table 1: Inhibition of IPC Synthase by this compound (Aureobasidin A)
Fungal SpeciesIC50 (ng/mL)IC50 (nM)Apparent Ki (nM)Reference
Saccharomyces cerevisiae-~32~7
Saccharomyces cerevisiae--0.55
Candida albicans2-4-0.183
Candida glabrata2-4--
Candida tropicalis2-4--
Candida parapsilosis2-4--
Candida krusei2-4--
Aspergillus fumigatus3-5--
Aspergillus flavus3-5--
Aspergillus niger3-5--
Aspergillus terreus3-5--
Table 2: Minimum Inhibitory Concentration (MIC) of this compound (Aureobasidin A) Against Various Fungi
Fungal SpeciesMIC (µg/mL)Reference
Candida albicans<2
Candida glabrata<2
Candida tropicalis<2
Candida parapsilosis<2
Candida krusei<2
Aspergillus fumigatus>50
Aspergillus flavus>50
Aspergillus niger0.8

Note: The high MIC values for some Aspergillus species, despite potent IPC synthase inhibition, suggest the involvement of drug efflux pumps in resistance.

Experimental Protocols

In Vitro IPC Synthase Inhibition Assay

This protocol describes a common method for measuring the inhibition of IPC synthase by this compound using a fluorometric assay.

Objective: To determine the IC50 and/or Ki of this compound against fungal IPC synthase.

Materials:

  • Fungal microsomal membrane preparations (source of IPC synthase)

  • This compound (Aureobasidin A) stock solution (e.g., 1 mM in DMSO)

  • Fluorescent ceramide substrate: 6-[N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-hexanoyl ceramide (C6-NBD-cer)

  • Phosphatidylinositol (PI)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Reaction termination solution: Chloroform:Methanol (2:1, v/v)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the assay mixture containing C6-NBD-cer (e.g., 0.1 mM) and PI (e.g., 2 mM) in the assay buffer.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound (e.g., 1.6 to 50 nM) to the microsomal membrane preparation (e.g., 1.0 mg/mL protein). Pre-incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture containing the substrates.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding the chloroform:methanol solution.

  • Extraction: Vortex the mixture thoroughly to extract the lipids into the organic phase. Centrifuge to separate the aqueous and organic phases.

  • Analysis: Collect the lower organic phase, dry it under nitrogen, and resuspend the lipid extract in a suitable solvent. Analyze the formation of the fluorescent product (NBD-IPC) by HPLC with fluorescence detection.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be determined using appropriate kinetic models (e.g., Morrison equation for tight-binding inhibitors).

Workflow for IPC Synthase Inhibition Assay

IPC_Synthase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Microsomal Membranes - this compound dilutions - C6-NBD-ceramide - PI start->prep_reagents pre_incubate Pre-incubate Microsomal Membranes with this compound prep_reagents->pre_incubate initiate_reaction Initiate Reaction by adding Substrates (PI, C6-NBD-cer) pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate Terminate Reaction with Chloroform:Methanol incubate->terminate extract Extract Lipids terminate->extract analyze Analyze by HPLC with Fluorescence Detection extract->analyze calculate Calculate % Inhibition, IC50, and Ki analyze->calculate end End calculate->end

Caption: A stepwise workflow for the in vitro IPC synthase inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate

  • This compound stock solution

  • Standardized growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.

Signaling Pathways and Cellular Response

While this compound's primary action is the direct inhibition of an enzyme, this disruption of sphingolipid homeostasis triggers a cellular response. The observed effects are largely consequences of the compromised cell membrane rather than the activation of a specific signaling cascade by this compound itself.

The inhibition of IPC synthase and subsequent membrane damage can be considered a form of cellular stress. Fungi possess conserved stress response pathways, such as the Cell Wall Integrity (CWI) pathway (a MAP kinase cascade) and the High Osmolarity Glycerol (HOG) pathway, which are activated by various environmental insults, including cell wall and membrane damage. While not directly initiated by this compound, these pathways may be activated as a compensatory or stress response to the effects of the drug.

The observed downstream effects of this compound treatment, such as aberrant actin assembly and chitin delocalization , are likely due to the disruption of the plasma membrane's role in organizing the cytoskeleton and cell wall synthesis.

Downstream Cellular Consequences Diagram

Cellular_Consequences cluster_responses Cellular Responses & Consequences This compound This compound IPC_Synthase_Inhibition Inhibition of IPC Synthase This compound->IPC_Synthase_Inhibition Sphingolipid_Depletion Sphingolipid Depletion IPC_Synthase_Inhibition->Sphingolipid_Depletion Membrane_Damage Cell Membrane Damage & Instability Sphingolipid_Depletion->Membrane_Damage Actin_Disruption Aberrant Actin Assembly Membrane_Damage->Actin_Disruption Chitin_Delocalization Chitin Delocalization Membrane_Damage->Chitin_Delocalization Stress_Response Activation of General Stress Response Pathways (e.g., CWI, HOG) Membrane_Damage->Stress_Response Cell_Death Cell Death Membrane_Damage->Cell_Death leads to

Caption: Downstream cellular consequences of this compound-induced membrane damage.

Conclusion

This compound exerts its potent fungicidal activity through a well-defined mechanism: the inhibition of inositol phosphorylceramide synthase. This leads to a fatal disruption of fungal cell membrane integrity. The high specificity of this compound for its fungal target, which is absent in mammalian cells, underscores its potential as a valuable therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other inhibitors of the fungal sphingolipid biosynthesis pathway. Understanding the intricate details of its mechanism of action is paramount for optimizing its clinical application and overcoming potential resistance mechanisms.

References

An In-depth Technical Guide to Basifungin (Aureobasidin A): Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basifungin, also known as Aureobasidin A (AbA), is a cyclic depsipeptide antibiotic with potent antifungal properties.[1][2] Isolated from the filamentous fungus Aureobasidium pullulans, this natural product has garnered significant interest within the scientific community due to its unique mechanism of action and broad-spectrum activity against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound, with a focus on its quantitative antifungal activity, detailed experimental protocols, and the signaling pathway it inhibits.

Discovery and Origin

This compound (Aureobasidin A) was first isolated from the culture broth of the fungus Aureobasidium pullulans R106.[1][3] It is a cyclic nonadepsipeptide, meaning it contains nine amino acid residues and at least one ester linkage in its ring structure.[4] The producing organism, A. pullulans, is a ubiquitous black yeast-like fungus commonly found in various terrestrial and aquatic environments. The discovery of Aureobasidin A provided a novel scaffold for the development of antifungal agents with a distinct mechanism of action compared to existing therapies.

Antifungal Activity

Aureobasidin A exhibits potent fungicidal activity against a wide array of pathogenic yeasts and molds. Its efficacy has been demonstrated against clinically relevant species, including various Candida and Aspergillus species. The primary molecular target of Aureobasidin A is inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway. By inhibiting this enzyme, Aureobasidin A disrupts the integrity of the fungal cell membrane, leading to cell death.

Data Presentation: In Vitro Antifungal Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Aureobasidin A against various fungal species, providing a quantitative measure of its antifungal potency.

Fungal SpeciesStrainMIC (µg/mL)Reference
Saccharomyces cerevisiaeATCC9763 (diploid)0.2-0.4
Saccharomyces cerevisiaeSH3328 (haploid)0.1
Saccharomyces cerevisiaeSake yeast (diploid)0.1-0.2
Candida albicansPlanktonic (MIC₅₀)1
Candida albicansPlanktonic (MIC₉₀)1
Candida albicansBiofilm (MIC₅₀)8
Candida albicansBiofilm (MIC₉₀)≥64
Candida glabrataPlanktonic (MIC₅₀)0.25-2
Candida glabrataPlanktonic (MIC₉₀)0.25-2
Aspergillus niger-Susceptible
Aspergillus nidulans-Susceptible
Aspergillus fumigatus->50
Aspergillus flavus->50

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Aureobasidin A's primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, a critical enzyme in the fungal sphingolipid biosynthetic pathway. This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to a ceramide, forming IPC. IPC is a precursor for more complex sphingolipids that are essential components of the fungal cell membrane, contributing to its structural integrity and function. By blocking IPC synthesis, Aureobasidin A leads to the depletion of essential sphingolipids and the accumulation of cytotoxic ceramide, ultimately resulting in fungal cell death.

Caption: Inhibition of IPC Synthase by Aureobasidin A.

Experimental Protocols

Isolation and Purification of Aureobasidin A from Aureobasidium pullulans

This protocol outlines the general steps for the extraction and purification of Aureobasidin A from a culture of A. pullulans.

Materials:

  • Aureobasidium pullulans culture

  • Fermentation medium (e.g., Potato Dextrose Broth)

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Fermentation: Inoculate a suitable fermentation medium with A. pullulans and incubate with shaking for several days to allow for the production of Aureobasidin A.

  • Extraction:

    • Separate the fungal mycelia from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate with an equal volume of ethyl acetate.

    • Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of methanol in chloroform or a similar solvent system.

    • Collect fractions and monitor for the presence of Aureobasidin A using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing Aureobasidin A and concentrate them.

    • Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).

    • Collect the peak corresponding to Aureobasidin A and verify its purity by analytical HPLC and mass spectrometry.

Inositol Phosphorylceramide (IPC) Synthase Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of Aureobasidin A against IPC synthase.

Materials:

  • Microsomal fractions containing IPC synthase from the target fungus

  • Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)

  • Phosphatidylinositol (PI)

  • Aureobasidin A

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, assay buffer, and varying concentrations of Aureobasidin A. Pre-incubate for a specified time (e.g., 10 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the fluorescent ceramide substrate and PI.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Stop Reaction and Lipid Extraction: Terminate the reaction by adding a chloroform/methanol mixture. Extract the lipids into the organic phase.

  • Analysis:

    • Dry the lipid extract and resuspend it in a small volume of a suitable solvent.

    • Separate the fluorescently labeled IPC product from the unreacted ceramide substrate using HPLC on a silica or C18 column.

    • Quantify the amount of fluorescent IPC product using a fluorescence detector.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Aureobasidin A and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Yeast Two-Hybrid (Y2H) Screening Using Aureobasidin A Selection

Aureobasidin A is a powerful selection agent in Y2H systems due to its fungicidal nature, which reduces the background of non-interacting clones.

Y2H_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_screening Screening cluster_validation Validation Bait_Construction Construct Bait Plasmid (pGBKT7-GeneX) Transform_Bait Transform Bait into Yeast Strain A (e.g., Y2HGold) Bait_Construction->Transform_Bait Prey_Library Obtain Prey cDNA Library (pGADT7-Library) Transform_Prey Transform Prey Library into Yeast Strain B (e.g., Y187) Prey_Library->Transform_Prey Mating Mate Strain A and Strain B Transform_Bait->Mating Transform_Prey->Mating Selection Plate on Selective Media (-Trp, -Leu, +Aureobasidin A, +X-α-Gal) Mating->Selection Incubation Incubate at 30°C Selection->Incubation Positive_Clones Identify Positive Clones (Growth and Blue Color) Incubation->Positive_Clones Isolate_Plasmids Isolate Prey Plasmids from Positive Clones Positive_Clones->Isolate_Plasmids Sequence Sequence Prey Inserts Isolate_Plasmids->Sequence Confirm_Interaction Confirm Interaction (e.g., Co-immunoprecipitation) Sequence->Confirm_Interaction

Caption: Yeast Two-Hybrid Screening Workflow.

Procedure Outline:

  • Vector Construction: Clone the gene of interest (bait) into a Y2H bait vector (e.g., containing the GAL4 DNA-binding domain). A cDNA library (prey) is cloned into a Y2H prey vector (e.g., containing the GAL4 activation domain).

  • Yeast Transformation: Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa) and the prey library into a yeast strain of the opposite mating type (e.g., MATα).

  • Mating: Mix the two yeast strains to allow for mating and the formation of diploid cells containing both bait and prey plasmids.

  • Selection: Plate the diploid yeast on a selective medium lacking certain nutrients (to select for the presence of both plasmids) and containing Aureobasidin A. Only yeast cells in which the bait and prey proteins interact will be able to activate the reporter gene (e.g., AUR1-C), conferring resistance to Aureobasidin A and allowing for growth.

  • Identification and Validation: Isolate and sequence the prey plasmids from the surviving colonies to identify the interacting proteins. Further biochemical or genetic assays are then performed to validate the interaction.

Conclusion

This compound (Aureobasidin A) represents a significant discovery in the field of antifungal research. Its unique origin from Aureobasidium pullulans and its specific mechanism of action targeting fungal sphingolipid biosynthesis make it a valuable tool for both basic research and as a potential lead compound for the development of new antifungal therapies. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this promising molecule and its applications in combating fungal diseases.

References

Basifungin's Impact on Fungal Cell Wall Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basifungin (Aureobasidin A), a cyclic depsipeptide antibiotic, exhibits potent antifungal activity against a broad spectrum of pathogenic fungi. Its primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway. This disruption of sphingolipid metabolism leads to compromised plasma membrane integrity, which in turn triggers a cascade of cellular stress responses, most notably affecting the structure and integrity of the fungal cell wall. This technical guide provides an in-depth analysis of this compound's effects on fungal cell wall integrity, detailing its mechanism of action, the consequential activation of the Cell Wall Integrity (CWI) signaling pathway, and a summary of its antifungal activity. Detailed experimental protocols for studying these effects are also provided to facilitate further research in this area.

Introduction

The fungal cell wall is a dynamic and essential structure that provides osmotic protection, maintains cell shape, and mediates interactions with the environment. It is primarily composed of polysaccharides, such as chitin and β-glucans, interwoven with mannoproteins. Due to its absence in mammalian cells, the fungal cell wall is an attractive target for the development of antifungal therapies. This compound, a natural product of Aureobasidium pullulans, represents a class of antifungals that indirectly targets the cell wall by disrupting the underlying plasma membrane's composition and function. Understanding the intricate details of how this compound impacts cell wall integrity is crucial for optimizing its therapeutic potential and for the development of novel antifungal strategies.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

This compound's primary molecular target is inositol phosphorylceramide (IPC) synthase, encoded by the AUR1 gene in fungi.[1][2] This enzyme catalyzes a critical step in the biosynthesis of complex sphingolipids, which are essential components of the fungal plasma membrane.[3][4]

The inhibition of IPC synthase by this compound leads to two major consequences:

  • Depletion of complex sphingolipids: This alters the physical properties of the plasma membrane, affecting its fluidity, permeability, and the function of membrane-associated proteins.

  • Accumulation of ceramide precursors: Elevated levels of ceramides can be toxic to the cell and may trigger downstream signaling events, including apoptosis.

The compromised plasma membrane integrity directly impacts the synthesis and organization of cell wall components, leading to a state of cell wall stress.

Visualization of this compound's Primary Action

The following diagram illustrates the central role of IPC synthase in the fungal sphingolipid biosynthesis pathway and its inhibition by this compound.

cluster_0 Sphingolipid Biosynthesis Pathway cluster_1 Cellular Consequences Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine Ketosphinganine->Dihydrosphingosine Phytoceramide Phytoceramide Dihydrosphingosine->Phytoceramide Ceramide Synthase IPC Inositol Phosphorylceramide (IPC) Phytoceramide->IPC IPC Synthase (AUR1) Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Membrane_Integrity Plasma Membrane Integrity Disrupted Complex_Sphingolipids->Membrane_Integrity Maintains This compound This compound This compound->IPC Inhibits Cell_Wall_Stress Cell Wall Stress Membrane_Integrity->Cell_Wall_Stress Induces

Caption: this compound inhibits IPC synthase, disrupting sphingolipid biosynthesis and leading to cell wall stress.

Effect on Fungal Cell Wall Composition

The stress induced by this compound on the plasma membrane triggers a cellular response that remodels the cell wall. This remodeling is a complex process aimed at compensating for the weakened cell envelope.

Chitin Content

Studies have shown that treatment of Candida species with Aureobasidin A leads to a reduction in chitin content .[2] This is in contrast to the compensatory increase in chitin synthesis often observed with direct inhibitors of glucan synthesis, such as echinocandins. The reduction in chitin may be a consequence of the broader cellular stress and disruption of normal biosynthetic processes caused by this compound.

β-Glucan Content

Direct quantitative data on the effect of this compound on β-glucan levels is currently limited in the available scientific literature. However, the activation of the Cell Wall Integrity (CWI) pathway (see Section 4) in response to cell wall stress typically leads to an upregulation of β-glucan synthesis as a compensatory mechanism. It is therefore hypothesized that fungal cells treated with this compound may exhibit an increase in β-glucan levels to counteract the compromised cell envelope, though further experimental verification is required.

Activation of the Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade in fungi that is activated in response to various forms of cell wall stress. Its primary function is to coordinate a transcriptional response that reinforces the cell wall. The disruption of plasma membrane integrity by this compound is a potent trigger for the CWI pathway.

The canonical CWI pathway involves a series of protein kinases that relay the stress signal from the cell surface to the nucleus:

  • Sensors: Transmembrane proteins (e.g., Wsc1, Mid2) detect perturbations in the cell envelope.

  • GTPase: Rho1, a small GTPase, is activated and in turn activates Protein Kinase C (Pkc1).

  • MAPK Cascade: Pkc1 initiates a mitogen-activated protein kinase (MAPK) cascade, involving Bck1 (MAPKKK), Mkk1/2 (MAPKK), and Slt2/Mpk1 (MAPK).

  • Transcription Factor: The phosphorylated and activated Slt2/Mpk1 translocates to the nucleus and activates the transcription factor Rlm1.

  • Gene Expression: Rlm1 induces the expression of a battery of genes involved in cell wall biosynthesis and remodeling, including genes encoding for chitin synthases and glucan synthases.

While direct experimental evidence for the phosphorylation of Slt2/Mpk1 and activation of Rlm1 specifically in response to this compound is not extensively documented, the known consequences of plasma membrane stress strongly suggest the activation of this pathway.

Visualization of the Cell Wall Integrity (CWI) Pathway

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IPC_Synthase IPC Synthase This compound->IPC_Synthase Inhibits Membrane_Stress Membrane Stress IPC_Synthase->Membrane_Stress Sensors Wsc1, Mid2 Membrane_Stress->Sensors Rho1 Rho1 Sensors->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Activates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates Slt2_P Slt2-P Slt2->Slt2_P Translocates Rlm1 Rlm1 Slt2_P->Rlm1 Activates DNA DNA Rlm1->DNA Binds to Cell_Wall_Genes Cell Wall Genes DNA->Cell_Wall_Genes Induces Transcription Cell_Wall_Repair Cell Wall Reinforcement Cell_Wall_Genes->Cell_Wall_Repair Leads to

Caption: this compound-induced membrane stress activates the CWI pathway, leading to cell wall reinforcement.

Quantitative Data on Antifungal Activity

The antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Aureobasidin A) against Pathogenic Fungi
Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Candida albicans<211
Candida glabrata<211
Candida tropicalis<2--
Candida parapsilosis<2--
Candida krusei<2--
Aspergillus fumigatus>50--
Aspergillus flavus>50--
Aspergillus niger0.8--
Aspergillus terreus1.6--
Cryptococcus neoformans---

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. "-" indicates data not available in the cited literature.

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the effects of this compound on fungal cell wall integrity.

Protocol for Inositol Phosphorylceramide (IPC) Synthase Inhibition Assay

This protocol is adapted from established methods for measuring IPC synthase activity.

Objective: To determine the in vitro inhibitory effect of this compound on IPC synthase activity.

Materials:

  • Fungal microsomal membrane preparation (source of IPC synthase)

  • This compound (Aureobasidin A)

  • Fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide)

  • Phosphatidylinositol (PI)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • HPLC system with a fluorescence detector

Procedure:

  • Microsomal Membrane Preparation: Prepare microsomal membranes from the fungal species of interest using standard cell fractionation techniques.

  • Assay Reaction: a. In a microcentrifuge tube, pre-incubate the microsomal membranes with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for 5-10 minutes at 30°C. b. Initiate the reaction by adding the C6-NBD-ceramide and PI substrates. c. Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: a. Stop the reaction by adding a chloroform/methanol mixture. b. Perform a lipid extraction to separate the lipid-soluble products.

  • HPLC Analysis: a. Analyze the lipid extract by HPLC using a normal-phase column to separate the fluorescently labeled IPC product from the unreacted ceramide substrate. b. Quantify the amount of IPC formed by measuring the fluorescence intensity.

  • Data Analysis: a. Calculate the percentage of IPC synthase inhibition for each this compound concentration relative to the control. b. Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by plotting the inhibition data against the logarithm of the inhibitor concentration.

Protocol for Quantification of Fungal Cell Wall Components

This protocol provides a method for the quantitative analysis of chitin and β-glucan in the fungal cell wall.

Objective: To quantify the changes in chitin and β-glucan content in fungal cells upon treatment with this compound.

Materials:

  • Fungal culture

  • This compound

  • For Chitin Quantification (e.g., using the MBTH method):

    • 6 M HCl

    • Sodium nitrite

    • Ammonium sulfamate

    • 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)

    • Ferric chloride (FeCl3)

    • Glucosamine standard

  • For β-Glucan Quantification (e.g., by acid hydrolysis and glucose measurement):

    • 2 M H2SO4

    • Glucose oxidase kit

    • Glucose standard

Procedure:

  • Fungal Culture and Treatment: a. Grow the fungal strain in a suitable liquid medium to the mid-exponential phase. b. Treat the culture with a sub-inhibitory concentration of this compound for a specified duration (e.g., 6, 12, or 24 hours). Include an untreated control.

  • Cell Wall Isolation: a. Harvest the fungal cells by centrifugation. b. Mechanically disrupt the cells (e.g., using glass beads) and isolate the cell walls by differential centrifugation. c. Wash the isolated cell walls extensively and lyophilize them.

  • Chitin Quantification: a. Hydrolyze a known weight of the dried cell wall material in 6 M HCl. b. Neutralize the hydrolysate. c. Perform the colorimetric MBTH assay to determine the amount of glucosamine released from chitin. d. Use a standard curve prepared with glucosamine to quantify the chitin content.

  • β-Glucan Quantification: a. Hydrolyze a known weight of the dried cell wall material in 2 M H2SO4. b. Neutralize the hydrolysate. c. Determine the glucose content using a glucose oxidase kit. d. Use a standard curve prepared with glucose to quantify the β-glucan content.

Protocol for Analysis of CWI Pathway Gene Expression

This protocol details the use of quantitative real-time PCR (qRT-PCR) to measure changes in the expression of key CWI pathway genes.

Objective: To assess the activation of the CWI pathway in response to this compound treatment by measuring the transcriptional upregulation of target genes.

Materials:

  • Fungal culture

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target CWI pathway genes (e.g., SLT2/MPK1, RLM1) and a housekeeping gene for normalization (e.g., ACT1).

Procedure:

  • Fungal Culture and Treatment: a. Grow the fungus to the mid-exponential phase and treat with a sub-lethal concentration of this compound. b. Collect samples at various time points (e.g., 0, 1, 3, 6 hours) post-treatment.

  • RNA Extraction and cDNA Synthesis: a. Extract total RNA from the fungal samples. b. Synthesize cDNA from the total RNA.

  • Quantitative Real-Time PCR (qRT-PCR): a. Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and qPCR master mix. b. Run the qPCR reactions in a real-time PCR system.

  • Data Analysis: a. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes, normalized to the housekeeping gene. An upregulation of CWI pathway genes would indicate activation of the pathway.

Visualization of Experimental Workflow

cluster_0 Fungal Culture cluster_1 Cell Wall Analysis cluster_2 Gene Expression Analysis Start Start with Fungal Culture Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Harvest_RNA Harvest Cells for RNA Treatment->Harvest_RNA Isolate_CW Isolate Cell Walls Harvest->Isolate_CW Quantify Quantify Chitin & β-Glucan Isolate_CW->Quantify End_CW Cell Wall Composition Data Quantify->End_CW Extract_RNA Extract RNA Harvest_RNA->Extract_RNA cDNA_Synth Synthesize cDNA Extract_RNA->cDNA_Synth qRT_PCR qRT-PCR cDNA_Synth->qRT_PCR End_Gene Gene Expression Data qRT_PCR->End_Gene

Caption: Experimental workflow for analyzing this compound's effect on cell wall composition and gene expression.

Conclusion

This compound exerts its antifungal effect through a unique mechanism that indirectly compromises fungal cell wall integrity. By inhibiting IPC synthase, it disrupts the plasma membrane, leading to a cascade of cellular stress responses, including the activation of the CWI pathway. While the reduction in chitin content upon this compound treatment is an interesting deviation from the typical compensatory response, further research is needed to fully elucidate the changes in other cell wall components, such as β-glucans, and to definitively map the signaling events of the CWI pathway in response to this drug. The experimental protocols provided in this guide offer a framework for researchers to further investigate the complex interplay between this compound, sphingolipid biosynthesis, and fungal cell wall dynamics, which will be instrumental in the development of more effective antifungal therapies.

References

Aureobasidin A: A Technical Guide to the Inhibition of Sphingolipid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium pullulans.[1][2][3] It exhibits potent antifungal activity against a broad spectrum of pathogenic fungi, including various species of Candida and Aspergillus.[4][5] The primary mechanism of action of Aureobasidin A is the specific inhibition of inositol phosphorylceramide (IPC) synthase, a crucial enzyme in the fungal sphingolipid biosynthesis pathway. This pathway is essential for fungal growth and viability but is absent in mammals, making IPC synthase an attractive target for novel antifungal drug development. This technical guide provides an in-depth overview of Aureobasidin A, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Aureobasidin A exerts its fungicidal effect by targeting and inhibiting the enzyme inositol phosphorylceramide (IPC) synthase. This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide, forming inositol phosphorylceramide (IPC). This step is a critical juncture in the fungal sphingolipid biosynthesis pathway. The inhibition of IPC synthase by Aureobasidin A leads to two primary consequences for the fungal cell:

  • Depletion of essential complex sphingolipids: IPC and its downstream derivatives are vital components of the fungal cell membrane, playing crucial roles in cell integrity, signaling, and stress responses.

  • Accumulation of cytotoxic ceramides: The blockage of IPC synthesis results in the buildup of ceramide precursors, which can trigger apoptosis-like cell death pathways.

This dual effect of deprivation of essential lipids and accumulation of toxic precursors contributes to the potent fungicidal activity of Aureobasidin A. Studies have shown that mutations in the AUR1 gene, which encodes IPC synthase, can confer resistance to the antibiotic.

Quantitative Data: Inhibitory Potency

The inhibitory activity of Aureobasidin A has been quantified against various fungal species and their isolated IPC synthase enzymes. The following tables summarize key quantitative data, including 50% inhibitory concentrations (IC50) and minimum inhibitory concentrations (MICs).

Table 1: In Vitro Inhibition of Fungal Inositol Phosphorylceramide (IPC) Synthase by Aureobasidin A

Fungal SpeciesIPC Synthase Specific Activity (pmol/min/mg protein)Aureobasidin A IC50 (ng/mL)
Candida albicans50 - 4002 - 4
Candida glabrata50 - 4002 - 4
Candida tropicalis50 - 4002 - 4
Candida parapsilosis50 - 4002 - 4
Aspergillus fumigatus1 - 33 - 5
Aspergillus flavus1 - 33 - 5
Aspergillus niger1 - 33 - 5
Aspergillus terreus1 - 33 - 5

Data sourced from multiple studies.

Table 2: Minimum Inhibitory Concentrations (MICs) of Aureobasidin A Against Various Fungi

Fungal SpeciesMIC (µg/mL)
Saccharomyces cerevisiae0.1 - 0.5
Schizosaccharomyces pombeSusceptible
Candida albicans< 2
Candida glabrata< 2
Candida tropicalis< 2
Candida parapsilosis< 2
Aspergillus niger0.8
Aspergillus fumigatus> 50
Aspergillus flavus> 50

Note: The resistance of some Aspergillus species, like A. fumigatus, to Aureobasidin A in vivo, despite the sensitivity of their IPC synthase, is suggested to be due to increased drug efflux.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of Aureobasidin A.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Aureobasidin A against yeast species, based on CLSI guidelines.

Materials:

  • Aureobasidin A

  • Solvent (e.g., 100% ethanol or methanol)

  • Yeast strain of interest

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (600 nm)

  • Incubator (30°C or optimal temperature for the strain)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Aureobasidin A by dissolving it in 100% ethanol or methanol.

  • Inoculum Preparation:

    • Culture the yeast strain overnight in a suitable broth medium (e.g., YPD).

    • Dilute the overnight culture in sterile saline to an optical density at 600 nm (OD600) of 0.1. This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Serial Dilution of Aureobasidin A:

    • In a 96-well plate, perform a two-fold serial dilution of the Aureobasidin A stock solution in RPMI 1640 medium to achieve a range of desired concentrations (e.g., 0.05 to 10 µg/mL).

    • Include a drug-free well as a positive control for growth and a cell-free well as a negative control.

  • Inoculation: Add the prepared yeast inoculum to each well containing the serially diluted Aureobasidin A and the control wells.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Aureobasidin A that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the drug-free control) as determined by visual inspection or by measuring the OD600.

In Vitro IPC Synthase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of Aureobasidin A on IPC synthase activity in fungal membrane preparations.

Materials:

  • Fungal cell culture

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors)

  • Microsomal membrane fraction

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 25 mM KCl, 5 mM MgCl2)

  • Substrates: Phosphatidylinositol (PI) and N-octanoyl-phytoceramide (ceramide)

  • Radiolabeled substrate (e.g., [3H]phosphatidylinositol)

  • Aureobasidin A

  • Scintillation fluid and counter

Procedure:

  • Preparation of Microsomal Membranes:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cells and resuspend in lysis buffer.

    • Lyse the cells using mechanical disruption (e.g., glass bead homogenization or French press).

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

    • Resuspend the membrane pellet in assay buffer.

  • IPC Synthase Assay:

    • Set up reaction tubes containing the assay buffer, microsomal membranes, and varying concentrations of Aureobasidin A.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the substrates (PI, ceramide, and radiolabeled PI).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

  • Extraction and Quantification of IPC:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Extract the lipids.

    • Separate the lipids using thin-layer chromatography (TLC).

    • Identify the IPC spot and quantify the amount of radiolabeled IPC formed using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of IPC synthase inhibition for each Aureobasidin A concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Sphingolipid Biosynthesis Pathway and Aureobasidin A Inhibition

Sphingolipid_Biosynthesis Serine Serine + Palmitoyl-CoA DHS 3-Ketodihydrosphingosine Serine->DHS SPT Dihydrosphingosine Dihydrosphingosine DHS->Dihydrosphingosine 3-KSR Phytosphingosine Phytosphingosine Dihydrosphingosine->Phytosphingosine Sphingolipid Δ4-hydroxylase Ceramide Phytoceramide Phytosphingosine->Ceramide Ceramide synthase IPCSynthase IPC Synthase (AUR1) Ceramide->IPCSynthase PI Phosphatidylinositol (PI) PI->IPCSynthase IPC Inositol Phosphorylceramide (IPC) ComplexSphingolipids Complex Sphingolipids IPC->ComplexSphingolipids AbA Aureobasidin A AbA->IPCSynthase IPCSynthase->IPC

Caption: Fungal sphingolipid biosynthesis pathway and the inhibitory action of Aureobasidin A.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_aba Prepare Aureobasidin A Stock Solution start->prep_aba prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of AbA in 96-well Plate prep_aba->serial_dilution inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 30°C, 24-48h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Aureobasidin A.

Conclusion

Aureobasidin A is a powerful tool for studying fungal sphingolipid biosynthesis and serves as a lead compound for the development of novel antifungal agents. Its specific mode of action, targeting an enzyme essential for fungal viability but absent in humans, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and applications of this potent inhibitor. The continued study of Aureobasidin A and its interactions with the fungal cell will undoubtedly contribute to the advancement of antifungal research and the fight against invasive fungal infections.

References

Antifungal Spectrum of Activity for Basifungin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antifungal agent with a potent and broad spectrum of activity against a variety of pathogenic fungi.[1] Its unique mechanism of action, which distinguishes it from currently available antifungal drugs, makes it a compound of significant interest for further research and development. This technical guide provides an in-depth overview of the antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Mechanism of Action

This compound exerts its fungicidal activity by inhibiting inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.[2][3] IPC synthase, encoded by the AUR1 gene in yeast, catalyzes the transfer of phosphoinositol from phosphatidylinositol to ceramide, a crucial step in the formation of complex sphingolipids.[1][4] These sphingolipids are vital components of the fungal cell membrane, playing critical roles in maintaining cell integrity, signaling, and stress responses. By inhibiting IPC synthase, this compound disrupts sphingolipid production, leading to compromised cell membrane function and ultimately fungal cell death. The enzyme is common to fungi and plants but absent in mammals, making it a selective target for antifungal therapy.

Mechanism of Action of this compound cluster_membrane Fungal Cell Membrane Ceramide Ceramide IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase (AUR1) Ceramide->IPC_Synthase Phosphatidylinositol Phosphatidylinositol Phosphatidylinositol->IPC_Synthase Inositol_Phosphorylceramide Inositol Phosphorylceramide (IPC) IPC_Synthase->Inositol_Phosphorylceramide Complex_Sphingolipids Complex Sphingolipids Inositol_Phosphorylceramide->Complex_Sphingolipids Membrane_Integrity Cell Membrane Integrity and Function Complex_Sphingolipids->Membrane_Integrity This compound This compound This compound->IPC_Synthase Inhibition

Mechanism of Action of this compound.

Antifungal Spectrum of Activity

This compound has demonstrated potent in vitro activity against a wide range of fungal pathogens, including yeasts and molds. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies.

Fungal SpeciesStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Yeasts
Candida albicans92 clinical isolates0.25 - ≥814
Candida glabrataClinical isolates0.25 - 2--
Candida kruseiClinical isolates<2--
Candida parapsilosisClinical isolates<2--
Candida tropicalisClinical isolates<2--
Cryptococcus neoformans----
Saccharomyces cerevisiaeATCC 97630.2 - 0.4--
Saccharomyces cerevisiaeSH33280.1--
Schizosaccharomyces pombe----
Molds
Aspergillus fumigatus->50--
Aspergillus flavus->50--
Aspergillus niger----
Aspergillus nidulans----

Note: The intrinsic resistance of some Aspergillus species, such as A. fumigatus and A. flavus, has been suggested to be due to increased drug efflux. The addition of multidrug resistance modulators like verapamil has been shown to lower the MIC of this compound for A. fumigatus.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Yeasts (adapted from CLSI M27)

1. Media and Reagents:

  • This compound: Stock solution prepared in a suitable solvent (e.g., methanol or DMSO).

  • RPMI 1640 Medium: With L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0.

  • Sterile Saline (0.85%)

  • Sterile Water

2. Inoculum Preparation:

  • Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by spectrophotometer at 530 nm wavelength. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Test Procedure:

  • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the prepared yeast suspension.

  • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Incubate the microtiter plates at 35°C for 24-48 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Broth Microdilution Method for Filamentous Fungi (adapted from CLSI M38)

The protocol for molds is similar to that for yeasts with the following key differences:

  • Inoculum Preparation: Conidia should be harvested from a sporulating culture and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is then counted using a hemocytometer and diluted in RPMI 1640 medium to the desired final concentration (typically 0.4-5 x 10⁴ CFU/mL).

  • Incubation: Incubation times are generally longer for molds and are species-dependent, typically ranging from 48 to 96 hours at 35°C.

  • Endpoint Determination: The MIC for molds is defined as the lowest concentration of the antifungal agent that shows 100% inhibition of growth (no visible growth).

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of This compound in Microtiter Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Media_Prep Prepare RPMI 1640 Buffered Medium Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-96 hours) Inoculation->Incubation Controls Include Growth and Sterility Controls Controls->Incubation Reading Read MIC Endpoint (Visual or Spectrophotometric) Incubation->Reading

Experimental Workflow for MIC Determination.

Conclusion

This compound exhibits potent fungicidal activity against a broad range of clinically relevant yeasts and has a distinct mechanism of action targeting a fungal-specific enzyme. While its activity against certain molds like Aspergillus fumigatus is limited in vitro, this may be overcome by strategies to counteract drug efflux. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Standardized susceptibility testing is crucial for the continued evaluation of this promising antifungal agent.

References

In Vitro Activity of Basifungin (Aureobasidin A) Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Basifungin, also known as Aureobasidin A (AbA), against the opportunistic fungal pathogen Candida albicans. The document synthesizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms and workflows.

Quantitative Susceptibility Data

The in vitro efficacy of Aureobasidin A against Candida albicans has been evaluated in several studies, focusing on both planktonic cells and biofilms. The minimum inhibitory concentration (MIC) is a key metric for assessing antifungal activity.

Planktonic Cell Susceptibility

Aureobasidin A demonstrates potent activity against planktonic (free-floating) C. albicans cells. The following table summarizes MIC data from various studies.

Study CohortNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Clinical Candida species92Not Specified11[1]
Clinical Candida isolates1180.25 to ≥814[2]
Fluconazole-Resistant C. albicansNot Specified4 to 0.12 (in combination with fluconazole)Not SpecifiedNot Specified[3][4]
C. albicans ATCC 766151Not SpecifiedNot SpecifiedNot Specified[3]
Various Candida speciesNot Specified<2Not SpecifiedNot Specified

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Biofilm Susceptibility

Candida albicans biofilms exhibit increased resistance to many antifungal agents. Aureobasidin A has been tested against these complex structures, with the data presented below.

Study CohortNo. of IsolatesBiofilm MIC Range (µg/mL)Biofilm MIC₅₀ (µg/mL)Biofilm MIC₉₀ (µg/mL)Reference
Clinical Candida species92Not Specified8≥64
Clinical Candida isolates118Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The determination of Aureobasidin A's in vitro activity against C. albicans typically follows standardized methodologies to ensure reproducibility and comparability of data.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent and is outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.

Protocol Overview:

  • Preparation of Aureobasidin A: A stock solution of Aureobasidin A is prepared, typically in a solvent like methanol, and then serially diluted to create a range of concentrations.

  • Inoculum Preparation: C. albicans isolates are cultured, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 5 × 10² to 2.5 × 10³ cells/mL).

  • Assay Setup: The diluted Aureobasidin A solutions and the fungal inoculum are added to the wells of a microtiter plate. Control wells (drug-free and inoculum-free) are included.

  • Incubation: The microtiter plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of Aureobasidin A that causes a significant inhibition of visible fungal growth compared to the drug-free control.

Checkerboard Assay for Synergy Testing

To evaluate the interaction between Aureobasidin A and other antifungal agents, a checkerboard assay is often employed.

Protocol Overview:

  • Drug Dilutions: Two drugs are serially diluted, one along the rows and the other along the columns of a microtiter plate.

  • Inoculation: A standardized fungal inoculum is added to all wells.

  • Incubation: The plate is incubated under appropriate conditions.

  • Analysis: The growth in each well is assessed, and the Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the drug combination is synergistic, additive, indifferent, or antagonistic. A FICI of ≤0.5 is typically defined as synergy.

Visualizations: Mechanism and Workflows

Mechanism of Action of Aureobasidin A

Aureobasidin A exerts its antifungal effect by targeting a crucial enzyme in the sphingolipid biosynthesis pathway of fungi.

Aureobasidin_A_Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_effect Downstream Effects Ceramide Ceramide IPC_Synthase IPC_Synthase Ceramide->IPC_Synthase Substrate IPC IPC Complex_Sphingolipids Complex_Sphingolipids IPC->Complex_Sphingolipids Precursor for Membrane_Integrity Membrane_Integrity Complex_Sphingolipids->Membrane_Integrity Maintains Aureobasidin_A Aureobasidin_A Aureobasidin_A->IPC_Synthase Inhibits IPC_Synthase->IPC Produces Disrupted_Membrane Disrupted Membrane Integrity IPC_Synthase->Disrupted_Membrane Inhibition leads to Filamentation_Inhibition Inhibition of Filamentation IPC_Synthase->Filamentation_Inhibition Inhibition leads to Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death Filamentation_Inhibition->Cell_Death

Mechanism of Aureobasidin A against C. albicans.

Aureobasidin A specifically inhibits inositol phosphorylceramide (IPC) synthase, an enzyme essential for the synthesis of complex sphingolipids in fungi. This disruption of the sphingolipid biosynthetic pathway compromises the integrity of the fungal cell membrane and inhibits critical processes like filamentation, ultimately leading to cell death.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of Aureobasidin A against Candida albicans using the broth microdilution method.

MIC_Workflow Start Start Prepare_AbA Prepare Aureobasidin A Stock Solution Start->Prepare_AbA Prepare_Inoculum Prepare Standardized C. albicans Inoculum Start->Prepare_Inoculum Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prepare_AbA->Serial_Dilute Inoculate_Plate Inoculate Microtiter Plate Serial_Dilute->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C, 24-48h) Inoculate_Plate->Incubate Read_Results Visually Read Results for Growth Inhibition Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination via broth microdilution.
Signaling Pathway Consequences of IPC Synthase Inhibition

The inhibition of IPC synthase by Aureobasidin A has broader implications for fungal cell signaling and physiology beyond the immediate disruption of the cell membrane.

Signaling_Consequences cluster_cellular_processes Affected Cellular Processes cluster_phenotypes Resulting Phenotypes Aureobasidin_A Aureobasidin_A IPC_Synthase_Inhibition IPC Synthase Inhibition Aureobasidin_A->IPC_Synthase_Inhibition Sphingolipid_Depletion Depletion of Complex Sphingolipids IPC_Synthase_Inhibition->Sphingolipid_Depletion Membrane_Integrity Compromised Membrane Integrity & Fluidity Sphingolipid_Depletion->Membrane_Integrity Protein_Trafficking Altered Protein Trafficking Sphingolipid_Depletion->Protein_Trafficking Filamentation_Signaling Disrupted Filamentation Signaling Sphingolipid_Depletion->Filamentation_Signaling Increased_Susceptibility Increased Susceptibility to Stress Membrane_Integrity->Increased_Susceptibility Reduced_Virulence Reduced Virulence Protein_Trafficking->Reduced_Virulence Filamentation_Signaling->Reduced_Virulence Fungicidal_Effect Fungicidal Effect Increased_Susceptibility->Fungicidal_Effect Reduced_Virulence->Fungicidal_Effect

References

Aureobasidin A: A Technical Guide to its Antiparasitic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic originally isolated from the fungus Aureobasidium pullulans. While extensively studied for its potent antifungal activity, a growing body of evidence highlights its promising antiparasitic properties. This technical guide provides an in-depth overview of the current understanding of Aureobasidin A as an antiparasitic agent, with a focus on its mechanism of action, spectrum of activity against key protozoan parasites, and the experimental methodologies used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of parasitology, drug discovery, and development.

The primary molecular target of Aureobasidin A in fungi is inositol phosphorylceramide (IPC) synthase, a crucial enzyme in the sphingolipid biosynthesis pathway.[1] This pathway is essential for the viability of many fungi and some protozoa but is absent in mammals, making IPC synthase an attractive target for antimicrobial chemotherapy. The antiparasitic activity of Aureobasidin A is largely attributed to the inhibition of this parasite-specific enzyme, leading to disruption of parasite growth and viability.

Mechanism of Action

Aureobasidin A's principal mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase. This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to a ceramide backbone, a key step in the biosynthesis of complex sphingolipids. These sphingolipids are vital components of the plasma membrane in many lower eukaryotes, playing critical roles in cell signaling, stress responses, and structural integrity.

In susceptible parasites, the inhibition of IPC synthase by Aureobasidin A leads to a cascade of detrimental effects, including the depletion of essential complex sphingolipids and the accumulation of cytotoxic ceramide precursors. This disruption of sphingolipid homeostasis ultimately results in parasite death.

However, it is important to note that while IPC synthase inhibition is the established mechanism in Leishmania species, the mode of action in Toxoplasma gondii is more complex and remains a subject of investigation. Initial studies suggested a similar mechanism, but subsequent research has indicated that Aureobasidin A may not directly inhibit the T. gondii IPC synthase orthologue, suggesting an alternative or additional target in this parasite.[2][3]

cluster_0 Sphingolipid Biosynthesis Pathway cluster_1 Inhibition by Aureobasidin A Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT 3_ketosphinganine 3-ketosphinganine SPT->3_ketosphinganine KSR 3-ketosphinganine reductase 3_ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase Ceramide->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids AbA Aureobasidin A AbA->IPC_Synthase

Figure 1: Proposed mechanism of Aureobasidin A action on the parasite sphingolipid biosynthesis pathway.

Antiparasitic Spectrum and In Vitro Efficacy

Aureobasidin A has demonstrated significant activity against a range of protozoan parasites. The following tables summarize the available quantitative data on its in vitro efficacy.

Table 1: In Vitro Activity of Aureobasidin A against Leishmania Species
Leishmania SpeciesParasite StageAssayIC50 (µM)Reference(s)
L. (L.) amazonensisPromastigoteMTT4.1[4]
L. (L.) majorPromastigoteMTT12.6[4]
L. (V.) braziliensisPromastigoteMTT13.7
L. (L.) amazonensisAmastigote (in macrophages)Microscopic counting>90% reduction of infected macrophages at 10 µM
Table 2: In Vitro Activity of Aureobasidin A against Toxoplasma gondii
Parasite StrainParasite StageAssayIC50 / ED50 (µg/mL)Reference(s)
RHTachyzoiteGrowth Inhibition0.3
RH-TATi-1TachyzoiteProliferation AssayED50: 0.3
Pru-GRA2-GFP-DHFRBradyzoite-likeProliferation AssayED50: 2.51
Table 3: In Vitro Activity of Aureobasidin A against Trypanosoma cruzi
Parasite StageAssayConcentrationEffectReference(s)
Amastigotes and TrypomastigotesIPC Synthase Activity80 µg/mL~30% inhibition

Note: Data for Trypanosoma cruzi indicates that while Aureobasidin A has some effect, it is a weak inhibitor of IPC synthase in this parasite, suggesting a different primary mechanism of action or lower potency.

Plasmodium falciparum

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antiparasitic properties of Aureobasidin A.

In Vitro Susceptibility of Leishmania Promastigotes (MTT Assay)

This colorimetric assay measures the metabolic activity of viable parasites.

start Start step1 Seed Leishmania promastigotes in 96-well plate start->step1 step2 Add serial dilutions of Aureobasidin A step1->step2 step3 Incubate for 72 hours at 26°C step2->step3 step4 Add MTT reagent and incubate for 4 hours step3->step4 step5 Add solubilization solution (e.g., DMSO) step4->step5 step6 Read absorbance at 570 nm step5->step6 end Calculate IC50 step6->end

Figure 2: Workflow for the MTT assay to determine Leishmania promastigote susceptibility.

Protocol:

  • Parasite Culture: Culture Leishmania promastigotes in appropriate medium (e.g., M199) supplemented with 10% fetal bovine serum (FBS) at 26°C.

  • Plate Preparation: Seed promastigotes in logarithmic growth phase into 96-well plates at a density of 1 x 10^6 parasites/mL in a final volume of 100 µL per well.

  • Drug Addition: Add 100 µL of medium containing serial dilutions of Aureobasidin A to the wells. Include a drug-free control.

  • Incubation: Incubate the plates for 72 hours at 26°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 26°C.

  • Solubilization: Centrifuge the plate, remove the supernatant, and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

Macrophage Infectivity Assay for Leishmania Amastigotes

This assay assesses the ability of the compound to clear intracellular amastigotes.

Protocol:

  • Macrophage Culture: Plate peritoneal macrophages or a macrophage cell line (e.g., J774) in 24-well plates with coverslips and allow them to adhere.

  • Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4 hours to allow phagocytosis.

  • Removal of Extracellular Parasites: Wash the wells with warm medium to remove non-phagocytosed promastigotes.

  • Drug Treatment: Add fresh medium containing different concentrations of Aureobasidin A.

  • Incubation: Incubate the infected cultures for 48-72 hours.

  • Fixation and Staining: Fix the cells with methanol and stain with Giemsa.

  • Microscopic Analysis: Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 200 macrophages per coverslip.

In Vitro Growth Inhibition of Toxoplasma gondii (Plaque Assay)

This assay measures the lytic cycle of the parasite, with each plaque representing the lytic activity of a single parasite.

start Start step1 Seed host cells (e.g., HFF) in 24-well plate start->step1 step2 Infect with T. gondii tachyzoites step1->step2 step3 Add various concentrations of Aureobasidin A step2->step3 step4 Incubate for 7-10 days step3->step4 step5 Fix and stain the cell monolayer step4->step5 step6 Count or measure the plaques step5->step6 end Determine IC50 step6->end

Figure 3: Workflow for the Toxoplasma gondii plaque assay.

Protocol:

  • Host Cell Culture: Grow a confluent monolayer of human foreskin fibroblasts (HFF) or another suitable host cell line in 24-well plates.

  • Parasite Infection: Infect the host cell monolayer with approximately 100-200 freshly harvested T. gondii tachyzoites per well.

  • Drug Addition: After 2-4 hours of infection, replace the medium with fresh medium containing serial dilutions of Aureobasidin A.

  • Incubation: Incubate the plates undisturbed for 7-10 days in a humidified incubator at 37°C with 5% CO2 to allow for plaque formation.

  • Fixation and Staining: Fix the monolayer with 4% paraformaldehyde or methanol and stain with crystal violet.

  • Plaque Quantification: Count the number of plaques in each well. The IC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the drug-free control.

In Vivo Efficacy

In vivo studies are crucial for validating the therapeutic potential of any antiparasitic compound.

  • Leishmania: In a murine model of cutaneous leishmaniasis (L. amazonensis), pre-treatment of promastigotes with Aureobasidin A resulted in a significant delay in lesion development in BALB/c mice.

  • Toxoplasma gondii: While in vitro data is promising, detailed in vivo efficacy studies for Aureobasidin A against T. gondii are limited in the publicly available literature.

  • Trypanosoma cruzi: Similarly, comprehensive in vivo studies evaluating the efficacy of Aureobasidin A in animal models of Chagas disease are not extensively reported.

Conclusion and Future Directions

Aureobasidin A presents a compelling profile as a potential antiparasitic agent, particularly against Leishmania species, due to its potent in vitro activity and its specific mechanism of action targeting a parasite-specific pathway. The conflicting findings regarding its mechanism in Toxoplasma gondii highlight the need for further investigation to elucidate its precise mode of action in this parasite, which could reveal novel drug targets.

Future research should focus on:

  • Expanding the Spectrum of Activity: Comprehensive screening of Aureobasidin A and its analogs against a wider range of parasites, including clinically relevant drug-resistant strains.

  • Elucidating the Mechanism in Toxoplasma: Utilizing chemoproteomics and genetic approaches to identify the molecular target(s) of Aureobasidin A in T. gondii.

  • In Vivo Efficacy and Pharmacokinetics: Conducting robust in vivo studies in relevant animal models to determine the efficacy, toxicity, and pharmacokinetic profile of Aureobasidin A.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Aureobasidin A to improve its potency, selectivity, and drug-like properties.

References

Basifungin as a Potent Inhibitor of Fungal Inositol Phosphorylceramide Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Basifungin (also known as Aureobasidin A), a cyclic depsipeptide antibiotic, and its specific role as a potent inhibitor of the fungal enzyme inositol phosphorylceramide (IPC) synthase. Due to the absence of IPC synthase in mammals, this enzyme represents a highly promising target for the development of novel antifungal therapeutics.[1][2][3] This document details the mechanism of action of this compound, presents key quantitative data on its inhibitory activity, outlines detailed experimental protocols for assessing IPC synthase inhibition, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to the Fungal Sphingolipid Biosynthesis Pathway and IPC Synthase

Sphingolipids are essential components of eukaryotic cell membranes, playing crucial roles in signal transduction, cell division, and stress responses.[4][5] While the initial steps of sphingolipid biosynthesis are conserved between fungi and mammals, the pathways diverge, presenting opportunities for selective antifungal drug development. In fungi, the synthesis of complex sphingolipids, primarily inositol phosphorylceramides (IPCs), is critical for viability and virulence.

The key enzyme in the fungal-specific part of this pathway is inositol phosphorylceramide (IPC) synthase. IPC synthase, encoded by the essential AUR1 gene, catalyzes the transfer of a phosphorylinositol group from phosphatidylinositol (PI) to a ceramide backbone, forming IPC. This reaction is fundamental for the production of the major fungal sphingolipids. The absence of a homologous enzyme in mammals makes IPC synthase an attractive and specific target for antifungal agents.

This compound (Aureobasidin A): A High-Affinity Inhibitor of IPC Synthase

This compound, also known as Aureobasidin A (AbA), is a cyclic peptide antibiotic produced by the fungus Aureobasidium pullulans. It exhibits potent fungicidal activity against a broad range of pathogenic fungi, including Candida and Cryptococcus species.

Mechanism of Action

This compound exerts its antifungal effect by directly inhibiting IPC synthase. By binding to the enzyme, this compound blocks the synthesis of IPC, leading to a depletion of complex sphingolipids and an accumulation of ceramides. This disruption of the sphingolipid pathway compromises the integrity of the fungal cell membrane and triggers a cascade of events leading to cell growth inhibition and apoptosis (programmed cell death). Studies have shown that this compound acts as a tight-binding, non-competitive inhibitor with respect to the ceramide substrate. Kinetic analyses have revealed that this compound inhibits the wild-type IPC synthase from both Candida albicans and Saccharomyces cerevisiae in an irreversible, time-dependent manner.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against IPC synthase has been quantified in various fungal species. The following tables summarize the reported 50% inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ).

Fungal SpeciesIC₅₀ (nM)Reference
Candida albicans2 - 4 ng/ml
Candida glabrata2 - 4 ng/ml
Candida tropicalis2 - 4 ng/ml
Candida parapsilosis2 - 4 ng/ml
Candida krusei2 - 4 ng/ml
Aspergillus fumigatus3 - 5 ng/ml
Aspergillus flavus3 - 5 ng/ml
Aspergillus niger3 - 5 ng/ml
Aspergillus terreus3 - 5 ng/ml
Saccharomyces cerevisiae0.2 - 4.9 nM
Aur1-Kei1 complex (S. cerevisiae)~32 nM

Caption: Table 1. IC₅₀ values of this compound (Aureobasidin A) against IPC synthase from various fungal species.

Fungal SpeciesKᵢ (pM)Inhibition TypeReference
Candida albicans (wild-type)183Irreversible, time-dependent
Saccharomyces cerevisiae (wild-type)234Irreversible, time-dependent
Saccharomyces cerevisiae (AbA-resistant mutant)1.4 µMReversible, non-competitive
Saccharomyces cerevisiae0.55 nMTight-binding, non-competitive
Aur1-Kei1 complex (S. cerevisiae)~7 nM (apparent Kᵢ)Not specified

Caption: Table 2. Inhibition constants (Kᵢ) of this compound (Aureobasidin A) against IPC synthase.

Experimental Protocols for IPC Synthase Inhibition Assays

Several methods have been developed to measure the activity of IPC synthase and to screen for its inhibitors. A commonly used method is the fluorometric HPLC assay.

Fluorometric HPLC Assay for IPC Synthase Activity

This assay utilizes a fluorescently labeled ceramide analog, such as 6-[N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-hexanoyl ceramide (C₆-NBD-ceramide), as a substrate. The product, C₆-NBD-IPC, is then separated by high-performance liquid chromatography (HPLC) and quantified by fluorescence detection.

Materials:

  • Microsomal membrane preparations from the fungal species of interest (source of IPC synthase)

  • C₆-NBD-ceramide (substrate)

  • Phosphatidylinositol (PI) (co-substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Methanol (for stopping the reaction)

  • HPLC system with a fluorescence detector

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the assay mixture containing the assay buffer, PI, and the microsomal membrane preparation. For inhibition studies, pre-incubate the microsomal membranes with varying concentrations of this compound for a specified time (e.g., 5 minutes) before adding the substrates.

  • Initiation of Reaction: Start the enzymatic reaction by adding C₆-NBD-ceramide to the reaction mixture. The final concentrations of substrates can be, for example, 0.1 mM C₆-NBD-ceramide and 2 mM PI.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period.

  • Termination of Reaction: Stop the reaction by adding a volume of methanol (e.g., 200 µl of 96% methanol).

  • Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate the fluorescent product (C₆-NBD-IPC) from the unreacted substrate (C₆-NBD-ceramide).

  • Quantification: Quantify the amount of C₆-NBD-IPC formed by integrating the peak area from the HPLC chromatogram, using a standard curve for calibration.

  • Data Analysis: For inhibition studies, calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters such as Kᵢ can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate enzyme kinetic models.

Visualizing the Mechanism and Workflow

Fungal Sphingolipid Biosynthesis Pathway

The following diagram illustrates the key steps in the fungal sphingolipid biosynthesis pathway, highlighting the central role of IPC synthase and the inhibitory action of this compound.

Sphingolipid_Biosynthesis Serine Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine->Dihydrosphingosine SPT Ceramide Ceramide / Phytoceramide Dihydrosphingosine->Ceramide Ceramide Synthase IPCSynthase IPC Synthase (Aur1) Ceramide->IPCSynthase PI Phosphatidylinositol (PI) PI->IPCSynthase IPC Inositol Phosphorylceramide (IPC) ComplexSphingolipids Complex Sphingolipids IPC->ComplexSphingolipids This compound This compound (Aureobasidin A) This compound->IPCSynthase Inhibition IPCSynthase->IPC

Caption: Fungal sphingolipid biosynthesis pathway and this compound's point of inhibition.

Experimental Workflow for IPC Synthase Inhibition Assay

The diagram below outlines the general workflow for determining the inhibitory effect of a compound on IPC synthase activity.

IPC_Synthase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Microsomal membranes - Substrates (PI, C6-NBD-ceramide) - this compound dilutions Start->PrepareReagents Incubate Pre-incubate Microsomes with this compound PrepareReagents->Incubate StartReaction Initiate Reaction with C6-NBD-ceramide Incubate->StartReaction StopReaction Stop Reaction (e.g., with Methanol) StartReaction->StopReaction Analyze Analyze by HPLC StopReaction->Analyze Quantify Quantify Product Formation Analyze->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate End End Calculate->End

Caption: Workflow for an in vitro IPC synthase inhibition assay.

Conclusion and Future Directions

This compound's potent and specific inhibition of the fungal-specific enzyme IPC synthase underscores the potential of targeting the sphingolipid biosynthesis pathway for the development of new antifungal drugs. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field. While this compound itself has faced challenges in clinical development, its mechanism of action provides a clear blueprint for the design of novel IPC synthase inhibitors with improved pharmacological properties. Further research into the structure-activity relationships of this compound and its analogs, as well as high-throughput screening for new chemical entities targeting IPC synthase, are promising avenues for future antifungal drug discovery. The development of such novel agents is critical in the face of growing antifungal resistance.

References

An In-depth Technical Guide to the Structural and Functional Analysis of Basifungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antibiotic with potent antifungal properties. Its unique structure and specific mechanism of action make it a subject of significant interest in the development of novel antifungal therapeutics. This document provides a comprehensive technical overview of the structural and functional analysis of this compound, including detailed experimental protocols and data presented for clarity and comparison. The core of its antifungal activity lies in the inhibition of inositol phosphorylceramide (IPC) synthase, a crucial enzyme in the fungal sphingolipid biosynthesis pathway, which is absent in mammals, presenting an attractive target for selective toxicity.

Structural Analysis

This compound is a cyclic depsipeptide, meaning its structure contains both peptide and ester bonds. It is composed of eight α-amino acids and one α-hydroxy acid. The precise arrangement and composition of these residues are critical for its biological activity.

Molecular Composition and Physicochemical Properties

The structural formula of this compound (Aureobasidin A) is C₆₀H₉₂N₈O₁₁. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆₀H₉₂N₈O₁₁[1]
Molecular Weight1101.4 g/mol [1]
AppearanceLight-yellow hygroscopic powder[2]
SolubilitySoluble in ethanol and methanol; Insoluble in water[3]
Structural Elucidation Methodologies

The determination of this compound's complex cyclic structure has been accomplished through a combination of chemical degradation and advanced spectroscopic techniques.

  • Acid Hydrolysis:

    • This compound is hydrolyzed using 6N HCl at 110°C for 24 hours to break the peptide and ester bonds, yielding its constituent amino and hydroxy acids.

    • The resulting hydrolysate is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and identify the individual components by comparing their retention times with known standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

    • 1D NMR (¹H and ¹³C): Initial spectra are acquired to identify the types of protons and carbons present in the molecule.

    • 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY): A suite of 2D NMR experiments is performed to establish connectivity between atoms.

      • COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in proximity, which is essential for determining the three-dimensional structure and the sequence of the cyclic peptide.[4]

  • Mass Spectrometry (MS):

    • FAB-MS (Fast Atom Bombardment Mass Spectrometry) or ESI-MS (Electrospray Ionization Mass Spectrometry): Used to determine the molecular weight of the intact molecule and its fragments.

    • Tandem MS (MS/MS or MSⁿ): The parent ion is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern, particularly of b- and y-type ions, provides information about the sequence of the amino and hydroxy acids. For cyclic peptides, multistage MS (MSⁿ) is often employed to generate linear fragments for sequencing.

Structural Elucidation Workflow

G cluster_0 Sample Preparation cluster_1 Degradation & Identification cluster_2 Spectroscopic Analysis cluster_3 Data Integration & Structure Determination A Purified this compound B Acid Hydrolysis A->B E NMR Spectroscopy (1D & 2D) A->E F Mass Spectrometry (MS & MS/MS) A->F C HPLC Analysis B->C D Identify Constituent Residues C->D G Sequence Determination D->G E->G H 3D Conformation Analysis E->H F->G I Final Structure of this compound G->I H->I G cluster_0 Fungal Cell This compound This compound IPC_Synthase Inositol Phosphorylceramide Synthase (AUR1p) This compound->IPC_Synthase Inhibits IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Catalyzes Membrane Disrupted Plasma Membrane Integrity IPC_Synthase->Membrane Leads to Disruption Ceramide Ceramide Ceramide->IPC_Synthase PI Phosphatidylinositol PI->IPC_Synthase Sphingolipids Complex Sphingolipids IPC->Sphingolipids Sphingolipids->Membrane Maintains Death Fungal Cell Death Membrane->Death G cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Regulatory Approval & Post-Market A Target Identification (e.g., IPC Synthase) B High-Throughput Screening A->B C Hit Identification (e.g., this compound) B->C D Lead Optimization C->D E In Vitro & In Vivo Toxicology D->E F Pharmacokinetics (ADME) D->F G Phase I (Safety) E->G F->G H Phase II (Efficacy) G->H I Phase III (Large-scale Trials) H->I J Regulatory Review I->J K Market Launch J->K L Phase IV (Post-market Surveillance) K->L

References

An In-depth Technical Guide to the Early-Stage Biological Activity of Basifungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antibiotic with potent fungicidal activity against a broad spectrum of pathogenic fungi.[1] Its unique mechanism of action, targeting a fungal-specific enzyme essential for viability, positions it as a compelling candidate for antifungal drug development. This technical guide provides a comprehensive overview of the early-stage research on this compound's biological activity, detailing its mechanism of action, summarizing its in vitro activity through quantitative data, outlining key experimental protocols, and visualizing the core signaling pathway and experimental workflows.

Introduction

This compound is a natural product isolated from the fungus Aureobasidium pullulans.[2] It is a cyclic nonadepsipeptide that exhibits strong, fungicidal activity against many pathogenic fungi, including various Candida species and Cryptococcus neoformans.[1][3] Unlike many fungistatic agents, this compound actively kills growing fungal cells.[4] Its efficacy has been demonstrated in murine models of systemic candidiasis, where it showed superior or comparable effects to established antifungals like fluconazole and amphotericin B. The primary molecular target of this compound is inositol phosphorylceramide (IPC) synthase, an enzyme crucial for sphingolipid biosynthesis in fungi but absent in mammals, highlighting its potential for selective toxicity.

Mechanism of Action

The principal mechanism of action of this compound is the potent and specific inhibition of the enzyme inositol phosphorylceramide (IPC) synthase, encoded by the AUR1 gene in yeast. This enzyme is a critical component of the fungal sphingolipid biosynthesis pathway.

IPC synthase catalyzes the transfer of inositol phosphate from phosphatidylinositol to ceramide, forming inositol phosphorylceramide. This reaction is an essential step in the formation of complex sphingolipids, which are vital constituents of fungal cell membranes. These lipids play crucial roles in maintaining membrane integrity, cell signaling, and cell differentiation. By blocking IPC synthase, this compound disrupts the production of these essential sphingolipids. This disruption leads to an accumulation of ceramide and a depletion of complex sphingolipids, ultimately triggering a cascade of events that result in cell death.

Biological Activities

Antifungal Spectrum

This compound demonstrates potent activity against a wide range of pathogenic yeasts. It is particularly effective against various Candida species, which are common causes of opportunistic fungal infections. Notably, it also shows strong activity against Cryptococcus neoformans. However, some filamentous fungi, such as Aspergillus fumigatus, exhibit intrinsic resistance. This resistance is not due to a lack of sensitivity of the target enzyme but is attributed to the increased efflux of the drug by transporter proteins. The use of multidrug resistance modulators can restore susceptibility in these species.

Fungicidal Effects on Saccharomyces cerevisiae

Detailed cytological studies on Saccharomyces cerevisiae have elucidated the fungicidal effects of this compound. Treatment with this compound leads to:

  • Cell Cycle Arrest : Cells tend to accumulate with small buds, indicating an arrest in the G2 phase of the cell cycle.

  • Disruption of Cellular Integrity : After a few hours of exposure, a decrease in viable cells is observed, which corresponds with the release of amino acids, suggesting a loss of cell membrane integrity.

  • Cytoskeletal and Cell Wall Defects : this compound causes aberrant actin assembly and delocalization of chitin, a crucial component of the fungal cell wall. This disruption of the cytoskeleton and cell wall synthesis contributes to the loss of cell viability.

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of this compound against various fungal species, presenting Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Aureobasidin A) against Planktonic Fungal Cells

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansATCC 766150.12 - 4
Candida albicansClinical IsolatesMIC₅₀: 1, MIC₉₀: 1
Candida glabrataClinical IsolatesMIC₅₀: 0.25, MIC₉₀: 2
Candida krusei-<2
Candida parapsilosis-<2
Candida tropicalis-<2
Saccharomyces cerevisiae-0.1 - 0.5
Schizosaccharomyces pombe-0.1 - 0.5
Aspergillus nidulans-0.1 - 0.5
Aspergillus niger-0.1 - 0.5
Aspergillus fumigatus->50
Aspergillus flavus->50

Table 2: In Vitro Inhibitory Activity (IC50) of this compound (Aureobasidin A) against Fungal IPC Synthase

Fungal SpeciesIC50 (ng/mL)Reference
Candida albicans2 - 4
Candida glabrata2 - 4
Candida krusei2 - 4
Candida parapsilosis2 - 4
Candida tropicalis2 - 4
Aspergillus fumigatus3 - 5
Aspergillus flavus3 - 5
Aspergillus niger3 - 5
Aspergillus terreus3 - 5

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

  • Inoculum Preparation :

    • Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution :

    • This compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculation and Incubation :

    • Each well containing the drug dilution is inoculated with the prepared yeast suspension.

    • A growth control well (no drug) and a sterility control well (no inoculum) are included.

    • The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination :

    • The MIC is visually determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.

Inositol Phosphorylceramide (IPC) Synthase Inhibition Assay

This assay measures the inhibitory activity of this compound against its target enzyme.

  • Microsomal Membrane Preparation :

    • Fungal cells are cultured and harvested.

    • Spheroplasts are prepared by enzymatic digestion of the cell wall.

    • Spheroplasts are lysed, and the microsomal fraction containing the IPC synthase is isolated by differential centrifugation.

  • Enzyme Assay :

    • The assay mixture contains microsomal membranes, a fluorescent ceramide substrate (e.g., C₆-NBD-ceramide), and phosphatidylinositol in a suitable buffer.

    • This compound at various concentrations is pre-incubated with the microsomal membranes.

    • The reaction is initiated by the addition of the substrates.

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Detection and Quantification :

    • The reaction is stopped, and the lipids are extracted.

    • The fluorescent product, NBD-IPC, is separated from the unreacted substrate using high-performance liquid chromatography (HPLC).

    • The amount of product is quantified by fluorescence detection.

    • The IC50 value is calculated as the concentration of this compound that inhibits enzyme activity by 50%.

Visualizations: Signaling Pathways and Workflows

Fungal Sphingolipid Biosynthesis Pathway and this compound's Target

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine (DHS) Ketosphinganine->Dihydrosphingosine Reductase Phytosphingosine Phytosphingosine (PHS) Dihydrosphingosine->Phytosphingosine Hydroxylase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Phytoceramide Phytoceramide Phytosphingosine->Phytoceramide Ceramide Synthase IPC_Synthase IPC Synthase (AUR1) Phytoceramide->IPC_Synthase IPC Inositol Phosphoryl- ceramide (IPC) MIPC Mannosyl-IPC (MIPC) IPC->MIPC MIPC Synthase MIP2C M(IP)2C MIPC->MIP2C Inositol Phosphotransferase This compound This compound (Aureobasidin A) This compound->IPC_Synthase Inhibition PI Phosphatidylinositol (PI) PI->IPC_Synthase IPC_Synthase->IPC MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of this compound in 96-Well Plate prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Visually Read Growth Inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Methodological & Application

Application Notes and Protocols: Solubilizing Basifungin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antifungal agent with potent activity against a broad range of pathogenic fungi, including Candida species.[1][2] Its mechanism of action involves the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway encoded by the AUR1 gene.[1][2][3] This targeted action disrupts the integrity of the fungal cell membrane, leading to cell death. Accurate and reproducible in vitro testing of this compound is crucial for antifungal susceptibility testing, mechanism of action studies, and drug discovery efforts. A critical first step in these assays is the proper solubilization of this lipophilic compound to ensure accurate and consistent results. These application notes provide detailed protocols for solubilizing this compound and preparing it for use in common in vitro assays.

Data Presentation: this compound Solubility

The solubility of this compound is highly dependent on the solvent system used. For in vitro assays, it is common to prepare a high-concentration stock solution in an organic solvent, which is then further diluted in aqueous media to the final desired concentration. The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemConcentrationObservationsReference
100% Dimethyl Sulfoxide (DMSO)50 mg/mL (45.40 mM)Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use newly opened DMSO.
100% Dimethyl Sulfoxide (DMSO)55 mg/mL (49.94 mM)Sonication is recommended.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.27 mM)Clear solution. Solvents should be added sequentially.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2 mg/mL (1.82 mM)Sonication is recommended.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.27 mM)Clear solution.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in 100% DMSO, which is suitable for long-term storage and subsequent dilution for various in vitro assays.

Materials:

  • This compound (Aureobasidin A) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired concentration (e.g., 50 mg/mL). It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can reduce the solubility of this compound.

  • Solubilization: Vortex the mixture vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-15 minutes, or until the solution is clear. Gentle heating may also be applied if necessary.

  • Sterilization (Optional): If required for the downstream application, the stock solution can be sterilized by filtering through a 0.2 µm syringe filter that is compatible with DMSO. It is important to verify that the filter does not bind the compound.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.

Protocol 2: Preparation of this compound Working Solutions for In Vitro Susceptibility Testing (e.g., MIC Assay)

This protocol outlines the preparation of serial dilutions of this compound in a liquid broth medium for determining the Minimum Inhibitory Concentration (MIC) against fungal isolates. This procedure is adapted from standard broth microdilution methods.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile liquid growth medium appropriate for the test organism (e.g., RPMI 1640 with MOPS buffer for Candida spp.)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipettes and tips

Procedure:

  • Initial Dilution: Prepare an intermediate dilution of the this compound stock solution in the sterile liquid growth medium. The concentration of this intermediate solution should be at least twice the highest final concentration to be tested.

  • Serial Dilutions: a. Add 100 µL of the sterile liquid growth medium to all wells of a 96-well microtiter plate, except for the first column. b. Add 200 µL of the intermediate this compound dilution to the wells in the first column. c. Using a multichannel pipette, transfer 100 µL from the first column to the second column. Mix by pipetting up and down. d. Continue this two-fold serial dilution across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines). The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 200 µL and dilute the this compound concentration by half to the final desired test concentrations.

  • Controls: Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 24-48 hours for Candida spp.).

  • Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Visualizations

This compound's Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Basifungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Ceramide Ceramide IPC_Synthase IPC Synthase (AUR1) Ceramide->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Cell_Death Cell Death Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Cell_Membrane Cell Membrane Integrity Complex_Sphingolipids->Cell_Membrane Cell_Membrane->Cell_Death Disruption This compound This compound (Aureobasidin A) This compound->IPC_Synthase Inhibition

Caption: this compound inhibits IPC synthase, disrupting sphingolipid biosynthesis and fungal cell membrane integrity.

Experimental Workflow: this compound Solubilization and In Vitro MIC Assay

Basifungin_MIC_Workflow cluster_prep Preparation cluster_assay MIC Assay Start Start: this compound Powder Solubilize Solubilize in 100% DMSO (Protocol 1) Start->Solubilize Stock High-Concentration Stock Solution (-80°C) Solubilize->Stock Dilute Prepare Serial Dilutions in Growth Medium Stock->Dilute Inoculate Inoculate with Fungal Suspension Dilute->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read MIC Results Incubate->Read End End: MIC Value Read->End

Caption: Workflow for this compound solubilization and determination of Minimum Inhibitory Concentration (MIC).

References

Determining the Minimum Inhibitory Concentration (MIC) of Basifungin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antifungal agent with a unique mechanism of action.[1][2] It exerts its antifungal effect by inhibiting inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.[1][3] This distinct target makes this compound a valuable compound for research and potential therapeutic development, particularly in the context of emerging resistance to conventional antifungal drugs.

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] Accurate MIC determination is crucial for evaluating the potency of antifungal compounds, understanding their spectrum of activity, and informing further preclinical and clinical development.

The protocols outlined below are based on the widely accepted broth microdilution method, aligned with the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action of this compound

This compound targets and inhibits the enzyme inositol phosphorylceramide (IPC) synthase (Aur1p), which is a crucial component of the fungal cell wall synthesis pathway. This enzyme catalyzes the transfer of inositol phosphate to ceramide, a key step in the formation of sphingolipids. Sphingolipids are essential for the integrity and function of the fungal cell membrane. By inhibiting IPC synthase, this compound disrupts the production of these vital lipids, leading to compromised cell membrane structure, aberrant cell growth, and ultimately, fungal cell death.

G cluster_pathway This compound Mechanism of Action Ceramide Ceramide IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase (Aur1p) Ceramide->IPC_Synthase PI Phosphatidylinositol (PI) PI->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Catalyzes Disruption Disruption This compound This compound This compound->IPC_Synthase Inhibits Sphingolipids Complex Sphingolipids IPC->Sphingolipids Leads to synthesis of Membrane Fungal Cell Membrane Integrity and Function Sphingolipids->Membrane Maintains Cell_Death Fungal Cell Death Membrane->Cell_Death Leads to Disruption->Membrane Disruption of Synthesis

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol details the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials:

  • This compound (stock solution of known concentration)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (pH 7.0)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl) or sterile water

  • Spectrophotometer

  • Hemocytometer or colony counter

  • Sterile, disposable inoculation loops or swabs

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

  • Incubator (35°C or as optimal for the specific fungus)

  • Multichannel pipette

Experimental Workflow:

G cluster_workflow MIC Determination Workflow Start Start Prep_Fungi Prepare Fungal Inoculum Start->Prep_Fungi Prep_this compound Prepare this compound Dilutions Start->Prep_this compound Inoculate Inoculate Microtiter Plate Prep_Fungi->Inoculate Prep_this compound->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read and Record MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an SDA or PDA plate and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure purity and viability.

    • For yeasts, suspend several colonies in sterile saline. For molds, gently harvest conidia by flooding the agar surface with sterile saline and scraping with a sterile loop.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Prepare a working inoculum by diluting the standardized suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of each this compound dilution to the wells of a 96-well microtiter plate.

    • Include a positive control well containing 100 µL of RPMI 1640 medium without this compound and a negative control (sterility) well with 200 µL of uninoculated RPMI 1640 medium.

    • Add 100 µL of the working fungal inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate or place it in a humidified chamber to prevent evaporation.

    • Incubate the plate at 35°C for 24-48 hours. The incubation time may need to be adjusted based on the growth rate of the specific fungal species.

  • Reading and Recording the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye. For some fungi, a significant reduction in growth (e.g., 80%) may be used as the endpoint.

    • A reading mirror or a plate reader can be used to facilitate the observation of growth.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from MIC testing of this compound against a panel of fungal pathogens.

Table 1: MIC of this compound against Various Fungal Species

Fungal SpeciesStrain IDThis compound MIC (µg/mL)
Candida albicansATCC 900280.25
Candida glabrataATCC 900300.5
Candida parapsilosisATCC 220191
Cryptococcus neoformansATCC 901120.125
Aspergillus fumigatusATCC 2043052
Aspergillus flavusClinical Isolate 14
Fusarium solaniClinical Isolate 28
Trichophyton rubrumClinical Isolate 30.5

Table 2: Comparative MIC Values (MIC50 and MIC90) of this compound

Fungal Species (n=number of isolates)This compound MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans (n=50)0.125 - 10.250.5
Candida glabrata (n=50)0.25 - 20.51
Aspergillus fumigatus (n=30)1 - 824

MIC50: The concentration that inhibits 50% of the tested isolates. MIC90: The concentration that inhibits 90% of the tested isolates.

Troubleshooting and Considerations

  • Inoculum Preparation: Accurate standardization of the inoculum is critical for reproducible results.

  • Solvent Effects: If a solvent like DMSO is used to dissolve this compound, ensure the final concentration in the wells does not affect fungal growth. A solvent control should be included.

  • Trailing Growth: Some fungi may exhibit trailing growth (reduced but still visible growth over a range of concentrations). In such cases, the MIC should be recorded as the lowest concentration that produces a significant decrease in growth compared to the positive control.

  • Quality Control: Include reference strains with known MIC values for this compound (if available) or other standard antifungal agents to ensure the validity of the assay.

  • Alternative Methods: For certain fungi or specific research questions, other methods like agar dilution or disk diffusion may be considered.

By following these detailed protocols, researchers can reliably determine the in vitro activity of this compound against a broad range of fungal pathogens, providing essential data for the advancement of antifungal drug discovery and development.

References

Application Notes and Protocols for Basifungin in Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antifungal antibiotic isolated from the fungus Aureobasidium pullulans. It exhibits potent, broad-spectrum antifungal activity against a wide range of pathogenic fungi, including many clinically relevant species. Its unique mechanism of action, targeting an essential fungal enzyme that is absent in mammals, makes it an attractive candidate for antifungal drug development and a valuable tool for mycological research. These application notes provide detailed information and protocols for utilizing this compound in fungal growth inhibition assays.

Mechanism of Action

This compound exerts its antifungal effect by specifically inhibiting the enzyme inositol phosphorylceramide (IPC) synthase, encoded by the AUR1 gene.[1] IPC synthase is a crucial component of the sphingolipid biosynthesis pathway in fungi, responsible for the transfer of a phosphoinositol group from phosphatidylinositol to ceramide, forming IPC.[2] Sphingolipids are essential for fungal cell viability, playing critical roles in cell membrane structure, signaling, and integrity.

The inhibition of IPC synthase by this compound leads to a cascade of downstream effects:

  • Disruption of Sphingolipid Biosynthesis: The primary effect is the blockage of IPC production, a vital precursor for more complex sphingolipids.

  • Compromised Cell Membrane Integrity: The alteration in sphingolipid composition leads to a dysfunctional cell membrane, increased permeability, and leakage of cellular contents.

  • Aberrant Cell Morphology: Inhibition of this pathway has been shown to cause defects in fungal cell morphology, including aberrant actin assembly and delocalization of chitin, impacting cell wall synthesis and budding.[3]

This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells, which utilize a different pathway for sphingolipid synthesis.

Data Presentation: In Vitro Antifungal Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Antifungal Activity of this compound (Aureobasidin A) against Candida Species

Fungal SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Candida spp. (planktonic)9211Not Reported[4]
Candida spp. (biofilm)928≥64Not Reported[4]
Candida albicansNot Specified<2Not ReportedNot Reported
Candida glabrataNot Specified<2Not ReportedNot Reported
Candida tropicalisNot Specified<2Not ReportedNot Reported
Candida parapsilosisNot Specified<2Not ReportedNot Reported
Candida kruseiNot Specified<2Not ReportedNot Reported

Table 2: Antifungal Activity of this compound (Aureobasidin A) against Other Pathogenic Fungi

Fungal SpeciesNumber of IsolatesMIC (µg/mL)NotesReference
Cryptococcus neoformansNot SpecifiedNot SpecifiedActive in vitro
Aspergillus fumigatusNot Specified>50Intrinsically resistant due to efflux pumps. MIC can be lowered to 2-3 µg/mL with efflux pump inhibitors.
Aspergillus flavusNot Specified>50Intrinsically resistant.
Aspergillus nigerNot Specified<2Susceptible.
Aspergillus terreusNot Specified<2Susceptible.
Blastomyces dermatitidisNot SpecifiedNot SpecifiedActive in vitro
Histoplasma capsulatumNot SpecifiedNot SpecifiedActive in vitro

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Fungal Growth Inhibition

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi, adapted for the use of this compound.

Materials:

  • This compound (Aureobasidin A) powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates to be tested

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1 mg/mL in DMSO.

    • Further dilute the stock solution in RPMI-1640 medium to create a working stock solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • For Yeasts (Candida spp., Cryptococcus spp.):

      • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.

      • Harvest several colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.

    • For Filamentous Fungi (Aspergillus spp.):

      • Subculture the mold on a PDA plate and incubate at 35°C for 5-7 days until adequate conidiation is observed.

      • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

  • Microtiter Plate Preparation and Inoculation:

    • In a 96-well plate, perform serial twofold dilutions of the this compound working stock solution in RPMI-1640 medium to achieve a final volume of 100 µL per well. The concentration range should typically span from 0.03 to 16 µg/mL, but may be adjusted based on the expected susceptibility of the fungus.

    • Include a growth control well (100 µL of drug-free RPMI-1640) and a sterility control well (200 µL of uninoculated RPMI-1640).

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control well), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C.

    • Incubation times vary by organism:

      • Candida spp.: 24-48 hours

      • Cryptococcus spp.: 48-72 hours

      • Aspergillus spp.: 48-72 hours

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. This can be assessed visually or by using a microplate reader to measure the optical density at 490 nm.

Visualizations

Signaling Pathway of this compound's Antifungal Action

G cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Cell Wall This compound This compound (Aureobasidin A) IPC_Synthase IPC Synthase (AUR1) This compound->IPC_Synthase Inhibits IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Cell_Death Fungal Cell Death IPC_Synthase->Cell_Death Leads to Ceramide Ceramide Ceramide->IPC_Synthase PI Phosphatidylinositol (PI) PI->IPC_Synthase Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Precursor for Actin Actin Assembly Complex_Sphingolipids->Actin Regulates Chitin Chitin Synthesis & Localization Complex_Sphingolipids->Chitin Regulates Cell_Wall Cell Wall Integrity Complex_Sphingolipids->Cell_Wall Maintains Actin->Cell_Death Chitin->Cell_Death Cell_Wall->Cell_Death G A Prepare this compound Stock Solution C Perform Serial Dilutions of This compound in 96-Well Plate A->C B Prepare Fungal Inoculum (Yeast or Mold) D Inoculate Wells with Fungal Suspension B->D C->D E Incubate Plate (35°C, 24-72h) D->E F Read Minimum Inhibitory Concentration (MIC) E->F

References

Application Notes and Protocols: Aureobasidin A for Studying Fungal Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium pullulans.[1][2] It exhibits potent, broad-spectrum fungicidal activity against many pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus.[1][3] The primary mechanism of action of Aureobasidin A is the specific inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.[4] This enzyme is crucial for fungal growth and virulence but is absent in mammals, making it an attractive and specific target for antifungal drug development. These characteristics make Aureobasidin A an invaluable tool for dissecting the complexities of sphingolipid metabolism and its role in fungal biology.

Mechanism of Action

Sphingolipids are essential components of fungal cell membranes, involved in maintaining structural integrity, cell signaling, and growth. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several steps to form ceramide. In the final, critical step unique to fungi, IPC synthase (encoded by the AUR1 gene) catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to ceramide, forming inositol phosphorylceramide (IPC).

Aureobasidin A non-competitively inhibits IPC synthase by binding to a hydrophobic pocket in the enzyme's catalytic domain, which blocks the entry of both ceramide and PI substrates. This inhibition has two primary consequences for the fungal cell:

  • Depletion of Essential Sphingolipids: The block in IPC synthesis prevents the formation of mature, complex sphingolipids that are vital for cell membrane function and viability.

  • Ceramide Accumulation: The pathway blockage leads to the upstream accumulation of ceramides, which can reach toxic levels and trigger cell death.

The fungicidal action of Aureobasidin A is linked to the disruption of the cell membrane, aberrant actin assembly, and inhibition of the normal budding process, ultimately leading to cell death.

Sphingolipid_Pathway cluster_pathway Fungal Sphingolipid Biosynthesis cluster_IPCS_step Fungal Sphingolipid Biosynthesis Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT KDS 3-Ketosphinganine DHS Dihydrosphingosine KDS->DHS CerS Ceramide Synthase DHS->CerS DHC Dihydroceramide PhytoCer Phytoceramide DHC->PhytoCer Hydroxylation & Desaturation IPCS IPC Synthase (AUR1) PhytoCer->IPCS PI Phosphatidylinositol (PI) PI->IPCS IPC Inositol Phosphorylceramide (IPC) & Complex Sphingolipids SPT->KDS CerS->DHC IPCS->IPC AbA Aureobasidin A AbA->IPCS

Caption: Fungal sphingolipid biosynthesis pathway and the inhibitory action of Aureobasidin A.

Quantitative Data Summary

Aureobasidin A's efficacy has been quantified across various fungal species through in vitro enzyme inhibition and whole-cell susceptibility testing.

Table 1: In Vitro Inhibition of IPC Synthase by Aureobasidin A This table summarizes the 50% inhibitory concentration (IC₅₀) of Aureobasidin A against IPC synthase from different fungal species. The consistently low nanomolar values highlight the potent and specific nature of the inhibition.

Fungal SpeciesSpecific Activity (pmol/min/mg)IC₅₀ of Aureobasidin A (ng/mL)Reference
Candida albicans12.0 ± 1.02.1 ± 0.1
Candida glabrata2.0 ± 0.21.8 ± 0.1
Candida tropicalis4.0 ± 0.32.0 ± 0.2
Aspergillus fumigatus3.0 ± 0.45.0 ± 0.5
Aspergillus flavus1.0 ± 0.13.0 ± 0.3
Aspergillus niger2.0 ± 0.22.0 ± 0.2

Table 2: Antifungal Activity (MIC) of Aureobasidin A against Various Fungal Species The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth. The MIC values for Aureobasidin A can vary significantly, often due to species-specific factors like drug efflux pumps.

Fungal SpeciesMIC (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Candida albicans0.5 - 4.01.01.0
Candida glabrata0.25 - 2.00.252.0
Candida krusei0.5--
Aspergillus fumigatus>50--
Aspergillus flavus>50--
Aspergillus niger0.8--
Saccharomyces cerevisiae0.1 - 0.5--

Table 3: Potentiation of Aureobasidin A Activity in A. fumigatus by MDR Modulators The high intrinsic resistance of some species, like A. fumigatus, is not due to target insensitivity but to increased drug efflux. Mammalian multidrug resistance (MDR) modulators can reverse this resistance, significantly lowering the MIC.

CompoundConcentration (μM)MIC of Aureobasidin A (μg/mL)Reference
None (Control)->50
Verapamil2003.0
Chlorpromazine251.6
Trifluoperazine101.6

Experimental Workflow

Studying the effects of Aureobasidin A typically involves a multi-faceted approach, from initial susceptibility testing to detailed mechanistic analysis of the sphingolipid pathway.

Workflow cluster_assays 3. Downstream Assays Culture 1. Fungal Culture Preparation (Yeast / Spore Suspension) Treatment 2. Treatment with Aureobasidin A (Dose-response & Time-course) Culture->Treatment MIC A. Growth Inhibition Assay (MIC Determination) Treatment->MIC IPC B. In Vitro IPC Synthase Assay (Enzyme Kinetics) Treatment->IPC Lipidomics C. Sphingolipid Profiling (LC-MS/MS Analysis) Treatment->Lipidomics Analysis 4. Data Analysis & Interpretation MIC->Analysis IPC->Analysis Lipidomics->Analysis

Caption: General experimental workflow for studying the effects of Aureobasidin A.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeast and M38 for filamentous fungi.

Materials:

  • Aureobasidin A (stock solution in methanol or DMSO, e.g., 1 mg/mL).

  • Fungal isolates.

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer or plate reader (530 nm).

  • Sterile saline (0.85%).

Procedure:

  • Inoculum Preparation (Yeast):

    • Culture yeast on a Sabouraud Dextrose Agar plate for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension 1:1000 in RPMI 1640 to achieve a final concentration of approximately 0.5–2.5 x 10³ cells/mL.

  • Inoculum Preparation (Filamentous Fungi):

    • Culture fungus on Potato Dextrose Agar for 7 days to allow for conidiation.

    • Gently scrape conidia from the surface into sterile saline with 0.05% Tween 20.

    • Adjust the conidial suspension to a final concentration of 0.4–5 x 10⁴ CFU/mL in RPMI 1640.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of Aureobasidin A in RPMI 1640 in a 96-well plate. Final concentrations typically range from 0.05 to 50 µg/mL.

    • Add 100 µL of each drug dilution to the appropriate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Aureobasidin A that causes complete inhibition of visible growth.

Protocol 2: In Vitro Assay of Inositol Phosphorylceramide (IPC) Synthase Activity

This protocol measures the direct inhibitory effect of Aureobasidin A on IPC synthase activity in fungal membrane preparations.

Materials:

  • Fungal cells (e.g., C. albicans, A. fumigatus).

  • Microsomal membrane isolation buffer (e.g., Tris-HCl, EDTA, protease inhibitors).

  • Assay buffer (e.g., HEPES pH 7.5, NaCl).

  • Fluorescent substrate: NBD-C6-ceramide (C6-NBD-cer).

  • Phosphatidylinositol (PI).

  • Aureobasidin A.

  • HPLC or TLC system for separation and detection of fluorescent lipids.

Procedure:

  • Preparation of Microsomal Membranes:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Mechanically disrupt the cells (e.g., with glass beads, French press) in ice-cold isolation buffer.

    • Perform differential centrifugation to pellet cell debris and then to pellet the microsomal fraction from the supernatant (e.g., 100,000 x g for 1 hour).

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., by Bradford assay).

  • IPC Synthase Reaction:

    • In a microfuge tube, prepare the reaction mixture. A typical 50 µL reaction contains:

      • 1.0 mg/mL microsomal membranes.

      • 2 mM PI.

      • 0.1 mM C6-NBD-cer.

      • Varying concentrations of Aureobasidin A (e.g., 1 to 50 ng/mL).

    • Pre-incubate the membranes with Aureobasidin A for 5 minutes at 30°C.

    • Initiate the reaction by adding the C6-NBD-cer substrate.

    • Incubate for 30-60 minutes at 30°C.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids and dry it under nitrogen.

    • Resuspend the lipid extract in a suitable solvent.

    • Analyze the sample by HPLC with a fluorescence detector or by TLC, separating the product (NBD-IPC) from the substrate (NBD-ceramide).

  • Data Analysis:

    • Quantify the amount of NBD-IPC formed.

    • Calculate the percent inhibition of IPC synthase activity at each Aureobasidin A concentration relative to a no-drug control.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Protocol 3: Analysis of Fungal Sphingolipid Profile by HPLC-ESI-MS/MS

This protocol provides a general workflow to analyze how Aureobasidin A treatment alters the global sphingolipid profile in fungal cells.

Materials:

  • Fungal cells treated with and without Aureobasidin A.

  • Lipid extraction solvents (e.g., chloroform, methanol, pyridine).

  • Internal standards for various sphingolipid classes.

  • HPLC system coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS).

Procedure:

  • Sample Preparation:

    • Culture fungal cells to mid-log phase and treat with a sublethal concentration of Aureobasidin A for a defined period (e.g., 4-6 hours).

    • Harvest cells by centrifugation and wash thoroughly.

  • Lipid Extraction:

    • Perform a total lipid extraction using established methods, such as a Bligh-Dyer extraction.

    • To differentiate between glycerophospholipids and sphingolipids, a mild alkaline hydrolysis step can be included to degrade the former.

  • LC-MS/MS Analysis:

    • Resuspend the final lipid extract in a suitable solvent for injection.

    • Separate the different lipid species using an appropriate HPLC column (e.g., C18 reverse-phase).

    • Analyze the eluting lipids using ESI-MS/MS. Use specific precursor/product ion transitions in Multiple Reaction Monitoring (MRM) mode to detect and quantify known sphingolipids (e.g., different species of ceramides, IPC, MIPC).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to different sphingolipid species by comparing them to internal standards and known transitions.

    • Compare the sphingolipid profiles of Aureobasidin A-treated cells to untreated controls.

    • Look for the expected accumulation of ceramides and a decrease in IPC and other complex sphingolipids.

Aureobasidin A is a powerful and specific inhibitor of fungal IPC synthase. Its utility extends beyond its potential as an antifungal agent; it serves as a critical research tool for probing the fungal sphingolipidome. By using the protocols outlined above, researchers can effectively investigate the essential roles of sphingolipids in fungal physiology, identify novel mechanisms of antifungal resistance, and screen for new therapeutic strategies targeting this vital metabolic pathway.

References

Basifungin: A Powerful Tool for Interrogating Fungal Membrane Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antibiotic that has emerged as a critical tool for dissecting the intricacies of fungal membrane biology. Its high specificity for a key enzyme in the sphingolipid biosynthesis pathway makes it an invaluable probe for understanding the roles of these lipids in maintaining membrane integrity, function, and signaling. These application notes provide a comprehensive overview of this compound's mechanism of action, its quantifiable effects on fungal cells, and detailed protocols for its use in laboratory settings.

Mechanism of Action

This compound exerts its potent antifungal activity by specifically inhibiting the enzyme inositol phosphorylceramide (IPC) synthase, encoded by the AUR1 gene.[1] IPC synthase is a crucial component of the fungal sphingolipid biosynthesis pathway, responsible for the production of inositol phosphorylceramide, a major sphingolipid in fungi. By blocking this step, this compound disrupts the synthesis of essential complex sphingolipids. This disruption leads to a cascade of downstream effects, including the accumulation of toxic ceramide precursors, altered membrane structure and function, and ultimately, cell death.[2]

Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various fungal species, providing a baseline for experimental design.

Table 1: Antifungal Activity of this compound (Aureobasidin A)

Fungal SpeciesMIC Range (µg/mL)Planktonic MIC₅₀ (µg/mL)Planktonic MIC₉₀ (µg/mL)Biofilm MIC₅₀ (µg/mL)Biofilm MIC₉₀ (µg/mL)
Candida spp.<0.04 - 0.16118≥64
Cryptococcus spp.0.31 - 0.63----
Saccharomyces cerevisiae0.4----
Fluconazole-Resistant C. albicans0.12 - 4 (in combination with Fluconazole)----

Data compiled from multiple sources.[3][4][5]

Table 2: Biochemical and Cellular Effects of this compound (Aureobasidin A)

ParameterFungal SpeciesEffectFold Change/Value
IPC Synthase Inhibition (Ki)Candida albicansInhibition0.18 µM
IPC Synthase Inhibition (Ki)Saccharomyces cerevisiaeInhibition0.23 µM
Mitochondrial Membrane PotentialCandida spp.Depolarization≥50% decrease
Oxidative Stress (ROS Production)Candida spp.Increase1.5 - 2.0 fold
Membrane Permeability (DNA Leakage)Candida spp.Increase~20 ng/µL to 30-40 ng/µL
Ergosterol ContentCryptococcus neoformansDecrease29.1% (at 0.5x MIC), 41.8% (at 1x MIC)

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • This compound (Aureobasidin A) stock solution

  • Fungal isolates

  • RPMI 1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

  • Prepare a fungal inoculum suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Add 100 µL of the fungal inoculum to each well of the 96-well plate containing the this compound dilutions.

  • Include a growth control (fungal inoculum without drug) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Inositol Phosphorylceramide (IPC) Synthase Activity Assay

This protocol allows for the direct measurement of this compound's inhibitory effect on its target enzyme.

Materials:

  • Fungal microsomal fractions (source of IPC synthase)

  • This compound (Aureobasidin A)

  • C6-NBD-ceramide (fluorescent substrate)

  • Phosphatidylinositol (PI)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • TLC plates and developing solvent

  • Fluorescence plate reader

Procedure:

  • Isolate microsomal membranes from the fungal species of interest.

  • In a microfuge tube, pre-incubate the microsomal protein with PI in the assay buffer for 30 minutes.

  • Add varying concentrations of this compound to the reaction mixture and incubate for a further 15 minutes.

  • Initiate the enzymatic reaction by adding C6-NBD-ceramide.

  • Incubate the reaction at 30°C for 1-4 hours.

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the lipid extract using thin-layer chromatography (TLC).

  • Visualize and quantify the fluorescent product (NBD-IPC) using a fluorescence plate reader.

  • Calculate the percentage of inhibition at each this compound concentration to determine the IC₅₀.

Protocol 3: Assessment of Mitochondrial Membrane Potential

This protocol utilizes the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential.

Materials:

  • Fungal cells

  • This compound (Aureobasidin A)

  • JC-1 fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Grow fungal cells to the mid-logarithmic phase and then expose them to various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) for a defined period (e.g., 48 hours).

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS containing the JC-1 probe (typically at 5-10 µg/mL) and incubate in the dark for 15-30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with a low potential, JC-1 remains as monomers and emits green fluorescence.

  • Quantify the shift from red to green fluorescence to determine the extent of mitochondrial membrane depolarization.

Protocol 4: Measurement of Oxidative Stress

This protocol uses the fluorescent probe 2',7'–dichlorofluorescein diacetate (DCFH-DA) to detect the presence of reactive oxygen species (ROS).

Materials:

  • Fungal cells

  • This compound (Aureobasidin A)

  • DCFH-DA fluorescent probe

  • PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Treat fungal cells with this compound as described in Protocol 3.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing DCFH-DA (typically at 10-20 µM) and incubate in the dark for 30-60 minutes at 37°C.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in green fluorescence indicates an increase in intracellular ROS levels.

Protocol 5: Evaluation of Membrane Permeability (DNA Leakage)

This protocol assesses membrane damage by quantifying the amount of DNA released into the culture supernatant.

Materials:

  • Fungal cells

  • This compound (Aureobasidin A)

  • Culture medium

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Grow fungal cultures in the presence and absence of this compound for a specified time (e.g., 48 hours).

  • Centrifuge the cultures to pellet the cells.

  • Carefully collect the supernatant.

  • Measure the concentration of DNA in the supernatant using a spectrophotometer at 260 nm.

  • An increase in the DNA concentration in the supernatant of treated cells compared to untreated controls indicates a loss of membrane integrity.

Visualizing this compound's Impact: Signaling Pathways and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows associated with this compound's action.

Basifungin_Mechanism This compound This compound (Aureobasidin A) IPC_Synthase Inositol Phosphorylceramide Synthase (AUR1) This compound->IPC_Synthase Inhibits Ceramide Ceramide Accumulation IPC_Synthase->Ceramide Sphingolipids Complex Sphingolipid Depletion IPC_Synthase->Sphingolipids Membrane_Stress Membrane Stress & Integrity Loss Ceramide->Membrane_Stress Sphingolipids->Membrane_Stress CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Membrane_Stress->CWI_Pathway Oxidative_Stress Oxidative Stress (ROS Production) Membrane_Stress->Oxidative_Stress Cell_Death Fungal Cell Death CWI_Pathway->Cell_Death Oxidative_Stress->Cell_Death

Caption: Mechanism of this compound action leading to fungal cell death.

Experimental_Workflow cluster_treatment Treatment cluster_assays Downstream Assays Fungal_Culture Fungal Culture Basifungin_Treatment This compound Treatment (Varying Concentrations) Fungal_Culture->Basifungin_Treatment MIC_Assay MIC Determination Basifungin_Treatment->MIC_Assay Membrane_Potential Membrane Potential (e.g., JC-1) Basifungin_Treatment->Membrane_Potential Oxidative_Stress Oxidative Stress (e.g., DCFH-DA) Basifungin_Treatment->Oxidative_Stress Membrane_Permeability Membrane Permeability (DNA Leakage) Basifungin_Treatment->Membrane_Permeability

Caption: Experimental workflow for probing fungal membrane biology with this compound.

CWI_Pathway_Activation This compound This compound Membrane_Stress Membrane Stress This compound->Membrane_Stress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Membrane_Stress->Sensors Rho1 Rho1 GTPase Sensors->Rho1 PKC Protein Kinase C (Pkc1) Rho1->PKC MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mpk1) PKC->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Cell_Wall_Repair Cell Wall Repair & Stress Response Genes Transcription_Factors->Cell_Wall_Repair

Caption: Activation of the Cell Wall Integrity (CWI) pathway by this compound-induced membrane stress.

Conclusion

This compound serves as a highly specific and potent tool for investigating the critical role of sphingolipids in fungal membrane biology. By leveraging the provided protocols and understanding its quantitative effects, researchers can effectively probe membrane integrity, mitochondrial function, and the cellular stress responses that are fundamental to fungal survival and pathogenesis. This knowledge is paramount for the development of novel antifungal strategies in the face of growing drug resistance.

References

Experimental Use of Basifungin in a Mouse Model of Candidiasis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known mechanism and efficacy of Basifungin (also known as Aureobasidin A) in treating systemic candidiasis, with a focus on its application in murine models. The protocols outlined below are generalized based on standard practices for inducing and evaluating antifungal agents in mouse models of candidiasis, as specific detailed protocols for this compound were not available in the public domain at the time of this writing.

Introduction

This compound is a cyclic depsipeptide antibiotic with potent antifungal activity against a range of pathogenic fungi, including various Candida species. Its unique mechanism of action, targeting an essential fungal-specific enzyme, makes it a compound of interest for the development of new antifungal therapies. Early in vivo studies have demonstrated its potential, showing superior efficacy compared to established antifungal agents in a murine model of systemic candidiasis.

Mechanism of Action

This compound exerts its fungicidal effect by inhibiting inositol phosphorylceramide (IPC) synthase (AUR1), an enzyme essential for the synthesis of sphingolipids in fungi. Sphingolipids are critical components of the fungal cell membrane, and their disruption leads to cell death. Notably, IPC synthase is absent in mammals, providing a high degree of selectivity for the fungal target and suggesting a favorable safety profile.

This compound This compound IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase (AUR1) This compound->IPC_Synthase Inhibits IPC IPC IPC_Synthase->IPC Synthesizes Ceramide Ceramide Ceramide->IPC_Synthase Phosphatidylinositol Phosphatidylinositol Phosphatidylinositol->IPC_Synthase Fungal_Cell_Membrane Fungal Cell Membrane Integrity IPC->Fungal_Cell_Membrane Maintains Cell_Death Cell_Death Fungal_Cell_Membrane->Cell_Death Disruption leads to

Mechanism of action of this compound.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

A seminal study by Takesako et al. in 1993 demonstrated the in vivo efficacy of this compound in a mouse model of systemic candidiasis. The key findings from the abstract of this publication are summarized below. While the full quantitative data from this study is not publicly available, the qualitative results highlight the potential of this compound.

Table 1: Qualitative Comparison of Antifungal Efficacy in a Murine Candidiasis Model

Antifungal AgentEfficacy Compared to ControlEfficacy Compared to FluconazoleEfficacy Compared to Amphotericin BRoute of Administration
This compound Good therapeutic effectMore effectiveMore effectiveOral, Subcutaneous
Fluconazole ----
Amphotericin B ----
Data derived from the abstract of Takesako K, et al. J Antibiot (Tokyo). 1993 Sep;46(9):1414-20.[1]

Experimental Protocols

The following are detailed, generalized protocols for establishing a murine model of systemic candidiasis and assessing the efficacy of an antifungal agent like this compound. These protocols are based on standard methodologies reported in the literature for other antifungal agents and should be adapted and optimized for specific experimental needs.

Murine Model of Systemic Candidiasis

This protocol describes the induction of a systemic Candida albicans infection in mice.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female BALB/c mice (6-8 weeks old)

  • Hemocytometer or spectrophotometer

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600).

    • Adjust the final concentration to 1 x 10^6 cells/mL in PBS for injection.

  • Infection:

    • Randomly assign mice to treatment and control groups.

    • Inject each mouse with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells) via the lateral tail vein.

This compound Administration

This protocol outlines the administration of this compound to infected mice. Dosing should be determined based on preliminary dose-ranging studies.

Materials:

  • This compound (Aureobasidin A)

  • Appropriate vehicle for dissolution/suspension (e.g., sterile water, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80, followed by dilution in sterile saline)

  • Oral gavage needles or sterile syringes and needles for subcutaneous injection

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • On each day of treatment, dilute the stock solution to the desired final concentration for administration.

  • Administration:

    • Oral Administration: Administer the this compound solution directly into the stomach using an oral gavage needle. The volume is typically 0.1-0.2 mL per mouse.

    • Subcutaneous Administration: Inject the this compound solution subcutaneously in the scruff of the neck. The volume is typically 0.1-0.2 mL per mouse.

    • Treatment should begin at a specified time post-infection (e.g., 2 hours or 24 hours) and continue for a defined period (e.g., 7 consecutive days).

Assessment of Antifungal Efficacy

Efficacy can be evaluated through survival studies and determination of fungal burden in target organs.

a) Survival Study:

  • Monitor the mice daily for a set period (e.g., 21 or 28 days) post-infection.

  • Record mortality and plot survival curves (e.g., Kaplan-Meier survival curves).

  • Analyze the data for statistically significant differences between treatment and control groups.

b) Fungal Burden Determination:

  • At specific time points post-infection (e.g., day 3 or day 7), euthanize a subset of mice from each group.

  • Aseptically remove target organs (typically kidneys, as they are a primary site of Candida colonization).

  • Weigh the organs.

  • Homogenize the organs in a known volume of sterile PBS.

  • Perform serial dilutions of the homogenate and plate onto a suitable agar medium (e.g., YPD agar with antibiotics to inhibit bacterial growth).

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colony-forming units (CFU) and express the fungal burden as CFU per gram of tissue.

  • Compare the fungal burden between treated and control groups.

cluster_0 Preparation cluster_1 Infection and Treatment cluster_2 Efficacy Assessment P1 Prepare C. albicans Inoculum I1 Induce Systemic Candidiasis in Mice (i.v. injection) P1->I1 P2 Prepare this compound Formulation T1 Administer this compound (Oral or Subcutaneous) P2->T1 I1->T1 C1 Control Group (Vehicle Administration) I1->C1 A1 Monitor Survival T1->A1 A2 Determine Fungal Burden (CFU/gram of kidney) T1->A2 C1->A1 C1->A2

Generalized experimental workflow.

Conclusion

This compound has demonstrated significant potential as an antifungal agent in preclinical models of systemic candidiasis. Its unique mechanism of action targeting a fungal-specific enzyme is a promising attribute for future drug development. The provided protocols offer a framework for researchers to further investigate the in vivo efficacy of this compound and similar compounds. It is important to reiterate that these are generalized protocols, and optimization will be necessary for specific experimental conditions and goals. The lack of publicly available, detailed quantitative data from the original in vivo studies with this compound underscores the need for further research to fully characterize its therapeutic potential.

References

Application Notes and Protocols for Studying P-glycoprotein Inhibition Using Basifungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized ATP-binding cassette (ABC) transporter that plays a crucial role in drug disposition and multidrug resistance (MDR) in cancer chemotherapy. P-gp functions as an efflux pump, actively transporting a wide range of structurally diverse xenobiotics out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. The study of P-gp inhibitors is a critical area of research in drug development to overcome MDR and improve the pharmacokinetic profiles of various drugs.

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antifungal agent that has been identified as a potent inhibitor of P-glycoprotein.[1] This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs to study P-gp inhibition in a research setting.

Data Presentation

The inhibitory activity of this compound and its analogs against P-glycoprotein is summarized in the table below. These values are critical for designing experiments and interpreting results.

CompoundIC50 (µM)Cell LineAssay MethodReference
This compound (Aureobasidin A)2.3MDR-CEM (VBL100)Calcein-AM Efflux Assay[1]
Aureobasidin B ([d-Hiv1]-AbA)~1.15MDR-CEM (VBL100)Calcein-AM Efflux Assay[1]
Aureobasidin C ([Val6]-AbA)~1.15MDR-CEM (VBL100)Calcein-AM Efflux Assay[1]
Aureobasidin D ([γHOMeVal9]-AbA)~1.15MDR-CEM (VBL100)Calcein-AM Efflux Assay[1]
[D-beta-hydroxy-methylvalyl9]-AbA~0.23Not SpecifiedNot Specified

Note: The IC50 values for Aureobasidin B, C, and D are estimated based on the reported ~2-fold increase in activity compared to Aureobasidin A. The IC50 for [D-beta-hydroxy-methylvalyl9]-AbA is estimated from a reported 10-fold higher inhibitory activity.

Experimental Protocols

Two primary in vitro assays are recommended for studying P-gp inhibition by this compound: the P-gp ATPase activity assay and the calcein-AM efflux assay.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Inhibitors can either stimulate or inhibit this activity, providing insights into their interaction with the transporter.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

  • This compound (and/or its analogs)

  • ATP

  • ATPase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • Microplate reader

  • Positive control inhibitor (e.g., Verapamil)

  • P-gp substrate (e.g., Verapamil, for measuring inhibition of stimulated ATPase activity)

Protocol:

  • Preparation of Reagents: Prepare stock solutions of this compound and controls in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add P-gp membranes, ATPase assay buffer, and the test compound (this compound or control) at various concentrations.

  • Initiation of Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination and Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, producing a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • Data Analysis: Calculate the amount of Pi released and determine the effect of this compound on the basal and/or substrate-stimulated P-gp ATPase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Calcein-AM Efflux Assay

This cell-based assay is a common and reliable method to assess P-gp function. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that can freely diffuse into cells. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic calcein, which is trapped within the cell unless effluxed by P-gp. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.

Materials:

  • P-gp overexpressing cell line (e.g., MDR-CEM, KB-V1, or MDCK-MDR1) and the corresponding parental cell line.

  • This compound (and/or its analogs)

  • Calcein-AM

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or flow cytometer

  • Positive control inhibitor (e.g., Verapamil)

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Incubation: Remove the culture medium and wash the cells with HBSS. Add HBSS containing various concentrations of this compound or control compounds to the wells and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of approximately 0.25-1 µM and incubate at 37°C for 30-60 minutes, protected from light.

  • Washing: Remove the loading solution and wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Add fresh HBSS to each well and measure the intracellular fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: The fluorescence intensity is proportional to the intracellular accumulation of calcein. Calculate the percentage of inhibition by comparing the fluorescence in the presence of this compound to the control wells (with and without a maximal inhibitor like Verapamil). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

P_Glycoprotein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_signaling Regulatory Signaling Pathways Chemotherapeutic_Drugs Chemotherapeutic Drugs (e.g., Doxorubicin) Chemotherapeutic_Drugs_in Intracellular Chemotherapeutic Drugs Chemotherapeutic_Drugs->Chemotherapeutic_Drugs_in Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->Chemotherapeutic_Drugs Drug Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Chemotherapeutic_Drugs_in->Pgp Cellular_Target Cellular Target (e.g., DNA) Chemotherapeutic_Drugs_in->Cellular_Target ATP ATP ATP->Pgp This compound This compound This compound->Pgp Inhibition Apoptosis Apoptosis Cellular_Target->Apoptosis MAPK_ERK MAPK/ERK Pathway Pgp_Expression P-gp Gene Expression MAPK_ERK->Pgp_Expression +/- p38_MAPK p38 MAPK Pathway p38_MAPK->Pgp_Expression - JNK JNK Pathway JNK->Pgp_Expression +/- PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Pgp_Expression + Pgp_Expression->Pgp

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Experimental_Workflow_Pgp_Inhibition cluster_setup Experimental Setup cluster_analysis Data Acquisition & Analysis ATPase_Assay P-gp ATPase Activity Assay Assay_Specific_Setup Assay Specific Setup (Membranes or Cells) ATPase_Assay->Assay_Specific_Setup Calcein_Assay Calcein-AM Efflux Assay Calcein_Assay->Assay_Specific_Setup Prepare_Reagents Prepare this compound and Controls Prepare_Reagents->Assay_Specific_Setup Incubation Incubate with Test Compounds Assay_Specific_Setup->Incubation Reaction Initiate Reaction (Add ATP or Calcein-AM) Incubation->Reaction Measurement Measure Signal (Absorbance or Fluorescence) Reaction->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: General workflow for studying P-gp inhibition.

References

Application Notes and Protocols for Cell-Based Assays Using Aureobasidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium pullulans. It is a potent antifungal agent with a well-defined mechanism of action. Aureobasidin A specifically inhibits inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway of fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. While its primary application has been in mycology and as a selection agent in yeast genetics, there is growing interest in its potential effects on other eukaryotic cells, including mammalian cells, particularly in the context of cancer research where alterations in sphingolipid metabolism are often observed.

These application notes provide detailed protocols for utilizing Aureobasidin A in cell-based assays to evaluate its cytotoxic and apoptotic effects.

Mechanism of Action

Aureobasidin A's primary molecular target is the enzyme inositol phosphorylceramide (IPC) synthase. In fungi, this enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to a ceramide molecule, a critical step in the synthesis of complex sphingolipids. By inhibiting this enzyme, Aureobasidin A effectively halts the production of essential sphingolipids, leading to a cascade of events culminating in cell death. While mammalian cells also have a sphingolipid biosynthesis pathway, the specific target enzyme, IPC synthase, is absent, suggesting a potential for selective toxicity. However, off-target effects or impacts on related pathways in mammalian cells are areas of active investigation.

Data Presentation

While specific IC50 values for Aureobasidin A in mammalian cancer cell lines are not widely available in public scientific literature, its potent inhibitory effects against a range of fungal species are well-documented. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Aureobasidin A against various fungal strains, providing a reference for its biological activity.

Fungal SpeciesStrainMIC (µg/mL)
Saccharomyces cerevisiaeATCC9763 (diploid)0.2-0.4
Candida albicansATCC 766150.25-2 (MIC50-MIC90)[1]
Candida glabrataClinical Isolates0.25-2 (MIC50-MIC90)[1]
Planktonic Candida spp.92 Clinical Isolates1 (MIC50 and MIC90)[2]
Biofilm Candida spp.92 Clinical Isolates8 (MIC50) to ≥64 (MIC90)[2]

Note: The optimal concentration for cell-based assays with mammalian cells should be determined empirically.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of Aureobasidin A on a mammalian cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Aureobasidin A

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Aureobasidin A in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of Aureobasidin A. Include a vehicle control (medium with the same concentration of DMSO used for the highest Aureobasidin A concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Aureobasidin A concentration to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V Staining

This protocol describes the detection of apoptosis induced by Aureobasidin A using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Aureobasidin A

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Aureobasidin A (determined from cytotoxicity assays) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

Sphingolipid_Biosynthesis_Pathway Fungal Sphingolipid Biosynthesis Pathway and Inhibition by Aureobasidin A Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Phytosphingosine Phytosphingosine Sphinganine->Phytosphingosine Ceramide Ceramide Phytosphingosine->Ceramide IPC Inositol Phosphorylceramide (IPC) Ceramide->IPC Phosphatidylinositol IPC_Synthase IPC Synthase (AUR1) Ceramide->IPC_Synthase Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Aureobasidin_A Aureobasidin A Aureobasidin_A->IPC_Synthase Inhibition IPC_Synthase->IPC

Caption: Mechanism of action of Aureobasidin A in the fungal sphingolipid pathway.

Cytotoxicity_Assay_Workflow General Workflow for a Cell-Based Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare serial dilutions of Aureobasidin A Treat_Cells Treat cells with Aureobasidin A Prepare_Compound->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add viability reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Plate Read absorbance/fluorescence Incubate_Reagent->Read_Plate Calculate_Viability Calculate % viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: A generalized experimental workflow for determining cytotoxicity.

References

Basifungin (Aureobasidin A): Application Notes and Protocols for Inducing and Studying Fungal Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antibiotic with potent antifungal activity against a broad spectrum of pathogenic fungi. Its primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway encoded by the AUR1 gene. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Notably, the induction of apoptosis, or programmed cell death, is a key consequence of this compound treatment, making it a valuable tool for studying fungal apoptosis and a promising candidate for antifungal drug development.

These application notes provide detailed protocols and quantitative data to guide researchers in using this compound to induce and study the key hallmarks of apoptosis in fungi, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase-like proteases.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Aureobasidin A) Against Various Fungal Species

The following table summarizes the MIC values of this compound against a range of pathogenic fungi. These values are crucial for determining the appropriate concentrations for inducing apoptosis in subsequent experiments, which are often conducted at or below the MIC.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.1 - 0.5[1]
Candida glabrata0.1 - 0.5[1]
Candida tropicalis< 2[2]
Candida parapsilosis< 2[2]
Candida krusei< 2[2]
Saccharomyces cerevisiae0.1 - 0.5
Aspergillus nidulans0.1 - 0.5
Aspergillus niger0.1 - 0.5
Aspergillus fumigatus> 50
Aspergillus flavus> 50
Table 2: Quantitative Effects of this compound (Aureobasidin A) on Apoptotic Markers in Candida spp.

This table presents quantitative data on the induction of key apoptotic markers in Candida species following treatment with this compound. These data provide expected outcomes for the experimental protocols detailed below.

Fungal StrainThis compound ConcentrationApoptotic MarkerObserved EffectReference
Candida glabrata (Fluconazole-Resistant)0.5x MICReactive Oxygen Species (ROS) Production1.5 - 2.0 fold increase
Candida albicans (Fluconazole-Resistant)0.5x MICReactive Oxygen Species (ROS) Production1.5 - 2.0 fold increase
Candida glabrata (Fluconazole-Resistant)0.5x MICMitochondrial Membrane Potential (ΔΨm)At least 50% decrease
Candida albicans (Fluconazole-Resistant)0.5x MICMitochondrial Membrane Potential (ΔΨm)At least 50% decrease

Signaling Pathway of this compound-Induced Fungal Apoptosis

The inhibition of IPC synthase by this compound is the initial trigger for a cascade of events culminating in apoptosis. The proposed signaling pathway involves the accumulation of ceramide and/or other sphingolipid precursors, which in turn leads to mitochondrial dysfunction, oxidative stress, and the activation of metacaspases.

Basifungin_Apoptosis_Pathway This compound This compound (Aureobasidin A) IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase (Aur1p) This compound->IPC_Synthase Inhibition Ceramide Ceramide / Sphingoid Base Accumulation IPC_Synthase->Ceramide Leads to Mitochondria Mitochondrial Dysfunction Ceramide->Mitochondria Induces ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Results in Metacaspases Metacaspase Activation Mitochondria->Metacaspases Activates ROS->Metacaspases Can activate Apoptosis Apoptosis Metacaspases->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced fungal apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to study fungal apoptosis induced by this compound.

Experimental Workflow

The general workflow for studying this compound-induced apoptosis involves treating fungal cells with the compound and then subjecting them to various assays to detect apoptotic markers.

Experimental_Workflow start Start: Fungal Culture treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells treatment->harvest assay Perform Apoptosis Assays harvest->assay ros ROS Measurement (e.g., DCFH-DA) assay->ros mmp Mitochondrial Membrane Potential (e.g., JC-1) assay->mmp ps Phosphatidylserine Externalization (Annexin V) assay->ps caspase Caspase-like Activity assay->caspase analysis Data Analysis (Flow Cytometry / Microscopy) ros->analysis mmp->analysis ps->analysis caspase->analysis end Conclusion analysis->end

Caption: General experimental workflow for studying this compound-induced apoptosis.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the target fungus. This is a crucial first step to establish the appropriate concentration range for apoptosis induction studies.

Materials:

  • This compound (Aureobasidin A)

  • Target fungal strain

  • Appropriate liquid growth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Perform serial dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum and adjust its concentration according to standard protocols (e.g., CLSI guidelines).

  • Add the fungal inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no fungus).

  • Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

Objective: To quantify the intracellular accumulation of ROS in fungal cells treated with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Fungal cells (treated with this compound and untreated controls)

  • Phosphate-buffered saline (PBS)

  • DCFH-DA stock solution (in DMSO)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Grow fungal cells to the mid-logarithmic phase and then treat with this compound at the desired concentration (e.g., 0.5x MIC) for a specified time (e.g., 2-4 hours).

  • Harvest the cells by centrifugation and wash them twice with PBS.

  • Resuspend the cells in PBS to a density of approximately 1 x 10^6 cells/mL.

  • Add DCFH-DA to a final concentration of 10 µM and incubate the cells in the dark at 37°C for 30 minutes.

  • Wash the cells twice with PBS to remove excess probe.

  • Analyze the fluorescence of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microscope.

  • Quantify the increase in fluorescence in this compound-treated cells compared to the untreated control.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the integrity of the mitochondrial membrane potential using the fluorescent dye JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Fungal cells (treated with this compound and untreated controls)

  • PBS

  • JC-1 staining solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat fungal cells with this compound as described in Protocol 2.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing JC-1 at a final concentration of 2 µM.

  • Incubate the cells in the dark at 37°C for 20 minutes.

  • Wash the cells twice with PBS.

  • Analyze the cells by flow cytometry, measuring both green (FITC channel) and red (PE channel) fluorescence, or by fluorescence microscopy.

  • Calculate the ratio of red to green fluorescence to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial membrane depolarization.

Protocol 4: Detection of Phosphatidylserine Externalization (Annexin V Staining)

Objective: To detect the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Materials:

  • Fungal cells (treated with this compound and untreated controls)

  • Protoplasting solution (e.g., zymolyase or lyticase)

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat fungal cells with this compound.

  • Harvest the cells and wash them with PBS.

  • Generate protoplasts by treating the cells with a protoplasting solution. The incubation time will vary depending on the fungal species.

  • Wash the protoplasts carefully with an osmotically stable buffer (e.g., PBS with sorbitol).

  • Resuspend the protoplasts in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells immediately by flow cytometry or fluorescence microscopy.

Protocol 5: Measurement of Caspase-Like Protease Activity

Objective: To measure the activity of metacaspases, the caspase-like proteases involved in fungal apoptosis, using a fluorogenic substrate.

Materials:

  • Fungal cells (treated with this compound and untreated controls)

  • Cell lysis buffer

  • Fluorogenic caspase substrate (e.g., specific for metacaspases if available, or a general caspase substrate)

  • Fluorometer

Procedure:

  • Treat fungal cells with this compound.

  • Harvest the cells and prepare a cell lysate using a suitable lysis buffer.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add a standardized amount of protein lysate to each well.

  • Add the fluorogenic caspase substrate to each well.

  • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the substrate used.

  • Express the caspase-like activity as the fold increase in fluorescence compared to the untreated control.

References

Troubleshooting & Optimization

Overcoming Basifungin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Basifungin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to this compound's solubility in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Aureobasidin A, is a cyclic depsipeptide antifungal antibiotic.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme inositol phosphorylceramide (IPC) synthase, encoded by the AUR1 gene.[1][4] This enzyme is critical for the biosynthesis of sphingolipids, which are essential components of the fungal cell membrane. By inhibiting this pathway, this compound disrupts membrane integrity, leading to cell death.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. Why is this happening?

A2: This is a common issue due to the low aqueous solubility of this compound. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the concentration of the organic solvent is significantly reduced. This shift in the solvent environment can cause the compound to exceed its solubility limit in the aqueous medium, leading to precipitation. It is crucial to ensure the final concentration of this compound in your assay does not exceed its aqueous solubility limit and that the final concentration of the co-solvent (e.g., DMSO) is minimized.

Q3: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?

A3: For most cell-based assays, the final concentration of Dimethyl Sulfoxide (DMSO) in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects on the cells. It is always recommended to run a vehicle control experiment containing the same final concentration of DMSO to differentiate the effects of the compound from those of the solvent.

Q4: Can I use heating or sonication to dissolve this compound?

A4: Yes, gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid the dissolution of this compound, particularly when preparing concentrated stock solutions or if precipitation occurs during preparation. However, it is important to be cautious with temperature, as excessive heat may degrade the compound. Always visually inspect the solution to ensure it is clear and free of particulates after using these methods.

Troubleshooting Guides

Issue 1: Difficulty Preparing a Concentrated Aqueous Stock Solution of this compound

Problem: this compound powder will not dissolve directly in aqueous buffers (e.g., PBS) for experimental use.

Solution: Direct dissolution in aqueous buffers is not recommended due to this compound's hydrophobic nature. A co-solvent system is necessary. Follow the detailed protocol below for a reliable method to prepare a working solution.

Table 1: Solubility Data for this compound (Aureobasidin A)

Solvent System Reported Solubility
100% DMSO 100 mg/mL (90.79 mM)

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.27 mM) |

Issue 2: Inconsistent Results in Antifungal Susceptibility Assays

Problem: Minimum Inhibitory Concentration (MIC) values for this compound vary significantly between experiments.

Possible Cause & Solution:

  • Compound Precipitation: The most likely cause is the precipitation of this compound in the broth medium upon dilution. This effectively lowers the concentration of the drug in solution, leading to erroneously high or variable MICs.

    • Troubleshooting Step: Visually inspect the wells of your microdilution plate for any signs of precipitation before and after incubation. Consider lowering the highest tested concentration of this compound or using a formulation with improved solubility (see Protocol 2).

  • Inoculum Variability: Inconsistent inoculum size can lead to variable MIC results.

    • Troubleshooting Step: Ensure your fungal inoculum is prepared consistently and standardized, typically using a spectrophotometer or hemocytometer, as described in standard protocols like those from the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent System

Objective: To prepare a clear, concentrated working solution of this compound suitable for dilution into aqueous media for in vitro experiments.

Materials:

  • This compound (Aureobasidin A) powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

Methodology: To prepare 1 mL of a ≥ 2.5 mg/mL this compound working solution:

  • First, prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • In a sterile vial, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Visually inspect the solution to ensure it is clear. If any precipitation or phase separation is observed, gentle heating or sonication can be applied.

  • This working solution can be further diluted into your final assay medium. Remember to calculate the final concentration of all solvent components in your assay.

Protocol 2: Determination of this compound Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound in a specific aqueous buffer. This method is considered a gold standard for solubility measurement.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system for quantification

Methodology:

  • Add an excess amount of solid this compound to a glass vial (enough so that undissolved solid remains at equilibrium).

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for 24 to 72 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the excess, undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles. Be sure the filter material does not bind the compound.

  • Quantify the concentration of this compound in the clear filtrate using a validated HPLC method with a standard curve.

  • Perform the experiment in triplicate to ensure reproducibility.

Visualizations

G Workflow for Preparing and Testing this compound Solutions cluster_prep Solution Preparation cluster_test Experimental Use start This compound Powder stock Prepare High-Conc Stock in 100% DMSO start->stock cosolvent Prepare Working Solution (e.g., DMSO/PEG300/Tween-80) stock->cosolvent Recommended direct_dilution Dilute Stock Directly into Aqueous Buffer stock->direct_dilution Not Recommended (High Precipitation Risk) assay Add to Final Assay Medium cosolvent->assay direct_dilution->assay precip_check Precipitate Visible? assay->precip_check proceed Proceed with Experiment precip_check->proceed No troubleshoot Troubleshoot: - Lower Final Conc. - Reformulate precip_check->troubleshoot Yes

Caption: Workflow for preparing and using this compound solutions.

G This compound Mechanism of Action: Sphingolipid Synthesis Pathway cluster_pathway Fungal Cell Membrane Synthesis cluster_key serine Serine + Palmitoyl-CoA ceramide Ceramide serine->ceramide Several Steps ipc Inositol Phosphorylceramide (IPC) ceramide->ipc IPC Synthase (AUR1) complex_sphingo Complex Sphingolipids ipc->complex_sphingo membrane Fungal Cell Membrane Integrity complex_sphingo->membrane This compound This compound (Aureobasidin A) This compound->inhibition inhibition->ipc block INHIBITION

Caption: this compound inhibits IPC Synthase in the fungal sphingolipid pathway.

References

Troubleshooting inconsistent results in Basifungin MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Basifungin (Aureobasidin A) Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as Aureobasidin A, is a cyclic depsipeptide antifungal agent. Its primary mechanism of action is the inhibition of the enzyme inositol phosphorylceramide (IPC) synthase, which is encoded by the AUR1 gene. This enzyme is critical for the biosynthesis of sphingolipids, essential components of the fungal cell membrane. By inhibiting IPC synthase, this compound disrupts the production of sphingolipids, leading to compromised cell membrane integrity, leakage of cellular contents, and ultimately, fungal cell death.

Q2: Which solvents are recommended for preparing this compound stock solutions?

This compound is soluble in 100% dimethyl sulfoxide (DMSO), ethanol, and methanol. For MIC assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution should then be serially diluted in the appropriate broth medium (e.g., RPMI-1640) for the assay. It is crucial to ensure that the final concentration of DMSO in the assay wells does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth and affect the MIC results.

Q3: What are the recommended quality control (QC) strains for this compound MIC assays?

Standard QC strains for antifungal susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), should be used. These typically include Candida parapsilosis ATCC® 22019™ and Candida krusei ATCC® 6258™.

Q4: Are there established QC MIC ranges for this compound against standard ATCC strains?

As of the latest review, officially published and universally accepted QC ranges for this compound against standard ATCC strains by regulatory bodies like CLSI or EUCAST have not been established. It is recommended that individual laboratories establish their own in-house QC ranges based on repeated measurements (e.g., 20 consecutive runs) and statistical analysis. The acceptable variability should generally be within ±1 to ±2 two-fold dilutions of the modal MIC.

Q5: What is the recommended incubation time and temperature for this compound MIC assays?

For testing Candida species, plates should be incubated at 35°C. The MICs are typically read after 24 hours of incubation. For some slower-growing species or if growth is insufficient, the incubation can be extended to 48 hours. However, it is important to be consistent with the incubation time across all experiments to ensure reproducibility.

Troubleshooting Inconsistent this compound MIC Results

Inconsistent MIC values are a common challenge in antifungal susceptibility testing. This guide provides a systematic approach to troubleshooting variable results in your this compound MIC assays.

Guide 1: Inconsistent MIC Values
Potential Cause Troubleshooting Steps
Inoculum Preparation Variability Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Use a spectrophotometer to ensure consistent cell density. The final inoculum concentration in the wells should be between 0.5 x 10³ and 2.5 x 10³ cells/mL. The age of the culture can also impact results; use fresh, 24-hour-old cultures for inoculum preparation.
This compound Stock Solution Issues Ensure complete dissolution of this compound powder in 100% DMSO. If precipitation is observed, gentle warming or sonication may be necessary. Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Visually inspect the stock solution for any signs of precipitation before use.
Media Composition and pH Use standardized RPMI-1640 medium buffered with MOPS to a pH of 7.0. Variations in pH can significantly affect the activity of some antifungal agents. Ensure the media is prepared consistently according to the manufacturer's instructions.
Inconsistent Incubation Conditions Maintain a constant incubation temperature of 35°C. Ensure proper humidity to prevent evaporation from the microtiter plates, especially from the outer wells ("edge effect"). This can be mitigated by filling the outer wells with sterile water or not using them for experimental data.
Subjectivity in Endpoint Reading The MIC should be read as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well. To reduce subjectivity, have the same trained individual read all plates, or use a plate reader to measure optical density.
Contamination Visually inspect the wells for any signs of contamination. Contamination can lead to turbidity that is not related to the growth of the test organism, resulting in falsely elevated MIC values.
Guide 2: No Fungal Growth or Poor Growth in Control Wells
Potential Cause Troubleshooting Steps
Inactive or Non-viable Inoculum Verify the viability of your fungal culture before preparing the inoculum. Streak the culture on an appropriate agar plate to ensure it is viable and pure.
Incorrect Inoculum Density An inoculum density that is too low may result in no visible growth within the standard incubation period. Re-verify your inoculum preparation procedure and ensure the final concentration is within the recommended range.
Inhibitory Components in the Assay Check the final concentration of DMSO in the wells. Ensure it does not exceed 1%. If other solvents are used, their potential inhibitory effects should be evaluated.
Improper Incubation Confirm the incubator is functioning correctly and maintaining the proper temperature and atmosphere.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add 100% DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex thoroughly to ensure complete dissolution. If necessary, sonicate for 5-10 minutes in a water bath.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Prepare single-use aliquots and store them at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution MIC Assay for Candida species
  • Inoculum Preparation:

    • Subculture the Candida isolate onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). This corresponds to approximately 1-5 x 10⁶ cells/mL.

    • Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain a final working inoculum of 1-5 x 10³ cells/mL.

  • Plate Preparation:

    • In a 96-well, flat-bottom microtiter plate, perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentration range (e.g., 16 to 0.03 µg/mL).

    • Ensure the final volume in each well is 100 µL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate with an adhesive plate sealer to prevent evaporation.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that results in a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well. This can be assessed visually or with a microplate reader at 490 nm.

Visualizations

This compound Mechanism of Action

Basifungin_Mechanism cluster_synthesis Sphingolipid Biosynthesis Pathway Ceramide Ceramide IPC_Synthase Inositol Phosphorylceramide Synthase (AUR1) Ceramide->IPC_Synthase Phosphatidylinositol Phosphatidylinositol Phosphatidylinositol->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Disruption Disruption of Sphingolipid Synthesis IPC_Synthase->Disruption Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids This compound This compound This compound->IPC_Synthase Inhibits Membrane_Damage Compromised Cell Membrane Integrity Disruption->Membrane_Damage Cell_Death Fungal Cell Death Membrane_Damage->Cell_Death

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for Inconsistent MICs

Troubleshooting_Workflow start Inconsistent MIC Results Observed qc_check Review QC Strain Results (e.g., C. parapsilosis ATCC 22019) start->qc_check protocol_review Review Experimental Protocol qc_check->protocol_review QC out of range inoculum Check Inoculum Preparation (McFarland Standard, Age) protocol_review->inoculum drug_prep Check this compound Stock (Solubility, Storage) protocol_review->drug_prep media_check Verify Media and pH protocol_review->media_check incubation_check Check Incubation (Temperature, Time) protocol_review->incubation_check reading_check Standardize Endpoint Reading protocol_review->reading_check retest Re-run Assay with QC and Test Strains inoculum->retest drug_prep->retest media_check->retest incubation_check->retest reading_check->retest consistent Consistent Results Achieved retest->consistent

How to prevent degradation of Basifungin in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Basifungin in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For in vitro research, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent, with a reported solubility of 50 mg/mL or higher.[1] For in vivo applications, co-solvent systems are often necessary. Two examples include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • 10% DMSO and 90% Corn Oil.

Some suppliers also suggest dissolving this compound in absolute ethanol or methanol at a concentration of 0.5–5.0 mg/ml.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: The stability of this compound in solution is highly dependent on the storage temperature. For stock solutions prepared in DMSO, the following is recommended:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.[1]

For solutions prepared in ethanol or methanol, storage at 4°C is advised. Always store solutions in tightly sealed containers, protected from light and moisture.[1]

Q3: What are the primary factors that can cause this compound degradation?

A3: As a cyclic depsipeptide, this compound's structure contains both ester and amide (peptide) bonds, making it susceptible to several degradation pathways:

  • Hydrolysis: The ester and amide bonds can be cleaved by water, a reaction that is accelerated by acidic or basic pH conditions.

  • Temperature: Higher temperatures increase the rate of chemical degradation.[2]

  • Light: Exposure to light can provide the energy for photolytic degradation reactions.[2]

  • Oxidation: While less common for the core structure, oxidative damage can occur, particularly if impurities are present.

  • Repeated Freeze-Thaw Cycles: These can lead to the formation of ice crystals that may damage the molecule and cause precipitation.

Q4: My this compound stock solution has changed color. Is it still usable?

A4: A color change, such as yellowing, can be an indicator of chemical degradation or the presence of impurities. While a slight color change may not always correlate with a significant loss of activity, it is a sign of instability. It is recommended to perform a quality control check, such as HPLC analysis, to determine the purity of the solution. If this is not possible, it is best to prepare a fresh stock solution to ensure the reliability of your experimental results.

Q5: I observe precipitation in my this compound stock solution after thawing. What should I do?

A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at a lower temperature or due to repeated freeze-thaw cycles. To address this, you can:

  • Warm the solution: Gently warm the vial to 37°C.

  • Vortex or sonicate: Mix the solution thoroughly to redissolve the precipitate.

If precipitation persists, the concentration of the stock solution may be too high. Consider preparing a new, more dilute stock solution. To avoid this issue in the future, it is highly recommended to prepare aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in stock solution.Prepare a fresh stock solution using a high-quality, anhydrous solvent. Ensure proper storage conditions (-80°C for long-term) and aliquot to avoid freeze-thaw cycles.
Precipitation in stock solution Low solubility at storage temperature; repeated freeze-thaw cycles.Gently warm the solution to 37°C and vortex or sonicate to redissolve. If the issue persists, prepare a more dilute stock solution.
Solution appears cloudy or has changed color Chemical degradation or contamination.Discard the solution and prepare a fresh stock. A color change can indicate a loss of potency.
Difficulty dissolving this compound powder Low solubility in the chosen solvent.Use sonication to aid dissolution. Ensure you are using a recommended solvent like DMSO. For aqueous solutions, a co-solvent system may be necessary.

Quantitative Data Summary

Solvent Storage Temperature Expected Stability
DMSO-80°CUp to 6 months
DMSO-20°CUp to 1 month
Ethanol/Methanol4°CSupplier dependent, check Certificate of Analysis
Powder (solid)-80°CUp to 2 years
Powder (solid)-20°CUp to 1 year

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general method for preparing a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for a Stability-Indicating HPLC Method

This protocol outlines a representative method for assessing the stability of this compound, adapted from established methods for other antifungal agents. A forced degradation study is included to demonstrate the method's ability to separate the intact drug from its degradation products.

1. Forced Degradation Study:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose this compound powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

2. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Analysis:

  • Inject the stressed samples and a non-stressed control sample.

  • The method is considered stability-indicating if the peaks for the degradation products are well-resolved from the peak for intact this compound.

Visualizations

Basifungin_Stock_Solution_Workflow cluster_preparation Preparation cluster_storage Storage & Use cluster_troubleshooting Troubleshooting start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw Single Aliquot for Use store->thaw fresh_stock Prepare Fresh Stock store->fresh_stock Degradation Suspected use Use in Experiment thaw->use precipitation Precipitation? thaw->precipitation precipitation->use No warm_sonicate Warm & Sonicate precipitation->warm_sonicate Yes warm_sonicate->use

Caption: Workflow for preparing and storing stable this compound stock solutions.

Degradation_Factors cluster_factors Influencing Factors This compound This compound Stock Solution Degradation Degradation This compound->Degradation Temperature High Temperature Temperature->Degradation pH Extreme pH (Acid/Base) pH->Degradation Light Light Exposure Light->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation Moisture Moisture Moisture->Degradation

References

Technical Support Center: Acquired Resistance to Aureobasidin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aureobasidin A (AbA) and addressing acquired resistance in laboratory strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aureobasidin A?

Aureobasidin A is a cyclic depsipeptide antibiotic that is highly toxic to a broad range of fungi, including Saccharomyces cerevisiae and various pathogenic species like Candida albicans and Aspergillus niger.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme inositol phosphorylceramide (IPC) synthase.[1][4] This enzyme is critical for the biosynthesis of sphingolipids, which are essential components of the fungal cell membrane. By inhibiting IPC synthase, Aureobasidin A disrupts cell membrane integrity, leading to cell death. In S. cerevisiae, the gene encoding IPC synthase is known as AUR1.

Q2: What are the common mechanisms of acquired resistance to Aureobasidin A in lab strains?

Acquired resistance to Aureobasidin A in laboratory settings typically arises from genetic modifications that counteract the drug's inhibitory effects. The most common mechanisms include:

  • Mutations in the target gene: Point mutations in the AUR1 gene can alter the structure of the IPC synthase enzyme, preventing Aureobasidin A from binding to it effectively. A well-characterized resistance-conferring allele is AUR1-C.

  • Overexpression of the target gene: An increase in the expression of the wild-type AUR1 gene can lead to higher levels of IPC synthase, effectively titrating out the inhibitory effect of Aureobasidin A.

  • Overexpression of efflux pumps or lipid transfer proteins: Overexpression of genes such as PDR16, which encodes a phosphatidylinositol transfer protein, has been shown to confer resistance to Aureobasidin A. This is thought to reduce the effective intracellular concentration of the drug at its target site.

  • Aneuploidy: In some pathogenic fungi like Candida albicans, the development of aneuploidy, such as trisomy of chromosome 1, has been identified as a mechanism for rapid adaptation and resistance to Aureobasidin A. This can lead to the simultaneous upregulation of multiple resistance-associated genes.

Q3: My wild-type yeast strain is showing unexpected growth on Aureobasidin A selection plates. What could be the cause?

Unexpected growth of a supposedly sensitive strain on Aureobasidin A-containing media can be due to several factors:

  • Spontaneous Mutations: Yeast has a natural mutation rate, and resistant colonies can arise spontaneously, although this is typically a low-frequency event.

  • Incorrect Aureobasidin A Concentration: The concentration of Aureobasidin A in the plates may be too low to effectively inhibit the growth of your specific strain. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your particular strain.

  • Degraded Aureobasidin A: Aureobasidin A stock solutions or the antibiotic in the prepared plates may have degraded over time, losing its activity.

  • Uneven Drug Distribution: Improper mixing of Aureobasidin A into the agar medium can result in areas with lower concentrations, permitting localized growth.

  • Satellite Colonies: The growth of highly resistant colonies can locally deplete the Aureobasidin A in the surrounding medium, allowing sensitive cells to grow in close proximity as smaller "satellite" colonies.

Troubleshooting Guides

Issue 1: High Background or No Selection in Yeast Transformation

Symptoms:

  • A high number of colonies on the negative control plate (transformed with an empty vector).

  • Little to no difference in colony numbers between the experimental and negative control plates.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inactive Aureobasidin A Test the activity of your Aureobasidin A stock by plating a known sensitive (wild-type) strain. No growth should be observed at the selection concentration.
Incorrect AbA Concentration Perform a kill curve experiment to determine the Minimum Inhibitory Concentration (MIC) for your yeast strain. Use a concentration of 2-5 times the MIC for selection.
Improper Plate Preparation Ensure Aureobasidin A is added to the molten agar after it has cooled to 50-60°C to prevent heat-induced degradation. Mix thoroughly before pouring plates.
Spontaneous Resistance If you suspect spontaneous resistant mutants, re-streak several colonies onto fresh selection plates. True positives should grow, while spontaneous mutants may show variable growth.
Issue 2: No Transformants on Aureobasidin A Plates

Symptoms:

  • No colony growth on the experimental plates after transformation and incubation.

Possible Causes and Solutions:

Possible CauseRecommended Action
Low Transformation Efficiency Verify your transformation protocol using a positive control plasmid and selection on a different marker (e.g., an auxotrophic marker). Optimize the lithium acetate transformation protocol if necessary.
Aureobasidin A Concentration Too High If you have not determined the MIC for your strain, the selection concentration may be too stringent. Perform a kill curve to find the optimal concentration.
Problem with the Resistance Cassette Ensure the AUR1-C resistance gene in your plasmid is correctly cloned and expressed. Sequence the plasmid to verify the integrity of the resistance cassette.
Incorrect Plasmid DNA Preparation For some vectors, such as pAUR101, linearized DNA is required for efficient transformation. Ensure you are using the correct form of the plasmid DNA as specified by the manufacturer.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Aureobasidin A

This protocol is based on the broth microdilution method and is essential for determining the baseline susceptibility of a yeast strain.

Materials:

  • Aureobasidin A stock solution (1 mg/mL in ethanol or methanol)

  • Yeast strain of interest

  • YPD broth

  • Sterile 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare Yeast Inoculum:

    • Inoculate 5 mL of YPD broth with a single colony of the yeast strain.

    • Incubate overnight at 30°C with shaking.

    • Dilute the overnight culture in fresh YPD to an OD600 of 0.1. This will be your working inoculum.

  • Prepare Aureobasidin A Dilutions:

    • In a 96-well plate, add 100 µL of YPD broth to wells A2 through A12.

    • Add a calculated amount of Aureobasidin A stock solution to well A1 to achieve twice the highest desired final concentration in 200 µL of YPD. For example, to achieve a final concentration of 1 µg/mL in well A2, add enough AbA to well A1 for a concentration of 2 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, down to well A10. Discard 100 µL from well A10.

    • Well A11 should contain YPD only (growth control).

    • Well A12 should contain YPD only (sterility control, no inoculum).

  • Inoculation:

    • Add 100 µL of the working yeast inoculum to wells A1 through A11. Do not add inoculum to well A12.

  • Incubation:

    • Seal the plate and incubate at 30°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Aureobasidin A that completely inhibits visible growth of the yeast. This can be assessed visually or by reading the OD600 of each well.

Typical MIC Values for S. cerevisiae

StrainTypical MIC (µg/mL)
Wild-type0.1 - 0.5
AUR1-C resistant> 25

Visualizations

Signaling Pathway: Aureobasidin A Mechanism of Action

AureobasidinA_Pathway cluster_membrane Fungal Cell Membrane cluster_cytosol Cytosol Ceramide Ceramide IPCSynthase IPC Synthase (Aur1p) Ceramide->IPCSynthase PI Phosphatidylinositol PI->IPCSynthase IPC Inositol Phosphorylceramide (IPC) ComplexSphingolipids Complex Sphingolipids IPC->ComplexSphingolipids MembraneIntegrity Membrane Integrity ComplexSphingolipids->MembraneIntegrity IPCSynthase->IPC AbA Aureobasidin A AbA->IPCSynthase

Caption: Mechanism of action of Aureobasidin A.

Experimental Workflow: MIC Determination

MIC_Workflow A 1. Prepare Yeast Inoculum (Overnight culture, dilute to OD600=0.1) C 3. Inoculate Wells with yeast suspension A->C B 2. Prepare Serial Dilutions of AbA in 96-well plate B->C D 4. Incubate Plate (30°C, 24-48h) C->D E 5. Read Results (Visual or Spectrophotometer) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination.

Logical Relationship: Mechanisms of Acquired Resistance

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms AbA Aureobasidin A Challenge M1 AUR1 Gene Mutation (e.g., AUR1-C) AbA->M1 M2 AUR1 Gene Overexpression AbA->M2 M3 PDR16 Overexpression AbA->M3 M4 Aneuploidy (e.g., Chr1 Trisomy) AbA->M4 Resistance Acquired Resistance M1->Resistance M2->Resistance M3->Resistance M4->Resistance

Caption: Common mechanisms of acquired resistance to AbA.

References

Technical Support Center: Improving the Efficacy of Basifungin in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Basifungin biofilm disruption assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to biofilm disruption?

A1: this compound is an antifungal agent that inhibits inositol phosphorylceramide (IPC) synthase, an essential enzyme in fungi.[1][2] IPC synthase is crucial for the synthesis of sphingolipids, which are vital components of the fungal cell membrane and cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death and consequently, the disruption of the biofilm structure.

Q2: Which are the most common assays to test the efficacy of this compound against biofilms?

A2: The most common in vitro methods for evaluating biofilm disruption by antifungal agents like this compound are the Crystal Violet (CV) assay and metabolic assays such as the XTT or TTC assays.[3][4] The CV assay quantifies the total biofilm biomass, while metabolic assays measure the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[3]

Q3: What are the critical factors that can influence the outcome of a this compound biofilm disruption assay?

A3: Several factors can significantly impact the results of your assay. These include the growth medium and buffer solution used, the concentration of the initial inoculum, the incubation time for biofilm formation and drug exposure, and the specific strain of the microorganism. Careful standardization of these parameters is crucial for reproducible results.

Q4: How can I be sure that this compound itself is not interfering with the assay readings (e.g., colorimetric assays)?

A4: It is important to include a control group that contains only the this compound compound in the growth medium at the same concentrations used in the experiment. This will allow you to measure any background absorbance caused by the compound itself and subtract it from your experimental readings to get an accurate quantification of the biofilm.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells. - Inconsistent initial inoculum density.- Uneven biofilm formation due to shaking or disturbance.- Incomplete removal of planktonic cells before adding this compound.- Overwashing, leading to detachment of the biofilm.- Ensure a homogenous cell suspension and accurate pipetting.- Incubate plates in a static position without agitation.- Gently aspirate the medium from the side of the well.- Wash gently with PBS, avoiding a strong stream of liquid.
No significant biofilm disruption observed even at high concentrations of this compound. - The biofilm may be highly mature and resistant.- The specific fungal strain may be resistant to this compound.- Insufficient incubation time with this compound.- Suboptimal activity of this compound due to inappropriate solvent or storage.- Optimize the biofilm formation time; younger biofilms are often more susceptible.- Verify the susceptibility of the planktonic cells to this compound first.- Increase the incubation time with this compound (e.g., 24 to 48 hours).- Check the recommended solvent and storage conditions for this compound.
Crystal Violet staining is inconsistent or shows a ring around the well. - Incomplete removal of excess Crystal Violet solution.- Over-staining of the wells.- Wash the wells thoroughly with distilled water until the water runs clear.- A ring of stain around the well is not indicative of biofilm and should be rinsed away.
Metabolic (XTT/TTC) assay shows low signal or high background. - Insufficient incubation time with the metabolic dye.- The metabolic activity of the biofilm is naturally low (e.g., mature biofilms).- The dye solution was not freshly prepared.- Optimize the incubation time for the specific fungal strain.- Consider using a different viability assay or confocal microscopy.- Always prepare the XTT-menadione or TTC solution immediately before use.

Experimental Protocols

Protocol 1: Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This protocol is adapted for assessing the effect of this compound on pre-formed fungal biofilms.

Materials:

  • 96-well flat-bottom sterile polystyrene microtiter plates

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a fungal cell suspension in the growth medium to a final density of 1 x 10^6 cells/mL.

    • Dispense 100 µL of the cell suspension into the wells of a 96-well plate. Include wells with sterile medium only as a negative control.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Treatment with this compound:

    • Carefully aspirate the planktonic culture from each well without disturbing the biofilm.

    • Gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.

    • Prepare serial dilutions of this compound in fresh growth medium.

    • Add 100 µL of the diluted this compound to the biofilm-containing wells. Include wells with medium only as an untreated control.

    • Incubate the plate at 37°C for a further 24 hours.

  • Staining and Quantification:

    • Aspirate the medium from the wells and wash twice with PBS.

    • Fix the biofilms by adding 100 µL of methanol for 15 minutes or by air-drying the plate.

    • Stain the biofilms by adding 100 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water.

    • Air dry the plate completely.

    • Add 150 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm using a plate reader.

Protocol 2: XTT Assay for Biofilm Viability Quantification

This protocol measures the metabolic activity of the fungal cells within the biofilm after treatment with this compound.

Materials:

  • Pre-formed biofilms treated with this compound (from steps 1 and 2 of the CV assay protocol)

  • XTT solution

  • Menadione solution

  • PBS

  • Microplate reader

Procedure:

  • Preparation of XTT-Menadione Solution:

    • Prepare the XTT-menadione solution immediately before use.

  • Viability Assay and Quantification:

    • After treatment with this compound, aspirate the medium and wash the wells twice with sterile PBS.

    • Add 100 µL of the freshly prepared XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.

    • After incubation, transfer 80 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance at 490 nm using a plate reader.

Data Presentation

Table 1: Example of Biofilm Disruption Data for this compound

This compound Conc. (µg/mL)% Biofilm Biomass Reduction (CV Assay)% Metabolic Activity Reduction (XTT Assay)
0 (Control)0%0%
115.2%20.5%
235.8%42.1%
462.5%70.3%
885.1%92.6%
1691.3%98.2%

Visualizations

Signaling Pathway

G cluster_0 Fungal Cell PI Phosphatidylinositol (PI) IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase PI->IPC_Synthase Ceramide Ceramide Ceramide->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Sphingolipids Complex Sphingolipids IPC->Sphingolipids Cell_Membrane Cell Membrane Integrity Sphingolipids->Cell_Membrane Cell_Wall Cell Wall Integrity Sphingolipids->Cell_Wall Biofilm Biofilm Matrix Formation & Maintenance Cell_Membrane->Biofilm Cell_Wall->Biofilm This compound This compound This compound->IPC_Synthase

Caption: this compound inhibits IPC synthase, disrupting sphingolipid synthesis and compromising cell integrity.

Experimental Workflow

G cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Quantification A 1. Fungal Cell Suspension (1x10^6 cells/mL) B 2. Dispense into 96-well Plate A->B C 3. Incubate (24-48h, 37°C) for Biofilm Formation B->C D 4. Remove Planktonic Cells & Wash with PBS C->D E 5. Add this compound Dilutions D->E F 6. Incubate (24h, 37°C) E->F G 7. Wash with PBS F->G H 8a. Crystal Violet Staining & Solubilization G->H I 8b. Add XTT Reagent & Incubate G->I J 9a. Read Absorbance (570nm) H->J K 9b. Read Absorbance (490nm) I->K

Caption: Workflow for assessing this compound's biofilm disruption efficacy using CV and XTT assays.

Logical Relationship

G cluster_0 Factors Influencing Efficacy Concentration This compound Concentration Efficacy Biofilm Disruption Efficacy Concentration->Efficacy directly proportional Incubation Incubation Time Incubation->Efficacy directly proportional Biofilm_Age Biofilm Age/Maturity Biofilm_Age->Efficacy inversely proportional Strain Fungal Strain Susceptibility Strain->Efficacy variable effect

Caption: Key factors influencing the observed efficacy of this compound in biofilm disruption assays.

References

Technical Support Center: Mitigating Off-Target Effects of Basifungin in Cellular Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Basifungin (also known as Aureobasidin A) in cellular studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its selectivity for fungal versus mammalian cells?

A1: this compound is a cyclic depsipeptide antifungal agent.[1][2][3] Its primary mechanism of action is the potent and specific inhibition of inositol phosphorylceramide (IPC) synthase (AUR1), an essential enzyme in the sphingolipid biosynthesis pathway of fungi.[4][5] Mammalian cells lack IPC synthase and instead utilize sphingomyelin synthase for the synthesis of their major sphingolipids. This fundamental difference in the sphingolipid biosynthesis pathways accounts for the high selectivity of this compound for fungal cells and its generally low toxicity in mammalian cells.

Q2: Are there any known off-target effects of this compound in mammalian cells?

A2: While this compound is highly selective for its fungal target, it has been shown to inhibit the human P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is an ATP-binding cassette (ABC) transporter that plays a crucial role in drug efflux, contributing to multidrug resistance in cancer cells and affecting the pharmacokinetics of various drugs. The reported IC50 value for P-gp inhibition by Aureobasidin A is 2.27 µM. Researchers using cell lines with high P-gp expression should be aware of this potential off-target activity.

Q3: My experimental results with this compound are inconsistent or unexpected. How can I determine if this is due to an off-target effect?

A3: Inconsistent or unexpected results can arise from various factors, including off-target effects. To investigate this, consider the following troubleshooting steps:

  • Perform a Dose-Response Analysis: A hallmark of a specific drug effect is a clear dose-response relationship. If the observed phenotype occurs only at very high concentrations, it may be due to off-target interactions or compound promiscuity.

  • Genetic Validation: The most rigorous method to confirm an on-target effect is to use genetic tools like CRISPR/Cas9 or RNA interference (siRNA) to knock out or knock down the intended target. If the genetic perturbation phenocopies the effect of this compound, it provides strong evidence for an on-target mechanism.

  • Rescue Experiment: In a target knockdown or knockout background, attempt to "rescue" the phenotype by expressing a version of the target that is resistant to this compound. If the phenotype is reversed, it confirms the on-target activity.

Q4: I am observing cytotoxicity in my mammalian cell line at the concentration of this compound I am using. What could be the cause and how can I mitigate it?

A4: While this compound generally exhibits low toxicity to mammalian cells, cytotoxicity can occur, especially at high concentrations. Here’s how to troubleshoot this issue:

  • Determine the Lowest Effective Concentration: Perform a careful dose-response curve to identify the minimum concentration of this compound required to achieve the desired biological effect in your specific assay. Using excessively high concentrations increases the likelihood of off-target effects and general cellular stress.

  • Cell Line Specificity: The expression levels of potential off-target proteins can vary between cell lines. Test the cytotoxicity of this compound across a panel of different cell lines to determine if the observed toxicity is cell-type specific.

  • Control for P-gp Inhibition: If your cell line expresses P-glycoprotein, the observed phenotype could be related to its inhibition. Consider using a cell line with low or no P-gp expression as a negative control.

  • Assess General Cellular Health: Use assays to monitor markers of cellular stress or apoptosis to determine if the observed toxicity is a specific effect or a general decline in cell health.

Troubleshooting Guides

Issue 1: Observed phenotype is inconsistent with the known function of the fungal sphingolipid biosynthesis pathway.

Possible Cause Troubleshooting/Optimization Strategy Expected Outcome
Off-target effect Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement (if a direct assay is available).A significant discrepancy in potency may indicate an off-target effect.
Use a structurally unrelated inhibitor targeting a similar pathway.If the phenotype is not replicated, it is likely an off-target effect of this compound.
Perform a rescue experiment by overexpressing the intended target.If the phenotype is not rescued, it suggests the involvement of other targets.
Compound promiscuity at high concentrations Determine the minimal effective concentration of this compound through titration.A specific on-target effect should be observable at a lower concentration without the confounding phenotype.
Interaction with P-glycoprotein (P-gp/MDR1) Use a cell line that does not express P-gp as a control.If the phenotype is absent in the P-gp null cells, it is likely mediated by P-gp inhibition.

Issue 2: this compound shows toxicity in the mammalian cell line at the desired concentration.

Possible Cause Troubleshooting/Optimization Strategy Expected Outcome
Off-target toxicity Screen this compound against a panel of known toxicity-related targets.Identification of interactions with toxicity-related proteins.
Perform a counter-screen with a cell line that does not express the intended fungal target (if applicable in your system).If toxicity persists, it is likely due to off-target effects.
On-target toxicity (less likely in mammalian cells) Modulate the expression of a potential mammalian homolog (if any remote homology exists) using siRNA or CRISPR.Replication of toxicity upon target knockdown would suggest on-target toxicity.
Non-specific cellular stress Conduct cell viability assays using multiple, mechanistically different readouts (e.g., ATP levels, membrane integrity).Differentiate between apoptosis, necrosis, and cytostatic effects.

Experimental Protocols & Methodologies

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular context.

  • Methodology:

    • Cell Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.

    • Heating: Lyse the cells and heat the lysates to a range of temperatures.

    • Separation: Centrifuge the heated samples to pellet the precipitated proteins.

    • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or mass spectrometry.

  • Principle: Binding of this compound to its target protein can increase the protein's thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.

2. Kinase Profiling for Off-Target Screening

To broadly assess potential off-target kinase interactions, a kinase profiling assay can be performed.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute to a range of concentrations.

    • Kinase Reaction: In a multi-well plate, add a panel of recombinant kinases, their respective substrates, and ATP.

    • Incubation: Add the diluted this compound or vehicle control to the wells and incubate at room temperature.

    • Detection: Add a detection reagent that measures the amount of ATP remaining (indicating kinase inhibition).

    • Analysis: Calculate the percent inhibition for each kinase at the tested concentrations.

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed dose_response Perform Dose-Response Analysis start->dose_response pgp_control Use P-gp Negative Control Cell Line start->pgp_control struct_unrelated Use Structurally Unrelated Inhibitor dose_response->struct_unrelated Consistent Potency off_target Off-Target Effect Suspected dose_response->off_target Discrepant Potency genetic_validation Genetic Validation (CRISPR/siRNA) struct_unrelated->genetic_validation Phenotype Replicated struct_unrelated->off_target Phenotype Not Replicated on_target On-Target Effect Confirmed genetic_validation->on_target Phenotype Phenocopied genetic_validation->off_target Phenotype Not Phenocopied pgp_control->on_target Phenotype Persists pgp_control->off_target Phenotype Absent

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

signaling_pathway This compound's Primary and Known Off-Target Interactions cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Basifungin_fungal This compound IPC_Synthase IPC Synthase (AUR1) Basifungin_fungal->IPC_Synthase Inhibits Sphingolipids Sphingolipid Biosynthesis IPC_Synthase->Sphingolipids Cell_Wall Fungal Cell Wall Integrity Sphingolipids->Cell_Wall Basifungin_mammalian This compound Pgp P-glycoprotein (MDR1) Basifungin_mammalian->Pgp Inhibits Drug_Efflux Drug Efflux Pgp->Drug_Efflux

Caption: Diagram illustrating the primary target of this compound in fungi and its known off-target in mammalian cells.

References

Technical Support Center: Optimizing Basifungin Treatment in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Basifungin" did not yield specific results in the context of Saccharomyces cerevisiae treatment. The information presented here utilizes Caspofungin as a representative and extensively studied member of the echinocandin class of antifungal agents. Like other echinocandins, Caspofungin targets the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. The principles, protocols, and troubleshooting advice provided for Caspofungin are broadly applicable to other drugs in this class that share the same mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for echinocandins like Caspofungin in S. cerevisiae?

A1: Echinocandins, including Caspofungin, are non-competitive inhibitors of the enzyme 1,3-β-D-glucan synthase, which is encoded by the FKS1 and FKS2 genes in S. cerevisiae.[1] This enzyme is essential for the synthesis of β-1,3-glucan, a major structural polymer of the yeast cell wall. By inhibiting this enzyme, the drug disrupts cell wall integrity, leading to osmotic instability and cell death.

Q2: What is a typical Minimum Inhibitory Concentration (MIC) for Caspofungin against S. cerevisiae?

A2: The MIC of Caspofungin for S. cerevisiae can vary depending on the specific strain and the testing methodology. However, studies have reported MIC values generally ranging from 0.06 to 0.5 mg/L.[2] It is crucial to determine the MIC for your specific strain and experimental conditions.

Q3: How does Caspofungin treatment affect the composition of the yeast cell wall?

A3: Treatment with Caspofungin leads to a significant remodeling of the cell wall. As the synthesis of β-1,3-glucan is inhibited, the cell compensates by increasing the production of chitin. This is a key cellular stress response to maintain structural integrity. A decrease in β-glucan content and a corresponding increase in chitin and mannans are typically observed.

Q4: What is the "paradoxical effect" sometimes observed with Caspofungin treatment?

A4: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where Saccharomyces cerevisiae can show renewed growth at high concentrations of Caspofungin, while being inhibited at lower concentrations.[2] This is thought to be a result of the cell wall stress response, including a significant increase in chitin synthesis, which may partially compensate for the lack of β-1,3-glucan at very high drug concentrations.[2]

Q5: How long should I incubate S. cerevisiae with Caspofungin?

A5: The optimal incubation time depends on the experimental goal. For standard MIC testing, a 24 to 48-hour incubation is common.[3] For studies on the fungicidal effect or downstream cellular responses, shorter incubation times of 2 to 6 hours may be sufficient to observe significant changes in cell viability and morphology. Time-course experiments are recommended to determine the ideal duration for your specific assay.

Troubleshooting Guides

Issue 1: High Variability in MIC Results
  • Symptom: Inconsistent MIC values for the same strain across different experiments.

  • Possible Causes & Solutions:

    • Inconsistent Inoculum Preparation: Ensure the yeast inoculum is standardized to the correct cell density (e.g., 0.5 McFarland standard) for each experiment.

    • Improper Drug Dilution: Prepare fresh serial dilutions of Caspofungin for each experiment to avoid degradation.

    • Media Composition: Use a consistent and appropriate medium, such as RPMI 1640 with MOPS buffer, as variations in media components can affect drug activity.

    • Incubation Conditions: Maintain a constant temperature (typically 35°C) and humidity in the incubator.

Issue 2: No Apparent Effect of Caspofungin Treatment
  • Symptom: Yeast growth appears unaffected even at high concentrations of the drug.

  • Possible Causes & Solutions:

    • Drug Inactivity: Verify the expiration date and proper storage of your Caspofungin stock.

    • Resistant Strain: The S. cerevisiae strain you are using may have intrinsic or acquired resistance. Consider testing a known susceptible reference strain in parallel. Mutations in the FKS1 or FKS2 genes are a common cause of resistance.

    • Incorrect Endpoint Reading: For MIC determination, the endpoint is typically a 50% reduction in growth (turbidity) compared to the drug-free control. Ensure you are interpreting the results correctly.

Issue 3: Observing the Paradoxical Growth Effect
  • Symptom: Growth is inhibited at intermediate Caspofungin concentrations but reappears at higher concentrations.

  • Possible Causes & Solutions:

    • This is a known phenomenon for Caspofungin. It does not necessarily indicate a problem with your experiment.

    • Confirm the Effect: To confirm that this is a true paradoxical effect, ensure that the drug is not degraded at higher concentrations. This can be done by transferring the medium from a well with paradoxical growth to a fresh culture of a susceptible strain; the medium should still inhibit growth.

    • Consider the Experimental Context: While interesting, the clinical and in vivo relevance of the paradoxical effect is still under investigation. For most in vitro experiments, the MIC should be read as the lowest concentration that inhibits growth, before the paradoxical growth occurs.

Data Presentation

Table 1: Antifungal Susceptibility of Saccharomyces cerevisiae to Echinocandins

Antifungal AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Caspofungin0.1250.250.06 - 0.5
Anidulafungin0.1250.250.03 - 0.25
Micafungin0.060.1250.016 - 0.25

Data compiled from studies on clinical isolates of S. cerevisiae. MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of isolates, respectively.

Table 2: Effect of Caspofungin on S. cerevisiae Cell Wall Composition

Treatmentβ-Glucan (% of cell dry mass)Mannan (% of cell dry mass)
Untreated Control54%45%
0.5 x MIC Caspofungin49%50%
4 x MIC Caspofungin45%53%

Data adapted from studies analyzing cell wall changes in S. cerevisiae after Caspofungin treatment.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M27-A4 guidelines.

  • Prepare Drug Dilutions:

    • Prepare a stock solution of Caspofungin in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of Caspofungin in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 8 mg/L.

    • Include a drug-free well as a positive control for growth.

  • Prepare Yeast Inoculum:

    • Culture S. cerevisiae on a suitable agar plate (e.g., YPD) for 24 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the standardized yeast inoculum to each well of the microtiter plate containing the drug dilutions.

    • Incubate the plate at 35°C for 24 to 48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of Caspofungin that causes a prominent (approximately 50%) reduction in turbidity compared to the growth in the drug-free control well.

Visualizations

Cell_Wall_Integrity_Pathway Caspofungin Caspofungin (this compound) Fks1 1,3-β-D-Glucan Synthase (Fks1p) Caspofungin->Fks1 Inhibits Stress Cell Wall Stress Caspofungin->Stress Induces BetaGlucan β-1,3-Glucan Synthesis Fks1->BetaGlucan CellWall Cell Wall Integrity BetaGlucan->CellWall Rho1 Rho1p Stress->Rho1 Activates Pkc1 Pkc1p Rho1->Pkc1 MAPK_Cascade MAP Kinase Cascade (Bck1-Mkk1/2-Slt2) Pkc1->MAPK_Cascade Transcription Transcription Factors (Rlm1p, Swi4/6p) MAPK_Cascade->Transcription Response Cell Wall Repair Genes (e.g., Chitin Synthesis) Transcription->Response Response->CellWall Reinforces

Caption: Caspofungin inhibits Fks1p, inducing cell wall stress and activating the CWI pathway.

Experimental_Workflow start Start prep_culture Prepare S. cerevisiae Culture start->prep_culture standardize Standardize Inoculum prep_culture->standardize inoculate Inoculate Microplate standardize->inoculate prep_drug Prepare this compound Serial Dilutions prep_drug->inoculate incubate Incubate (e.g., 24-48h, 35°C) inoculate->incubate read_mic Read MIC incubate->read_mic For MIC time_course Time-Course Experiment incubate->time_course For Kinetics end End read_mic->end viability Assess Viability (e.g., CFU counting) time_course->viability viability->end

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Guide start Inconsistent Results? check_inoculum Is Inoculum Standardized? start->check_inoculum Start Here check_reagents Are Reagents Fresh & Validated? check_inoculum->check_reagents Yes solution_inoculum Solution: Standardize inoculum (e.g., 0.5 McFarland) check_inoculum->solution_inoculum No check_conditions Are Incubation Conditions Stable? check_reagents->check_conditions Yes solution_reagents Solution: Prepare fresh drug dilutions; check expiry check_reagents->solution_reagents No paradoxical Growth at High Concentrations Only? check_conditions->paradoxical Yes solution_conditions Solution: Verify incubator temperature & humidity check_conditions->solution_conditions No solution_paradoxical Note: This is the known 'paradoxical effect' paradoxical->solution_paradoxical Yes solution_ok Problem Likely Resolved paradoxical->solution_ok No

References

Validation & Comparative

Comparative Efficacy of Basifungin and Fluconazole Against Candida Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antifungal agents Basifungin (Aureobasidin A) and fluconazole, focusing on their efficacy against various Candida species. It is intended for researchers, scientists, and drug development professionals engaged in the field of antifungal therapeutics. This document synthesizes available in vitro and in vivo data, details experimental methodologies, and visualizes the mechanisms of action to facilitate an objective evaluation.

Executive Summary

This compound, a cyclic depsipeptide, and fluconazole, a triazole antifungal, represent two distinct classes of drugs used to combat Candida infections. Fluconazole, a widely used agent, inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane. This compound, on the other hand, targets inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway. This difference in mechanism translates to varied efficacy profiles, particularly against fluconazole-resistant Candida strains. Available data suggests this compound holds promise as a potent antifungal, with some studies indicating superior in vivo efficacy compared to fluconazole.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and fluconazole against a range of Candida species, compiled from various studies. It is important to note that direct head-to-head comparative studies providing MICs for both compounds against a large panel of isolates are limited. The data presented here is collated from separate research efforts.

Table 1: this compound (Aureobasidin A) MIC Data against Candida Species

Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida spp. (planktonic)Not Specified11[1]
Candida spp. (biofilm)Not Specified8≥64[1]
C. glabrataNot Specified0.252[2][3][4]
C. albicans (FLC-resistant)Not SpecifiedNot SpecifiedNot Specified

Table 2: Fluconazole MIC Data against Candida Species

Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
C. albicans≤0.25 - >640.52
C. glabrata≤0.25 - >64832
C. parapsilosis≤0.25 - 3214
C. tropicalis≤0.25 - >6428
C. krusei4 - >643264

In Vivo Efficacy

A study in a murine model of systemic candidiasis has indicated that this compound (Aureobasidin A) demonstrates superior fungicidal action compared to both fluconazole and amphotericin B. The study reported good efficacy when this compound was administered orally or subcutaneously. Detailed quantitative data from this comparative in vivo study is not publicly available at this time.

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily derived from standardized antifungal susceptibility testing (AFST) methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M27-A3/M27-Ed4)

This reference method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

  • Inoculum Preparation: Candida isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agent (this compound or fluconazole) is serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Microplate Inoculation: The diluted fungal inoculum is added to microtiter plate wells containing the various concentrations of the antifungal agent.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

experimental_workflow cluster_prep Preparation cluster_drug Antifungal Agent cluster_testing Susceptibility Testing isolate Candida Isolate culture Culture on Agar isolate->culture suspension Saline Suspension (0.5 McFarland) culture->suspension inoculum Diluted Inoculum (RPMI 1640) suspension->inoculum plate Inoculate Microtiter Plate inoculum->plate drug This compound or Fluconazole dilution Serial Dilution drug->dilution dilution->plate incubation Incubate at 35°C plate->incubation readout Read MIC incubation->readout

Caption: Broth Microdilution Experimental Workflow.

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of this compound and fluconazole are visualized below.

This compound: Inhibition of Sphingolipid Biosynthesis

This compound targets and inhibits inositol phosphorylceramide (IPC) synthase, an enzyme encoded by the AUR1 gene in Candida. This enzyme is crucial for the synthesis of complex sphingolipids, which are essential components of the fungal cell membrane and are involved in various cellular processes. By blocking this pathway, this compound disrupts cell membrane integrity and function, leading to fungal cell death.

basifungin_pathway cluster_pathway Sphingolipid Biosynthesis Pathway Ceramide Ceramide IPC_Synthase IPC Synthase (Aur1p) Ceramide->IPC_Synthase PI Phosphatidylinositol PI->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Membrane Cell Membrane Integrity Complex_Sphingolipids->Membrane This compound This compound This compound->IPC_Synthase

Caption: this compound's Mechanism of Action.
Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a key component of the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane.

fluconazole_pathway cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Demethylase 14α-demethylase (Erg11p) Lanosterol->Demethylase Ergosterol_precursor Ergosterol Precursors Demethylase->Ergosterol_precursor Ergosterol Ergosterol Ergosterol_precursor->Ergosterol Membrane Cell Membrane Function Ergosterol->Membrane Fluconazole Fluconazole Fluconazole->Demethylase

Caption: Fluconazole's Mechanism of Action.

Conclusion

This compound presents a promising alternative to traditional antifungal agents like fluconazole, particularly in the context of emerging resistance. Its unique mechanism of action targeting sphingolipid biosynthesis provides a different avenue for therapeutic intervention. While current data indicates potent in vitro activity and potential for superior in vivo efficacy, further direct comparative studies are warranted to fully elucidate its clinical potential relative to established antifungals. Researchers are encouraged to consider this compound in studies focusing on drug-resistant Candida species and to explore its synergistic potential with other antifungal agents.

References

A Comparative Guide to Sphingolipid Synthesis Inhibitors: Aureobasidin A and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aureobasidin A with other prominent sphingolipid synthesis inhibitors, including Myriocin, Fumonisin B1, and L-cycloserine. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.

Introduction to Sphingolipid Synthesis and its Inhibition

Sphingolipids are a class of lipids that play crucial roles in various cellular processes, including signal transduction, cell-cell recognition, and membrane structure. The biosynthesis of sphingolipids is a complex and highly regulated pathway, with key enzymes that can be targeted by specific inhibitors. Dysregulation of this pathway has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making its components attractive targets for therapeutic intervention. This guide focuses on four key inhibitors that target different steps of the de novo sphingolipid synthesis pathway.

Mechanism of Action

The primary distinction between these inhibitors lies in their specific enzymatic targets within the sphingolipid biosynthesis pathway.

  • Aureobasidin A: This cyclic depsipeptide antibiotic specifically inhibits inositol phosphorylceramide (IPC) synthase , an enzyme essential for the synthesis of complex sphingolipids in fungi and some protozoa.[1] This enzyme is absent in mammals, making Aureobasidin A a selective antifungal and antiparasitic agent.[1]

  • Myriocin: An atypical amino acid derived from fungi, Myriocin is a potent and specific inhibitor of serine palmitoyltransferase (SPT) , the first and rate-limiting enzyme in the de novo sphingolipid synthesis pathway.[2][3][4]

  • Fumonisin B1: A mycotoxin produced by Fusarium species, Fumonisin B1 is a structural analog of sphinganine and acts as a competitive inhibitor of ceramide synthase (CerS) . This inhibition leads to the accumulation of sphinganine and other upstream sphingoid bases.

  • L-cycloserine: This compound is an inhibitor of serine palmitoyltransferase (SPT) , the same target as Myriocin. It has been shown to be a useful tool for studying the roles of de novo sphingolipid synthesis in various biological systems.

Comparative Performance Data

The following tables summarize the quantitative data available for each inhibitor. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, including the specific enzyme isoform, cell type, and assay methodology.

Table 1: Inhibitor Specificity and IC50 Values

InhibitorTarget EnzymeOrganism/Cell TypeIC50
Aureobasidin A Inositol Phosphorylceramide (IPC) SynthaseCandida albicans2 ng/mL
Aspergillus fumigatus3 ng/mL
Myriocin Serine Palmitoyltransferase (SPT)Mouse liver~50% inhibition at 0.3 mg/kg
Fumonisin B1 Ceramide Synthase (CerS)Rat liver microsomes0.1 µM
Porcine pulmonary artery endothelial cells30-50 µM (functional effect)
L-cycloserine Serine Palmitoyltransferase (SPT)Brain microsomesL-isomer is 100x more inhibitory than D-isomer

Table 2: Effects on Sphingolipid Levels

InhibitorPrimary Effect on Sphingolipid ProfileReference
Aureobasidin A Accumulation of ceramide, decrease in complex sphingolipids (e.g., IPC).
Myriocin Decreased levels of ceramide, sphingomyelin, and sphingosine-1-phosphate.
Fumonisin B1 Accumulation of sphinganine and sphinganine-1-phosphate.
L-cycloserine Decreased levels of ceramide and other downstream sphingolipids.

Signaling Pathways and Experimental Workflows

Sphingolipid Biosynthesis Pathway

The following diagram illustrates the de novo sphingolipid biosynthesis pathway and the points of inhibition for Aureobasidin A, Myriocin, Fumonisin B1, and L-cycloserine.

Sphingolipid_Biosynthesis Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT KDS 3-Ketodihydrosphingosine SPT->KDS KDS_reductase 3-Ketodihydrosphingosine reductase KDS->KDS_reductase DHS Dihydrosphingosine (Sphinganine) KDS_reductase->DHS CerS Ceramide Synthase (CerS) DHS->CerS DHCer Dihydroceramide CerS->DHCer Desaturase Dihydroceramide desaturase DHCer->Desaturase Cer Ceramide Desaturase->Cer IPCS IPC Synthase Cer->IPCS IPC Inositol Phosphorylceramide (IPC) and other complex sphingolipids IPCS->IPC Myriocin Myriocin Myriocin->SPT L_cycloserine L-cycloserine L_cycloserine->SPT FumonisinB1 Fumonisin B1 FumonisinB1->CerS AureobasidinA Aureobasidin A AureobasidinA->IPCS

Caption: De novo sphingolipid biosynthesis pathway with inhibitor targets.

Experimental Workflow: Measuring Enzyme Inhibition

This generalized workflow outlines the key steps for assessing the inhibitory activity of the compounds on their respective target enzymes.

Experimental_Workflow start Start prep_enzyme Prepare Enzyme Source (e.g., cell lysate, microsomes) start->prep_enzyme add_inhibitor Add Inhibitor (Varying Concentrations) prep_enzyme->add_inhibitor add_substrate Add Substrate (e.g., labeled ceramide, sphinganine) add_inhibitor->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction extract_lipids Lipid Extraction stop_reaction->extract_lipids analyze Analyze Product Formation (e.g., HPLC, TLC, Mass Spectrometry) extract_lipids->analyze calculate Calculate IC50 analyze->calculate end End calculate->end

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Experimental Protocols

Inositol Phosphorylceramide (IPC) Synthase Assay

This protocol is adapted from methodologies used to assess Aureobasidin A activity.

Objective: To measure the activity of IPC synthase and determine the IC50 of an inhibitor.

Materials:

  • Microsomal preparations from fungal or other appropriate cells expressing IPC synthase.

  • C6-NBD-ceramide (fluorescent substrate).

  • Phosphatidylinositol (PI).

  • Assay buffer (e.g., 100 mM Tris/maleate, pH 6.0).

  • Inhibitor stock solution (e.g., Aureobasidin A in DMSO).

  • Methanol/HCl to stop the reaction.

  • Solvents for lipid extraction (e.g., chloroform/methanol).

  • TLC plates and developing solvent system.

  • Fluorescence detector.

Procedure:

  • Prepare microsomal membranes from the desired organism.

  • In a microcentrifuge tube, add the assay buffer.

  • Add the inhibitor at various concentrations and pre-incubate with the microsomal membranes for 5-15 minutes at the assay temperature (e.g., 28°C or 37°C).

  • Add phosphatidylinositol (PI) to the reaction mixture.

  • Initiate the reaction by adding C6-NBD-ceramide.

  • Incubate for a specified time (e.g., 30 minutes) at the optimal temperature.

  • Stop the reaction by adding methanol/HCl.

  • Perform lipid extraction using a chloroform/methanol/water partitioning system.

  • Separate the lipid products by thin-layer chromatography (TLC).

  • Visualize and quantify the fluorescent product (NBD-IPC) using a fluorescence scanner.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Ceramide Synthase (CerS) Assay

This protocol is based on methods for evaluating Fumonisin B1.

Objective: To measure the activity of ceramide synthase and the inhibitory effect of compounds like Fumonisin B1.

Materials:

  • Cell or tissue lysates/microsomes containing ceramide synthase.

  • Sphinganine (substrate).

  • Fatty acyl-CoA (e.g., palmitoyl-CoA).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 20 mM KCl, 0.5 mM DTT).

  • Inhibitor stock solution (e.g., Fumonisin B1 in a suitable solvent).

  • Internal standard (e.g., C17-ceramide).

  • Solvents for lipid extraction.

  • LC-MS/MS system.

Procedure:

  • Prepare cell or tissue homogenates/microsomes.

  • Pre-incubate the enzyme preparation with the inhibitor at various concentrations.

  • Add the fatty acyl-CoA to the reaction mixture.

  • Start the reaction by adding sphinganine.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Add an internal standard for quantification.

  • Stop the reaction and extract the lipids.

  • Analyze the formation of the ceramide product by LC-MS/MS.

  • Calculate the enzyme activity and the percentage of inhibition to determine the IC50.

Cell Viability (MTT) Assay

This is a general protocol to assess the cytotoxic effects of the inhibitors on cultured cells.

Objective: To determine the effect of sphingolipid synthesis inhibitors on cell viability.

Materials:

  • Cultured cells.

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Inhibitor stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 for cytotoxicity.

Conclusion

The choice of a sphingolipid synthesis inhibitor depends critically on the specific research question and the biological system under investigation. Aureobasidin A offers high selectivity for fungal and some protozoan systems by targeting an enzyme absent in mammals. Myriocin and L-cycloserine provide tools to probe the consequences of inhibiting the initial committed step of the entire de novo pathway. Fumonisin B1 allows for the investigation of the specific role of ceramide synthase and the effects of sphinganine accumulation. The data and protocols provided in this guide are intended to assist researchers in making informed decisions for their experimental designs.

References

Validating the Antifungal Activity of Basifungin Using Knockout Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Basifungin (Aureobasidin A), an experimental antifungal agent, with established alternatives. We delve into the validation of its mechanism of action using knockout strains, presenting supporting experimental data and detailed protocols to aid in research and development.

Introduction to this compound and its Mechanism of Action

This compound is a cyclic depsipeptide antibiotic with potent fungicidal activity against a broad range of pathogenic fungi.[1][2] Its primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.[2][3] This enzyme is encoded by the AUR1 gene. By inhibiting IPC synthase, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.[1] The fungal-specific nature of this target makes this compound a promising candidate for antifungal therapy with potentially low host toxicity.

Validating this compound's Target Using AUR1 Knockout Strains

A cornerstone in validating the target of a novel drug is the use of genetic tools, particularly knockout and mutant strains. In the case of this compound, studies involving the AUR1 gene in the model organism Saccharomyces cerevisiae have provided definitive evidence of its mechanism of action.

  • Gene Knockout Lethality: Attempts to create a complete knockout of the AUR1 gene in haploid yeast have shown it to be lethal. This highlights the essentiality of IPC synthase for fungal viability and supports its suitability as a drug target.

  • Resistance in Mutant Strains: Spontaneous or induced mutations in the AUR1 gene have been shown to confer high-level resistance to this compound. Strains with specific point mutations in AUR1 can tolerate significantly higher concentrations of the drug compared to their wild-type counterparts.

  • Orthologue Complementation: In a compelling demonstration of target validation, researchers have replaced the native AUR1 gene in S. cerevisiae with its orthologue from the protozoan parasite Toxoplasma gondii. The resulting yeast strain, expressing the parasite's version of the enzyme, exhibited resistance to this compound, directly confirming that the drug's activity is mediated through its interaction with the product of the AUR1 gene.

The following diagram illustrates the workflow for validating an antifungal target using knockout strains.

Workflow for Antifungal Target Validation cluster_0 Hypothesis Generation cluster_1 Genetic Validation cluster_2 Data Analysis & Conclusion a Identify Potential Antifungal Compound b Hypothesize Molecular Target (e.g., AUR1) a->b c Construct Gene Knockout/Mutant Strain (e.g., Δaur1) d Perform Antifungal Susceptibility Testing (MIC) c->d e Compare Susceptibility of Wild-Type vs. Mutant d->e f Increased Resistance in Mutant Confirms Target e->f g No Change in Susceptibility Suggests Off-Target Effects e->g

Caption: Workflow for Antifungal Target Validation.

Comparative Antifungal Activity

To contextualize the efficacy of this compound, its in vitro activity is compared with two widely used antifungal agents, Fluconazole and Amphotericin B.

  • Fluconazole: A triazole antifungal that inhibits lanosterol 14-α-demethylase, an enzyme involved in ergosterol biosynthesis. This disruption of the cell membrane leads to fungistatic activity.

  • Amphotericin B: A polyene macrolide that binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death (fungicidal activity).

The following diagram depicts the signaling pathways targeted by these antifungals.

Antifungal Drug Targets in Fungal Cell cluster_0 Cell Wall cluster_1 Cell Membrane Cell Wall Synthesis Cell Wall Synthesis Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Ergosterol Synthesis->Lanosterol 14-alpha-demethylase Sphingolipid Synthesis Sphingolipid Synthesis IPC Synthase (AUR1) IPC Synthase (AUR1) Sphingolipid Synthesis->IPC Synthase (AUR1) Ergosterol Ergosterol This compound This compound This compound->IPC Synthase (AUR1) inhibits Fluconazole Fluconazole Fluconazole->Lanosterol 14-alpha-demethylase inhibits Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol binds to

Caption: Antifungal Drug Targets.

Quantitative Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator drugs against wild-type and resistant fungal strains.

Antifungal AgentFungal StrainGenotypeMIC (µg/mL)Reference(s)
This compound Saccharomyces cerevisiaeWild-Type1.25
Saccharomyces cerevisiaeaur1 mutant>25
Fluconazole Saccharomyces cerevisiaeWild-Type0.25 - 16
Candida albicansWild-Type0.25 - 0.5
Amphotericin B Saccharomyces cerevisiaeWild-Type0.25 - 1
Candida albicansWild-Type0.5 - 1

Experimental Protocols

Generation of an AUR1 Knockout Strain in Saccharomyces cerevisiae via Homologous Recombination

This protocol describes a PCR-based gene disruption method.

Materials:

  • S. cerevisiae wild-type strain (e.g., BY4741)

  • Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)

  • High-fidelity DNA polymerase

  • Primers specific for AUR1 disruption (see below)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • YPD and selective agar plates (e.g., YPD + G418)

Primer Design:

  • Forward Primer: 40-50 nucleotides of sequence homologous to the region immediately upstream of the AUR1 start codon, followed by 20 nucleotides that anneal to the selectable marker cassette.

  • Reverse Primer: 40-50 nucleotides of sequence homologous to the region immediately downstream of the AUR1 stop codon, followed by 20 nucleotides that anneal to the other end of the selectable marker cassette.

Procedure:

  • PCR Amplification of the Disruption Cassette:

    • Perform PCR using the plasmid with the selectable marker as a template and the designed forward and reverse primers.

    • This will generate a linear DNA fragment containing the selectable marker flanked by sequences homologous to the AUR1 locus.

    • Purify the PCR product.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate method.

    • Transform the purified PCR product into the competent cells.

    • Plate the transformed cells onto selective agar plates (e.g., YPD containing G418 if using the kanMX6 marker).

    • Incubate at 30°C for 2-3 days until colonies appear.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from putative knockout colonies.

    • Perform PCR using primers that flank the AUR1 locus and primers internal to the selectable marker to confirm the correct integration and deletion of the AUR1 gene.

The following diagram outlines the logic of creating a gene knockout via homologous recombination.

Gene Knockout by Homologous Recombination cluster_0 Genomic DNA cluster_1 PCR Product (Disruption Cassette) Upstream Homology Upstream Homology AUR1 Gene AUR1 Gene Upstream Homology->AUR1 Gene Selectable Marker Selectable Marker Upstream Homology->Selectable Marker Upstream Homology->Selectable Marker Downstream Homology Downstream Homology AUR1 Gene->Downstream Homology Selectable Marker->Downstream Homology Selectable Marker->Downstream Homology PCR Product (Disruption Cassette) PCR Product (Disruption Cassette) Genomic DNA Genomic DNA PCR Product (Disruption Cassette)->Genomic DNA Transformation & Homologous Recombination Resulting Knockout Genome Resulting Knockout Genome

Caption: Gene Knockout via Homologous Recombination.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

This protocol is a summarized version of the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Antifungal agents (this compound, Fluconazole, Amphotericin B)

  • Yeast strains (wild-type and knockout/mutant)

  • Spectrophotometer or microplate reader

Procedure:

  • Antifungal Stock Solution Preparation:

    • Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation:

    • Culture yeast strains on agar plates for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to the final working concentration.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of each antifungal agent in the 96-well plates using RPMI-1640 medium.

    • The final volume in each well should be 100 µL.

    • Include a drug-free well as a growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared yeast inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and this compound, and complete inhibition for Amphotericin B) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

Conclusion

The use of AUR1 knockout and mutant strains has been instrumental in validating the antifungal activity and mechanism of action of this compound. The specific targeting of the essential fungal enzyme IPC synthase, coupled with its potent fungicidal activity, positions this compound as a compelling candidate for further development. This guide provides the foundational data and methodologies for researchers to objectively evaluate and compare this compound's performance against other antifungal agents in their own research endeavors.

References

Navigating the Antifungal Resistance Landscape: A Comparative Analysis of Basifungin Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profile of Basifungin (Aureobasidin A) reveals a promising lack of overlap with current frontline antifungal agents. This guide provides a comprehensive comparison, supported by available experimental data, to inform researchers, scientists, and drug development professionals on the potential of this compound in combating drug-resistant fungal pathogens.

This compound, a cyclic depsipeptide antibiotic, operates through a distinct mechanism of action, inhibiting the fungal-specific enzyme inositol phosphorylceramide (IPC) synthase, which is encoded by the AUR1 gene.[1] This unique target is a key factor in its activity profile against fungi that have developed resistance to other antifungal classes. This guide summarizes the existing data on the cross-resistance between this compound and other major antifungal agents, provides detailed experimental protocols for its study, and visualizes the key pathways involved.

Quantitative Susceptibility Data

The available data suggests that this compound maintains its efficacy against fungal isolates resistant to other common antifungal drugs, particularly azoles. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: In Vitro Activity of this compound (Aureobasidin A) and Fluconazole against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound (Aureobasidin A)0.031 - 160.252
Fluconazole0.125 - 643264

Data from a study on fluconazole-resistant C. albicans isolates.

Table 2: In Vitro Activity of this compound (Aureobasidin A) against Planktonic and Biofilm Candida Species

Fungal StateMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Planktonic Cells11
Biofilm8≥64

Data from a study on 92 clinical isolates of various Candida species.[2]

Table 3: Susceptibility of this compound (Aureobasidin A)-Resistant Candida albicans to Other Antifungals

Antifungal AgentPhenotype in AbA-Resistant Strain (Chr1 Trisomy)
CaspofunginDecreased Resistance (Collateral Sensitivity)
5-FlucytosineIncreased Resistance

Based on a study where this compound resistance was induced in C. albicans.[3]

Cross-Resistance Profile: A Comparative Overview

Azoles (e.g., Fluconazole): Studies have demonstrated that this compound exhibits a potent inhibitory effect against fluconazole-resistant Candida albicans isolates.[4] This lack of cross-resistance is attributed to their different mechanisms of action. Azole resistance is often mediated by mutations in the ERG11 gene or overexpression of efflux pumps like MDR1 and CDR1.[5] this compound's target, IPC synthase, is not affected by these mechanisms. In fact, this compound has shown synergistic effects when combined with fluconazole against resistant strains.

Echinocandins (e.g., Caspofungin): Direct cross-resistance studies with echinocandin-resistant strains are limited. However, evidence suggests a potential for collateral sensitivity. A study on a Candida albicans strain that developed resistance to this compound through a chromosome 1 trisomy showed decreased resistance to the echinocandin caspofungin. Echinocandin resistance is typically associated with mutations in the FKS genes, which encode the target enzyme β-1,3-D-glucan synthase. As this compound targets a completely different pathway, the likelihood of cross-resistance is low.

Polyenes (e.g., Amphotericin B): There is a notable lack of published studies directly investigating cross-resistance between this compound and polyenes. Polyenes act by binding to ergosterol in the fungal cell membrane, leading to membrane disruption. Given this compound's distinct intracellular target, a low potential for cross-resistance can be hypothesized, but this requires experimental validation.

Aspergillus Species: Some Aspergillus species, such as A. fumigatus and A. flavus, exhibit intrinsic resistance to this compound. This resistance is not due to an insensitive target enzyme, as IPC synthase in these species is still inhibited by this compound. Instead, it is likely mediated by increased drug efflux. This intrinsic resistance makes the assessment of acquired cross-resistance in these species challenging.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Antifungal Stock Solution:

  • Dissolve this compound (Aureobasidin A) in a suitable solvent (e.g., methanol or ethanol) to a stock concentration of 1 mg/mL.

  • Prepare serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Assay Procedure:

  • Add 100 µL of the diluted fungal inoculum to each well of a 96-well microtiter plate.

  • Add 100 µL of the serially diluted antifungal agent to the corresponding wells.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4. Reading the MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Visualizing the Pathways

Diagram 1: this compound's Mechanism of Action and Resistance

Basifungin_Mechanism This compound This compound (Aureobasidin A) IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase (AUR1) This compound->IPC_Synthase Inhibits Sphingolipids Sphingolipid Biosynthesis IPC_Synthase->Sphingolipids Catalyzes Cell_Membrane Fungal Cell Membrane Integrity Sphingolipids->Cell_Membrane Maintains Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Disruption leads to AUR1_Mutation AUR1 Gene Mutation/ Overexpression AUR1_Mutation->IPC_Synthase Alters target Efflux_Pump Efflux Pump Overexpression Efflux_Pump->this compound Reduces intracellular concentration

Caption: Mechanism of action of this compound and associated resistance pathways.

Diagram 2: Comparative Antifungal Targets and Resistance Mechanisms

Antifungal_Targets cluster_this compound This compound cluster_Azoles Azoles cluster_Echinocandins Echinocandins cluster_Polyenes Polyenes Basifungin_Node This compound (Aureobasidin A) Target: IPC Synthase (AUR1) Resistance: AUR1 mutation/overexpression, Efflux Cross_Resistance Potential for Cross-Resistance Basifungin_Node->Cross_Resistance Low Azoles_Node Azoles (e.g., Fluconazole) Target: Lanosterol 14-α-demethylase (ERG11) Resistance: ERG11 mutation/overexpression, Efflux Azoles_Node->Cross_Resistance High (within class) Echinocandins_Node Echinocandins (e.g., Caspofungin) Target: β-1,3-D-glucan synthase (FKS) Resistance: FKS gene mutations Echinocandins_Node->Cross_Resistance High (within class) Polyenes_Node Polyenes (e.g., Amphotericin B) Target: Ergosterol Resistance: Altered membrane sterol composition Polyenes_Node->Cross_Resistance Low

Caption: Comparison of targets and resistance mechanisms of major antifungal classes.

References

In Vivo Showdown: Basifungin vs. Amphotericin B in a Systemic Fungal Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antifungal therapeutics, the quest for agents with potent efficacy and a favorable safety profile is perpetual. This guide provides an objective in vivo comparison of Basifungin (also known as Aureobasidin A) and the well-established polyene antifungal, Amphotericin B, in a systemic infection model. The data presented herein is synthesized from published preclinical studies to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Performance Snapshot: Efficacy and Survival

A key preclinical study directly compared the in vivo efficacy of this compound and Amphotericin B in a murine model of systemic candidiasis. The findings from this pivotal research indicate a significant therapeutic advantage for this compound.

Table 1: Comparative Efficacy in a Murine Systemic Candidiasis Model

ParameterThis compound (Aureobasidin A)Amphotericin BFluconazole
Therapeutic Efficacy SuperiorEffectiveEffective
Fungicidal Action More EffectiveEffectiveLess Effective
Route of Administration Oral, SubcutaneousIntraperitonealOral

Data synthesized from Takesako et al. (1993), The Journal of Antibiotics. The study reported that this compound's fungicidal action in mice with candidiasis was more effective than both fluconazole and Amphotericin B.

Experimental Deep Dive: The Murine Systemic Candidiasis Model

To understand the context of these findings, it is crucial to examine the experimental methodology typically employed in such preclinical comparisons. The following protocol is a synthesized representation of a standard murine model for systemic candidiasis used to evaluate antifungal efficacy.

Experimental Protocol: Systemic Candidiasis Murine Model

1. Animal Model:

  • Species: Male ICR mice.

  • Health Status: Specific pathogen-free.

2. Fungal Strain and Inoculum Preparation:

  • Organism: Candida albicans.

  • Culture: The strain is grown on a suitable medium, such as Sabouraud dextrose agar, and then cultured in a liquid medium like yeast extract-peptone-dextrose broth.

  • Inoculum: Yeast cells are harvested, washed with sterile saline, and suspended at a concentration of 1 x 10^6 cells/ml.

3. Infection:

  • Mice are infected via intravenous injection of 0.1 ml of the Candida albicans suspension into the tail vein.

4. Treatment Groups:

  • This compound (Aureobasidin A): Administered orally (p.o.) or subcutaneously (s.c.) at varying dosages (e.g., 20 and 40 mg/kg).

  • Amphotericin B: Administered intraperitoneally (i.p.) at varying dosages.

  • Control Groups:

    • Vehicle control (receiving the drug diluent).

    • Untreated infected control.

5. Treatment Regimen:

  • Treatment is initiated 24 hours post-infection and continues for a specified duration (e.g., daily for several days).

6. Efficacy Assessment:

  • Survival: Mice are monitored daily, and survival rates are recorded over a period of up to 30 days.

  • Fungal Burden: At specific time points, subsets of mice from each group are euthanized. Organs such as the kidneys, liver, and spleen are aseptically removed, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. The kidneys are a primary target organ for Candida in this model.

7. Toxicity Assessment:

  • General health of the animals is monitored, including weight loss and signs of distress.

  • Biochemical markers of organ toxicity (e.g., kidney and liver function tests) can be assessed from blood samples.

Unraveling the Mechanisms of Action

The differing in vivo efficacy of this compound and Amphotericin B can be attributed to their distinct mechanisms of action at the cellular level.

Amphotericin B: This polyene antifungal targets ergosterol, a key component of the fungal cell membrane. By binding to ergosterol, Amphotericin B forms pores in the membrane, leading to leakage of intracellular components and ultimately, cell death. However, its affinity for cholesterol in mammalian cell membranes contributes to its known toxicity, particularly nephrotoxicity.

This compound (Aureobasidin A): This cyclic depsipeptide antibiotic inhibits the enzyme inositol phosphorylceramide (IPC) synthase, which is crucial for the synthesis of sphingolipids in fungi. Sphingolipids are essential components of the fungal cell membrane and are involved in various cellular processes. By disrupting sphingolipid synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to cell death.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of action and the experimental workflow.

cluster_AmphotericinB Amphotericin B Mechanism cluster_this compound This compound Mechanism AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion & Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death This compound This compound (Aureobasidin A) IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase This compound->IPC_Synthase Inhibits Sphingolipid Sphingolipid Synthesis IPC_Synthase->Sphingolipid Membrane Fungal Cell Membrane Integrity Disruption Sphingolipid->Membrane Death2 Fungal Cell Death Membrane->Death2

Caption: Mechanisms of action for Amphotericin B and this compound.

cluster_treatment Treatment Groups cluster_endpoint Efficacy & Toxicity Inoculum Inoculum Preparation (C. albicans) Infection Intravenous Infection of Mice Inoculum->Infection Treatment Treatment Initiation (24h post-infection) Infection->Treatment Monitoring Daily Monitoring (Survival) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Survival Survival Analysis FungalBurden Fungal Burden (Kidney, etc.) Toxicity Toxicity Assessment This compound This compound AmphoB Amphotericin B Control Control

Caption: Experimental workflow for the murine systemic candidiasis model.

Conclusion

The available preclinical evidence suggests that this compound (Aureobasidin A) demonstrates superior in vivo efficacy compared to Amphotericin B in a murine model of systemic candidiasis. Its distinct mechanism of action, targeting fungal sphingolipid synthesis, presents a promising alternative to ergosterol-binding agents. Further research, including detailed dose-response studies and investigations in other fungal infection models, will be crucial to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding for researchers and developers to build upon in the ongoing effort to combat systemic fungal infections.

Validating Basifungin's Grip on Fungal Survival: An Inhibitory Comparison Guide for AUR1 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Basifungin's inhibitory effect on AUR1 kinase activity against other known inhibitors. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of AUR1 inhibition as a promising antifungal strategy.

This compound, also known as Aureobasidin A (AbA), is a potent cyclic depsipeptide antifungal agent. Its primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in fungi encoded by the AUR1 gene.[1][2] This enzyme catalyzes a critical step in the sphingolipid biosynthesis pathway, which is vital for fungal growth, viability, and virulence.[2][3][4] Unlike fungi, this enzyme is absent in mammals, making it an attractive target for novel antifungal therapies.

This guide will delve into the quantitative inhibitory effects of this compound and compare it with other compounds targeting the same enzymatic pathway.

Comparative Inhibitory Activity Against AUR1 (IPC Synthase)

The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound and other known inhibitors of AUR1/IPC synthase from various fungal species. It is important to note that direct comparisons should be made cautiously, as experimental conditions can vary between studies.

InhibitorFungal SpeciesIC50KiReference(s)
This compound (Aureobasidin A) Candida albicans2 - 4 ng/mL183 pM
Saccharomyces cerevisiae-234 pM
Aspergillus fumigatus3 - 5 ng/mL-
Candida glabrata<2 µg/mL (MIC)-
Khafrefungin Saccharomyces cerevisiae--
Candida albicans--
Aspergillus fumigatusLess active than against yeasts-
Rustmicin Cryptococcus neoformans70 pM-
Galbonolide A ---
Haplofungins Saccharomyces cerevisiae1.5 ng/mL-
Aspergillus fumigatus10- to 100-fold less potent than against S. cerevisiae-

Fungal Sphingolipid Biosynthesis Pathway and AUR1 Inhibition

The diagram below illustrates the fungal sphingolipid biosynthesis pathway, highlighting the critical role of AUR1 (IPC synthase) and the point of inhibition by this compound and its alternatives.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Inhibitors Inhibitors Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine (DHS) Dihydrosphingosine (DHS) 3-Ketosphinganine->Dihydrosphingosine (DHS) 3-KSR Phytosphingosine (PHS) Phytosphingosine (PHS) Dihydrosphingosine (DHS)->Phytosphingosine (PHS) Sphingolipid Δ4-hydroxylase Dihydroceramide Dihydroceramide Dihydrosphingosine (DHS)->Dihydroceramide Ceramide synthase Phytoceramide Phytoceramide Phytosphingosine (PHS)->Phytoceramide Ceramide synthase IPC IPC Phytoceramide->IPC AUR1 (IPC Synthase) Phytoceramide->IPC MIPC MIPC IPC->MIPC Mannosyl-transferases M(IP)2C M(IP)2C MIPC->M(IP)2C Inositol phosphotransferase This compound This compound This compound->IPC Khafrefungin Khafrefungin Khafrefungin->IPC Rustmicin Rustmicin Rustmicin->IPC

Caption: Fungal sphingolipid biosynthesis pathway indicating AUR1's role.

Experimental Protocols

In Vitro AUR1 (IPC Synthase) Activity Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against AUR1 synthase.

1. Preparation of Fungal Microsomes:

  • Grow the desired fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans) to mid-log phase in appropriate liquid media.

  • Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Disrupt the cells using methods such as glass bead homogenization or a French press in a lysis buffer containing protease inhibitors.

  • Perform differential centrifugation to isolate the microsomal fraction. The final pellet containing microsomes is resuspended in a storage buffer and protein concentration is determined.

2. IPC Synthase Activity Assay:

  • The assay mixture should contain a buffer (e.g., Tris/maleate, pH 6.0), the microsomal preparation (as the source of AUR1), and the donor substrate, phosphatidylinositol (PI).

  • The reaction is initiated by the addition of a fluorescently labeled acceptor substrate, such as NBD-C6-ceramide.

  • For inhibitor studies, the microsomal membranes are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period before adding the substrates.

  • The reaction is incubated at an optimal temperature (e.g., 28-37°C) for a specific duration (e.g., 15-60 minutes).

  • The reaction is terminated by the addition of a solvent mixture (e.g., chloroform/methanol).

3. Quantification of IPC Formation:

  • The lipids are extracted from the reaction mixture.

  • The product, fluorescently labeled inositol phosphorylceramide (NBD-C6-IPC), is separated from the unreacted substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The amount of product is quantified by measuring the fluorescence intensity.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Screening AUR1 Inhibitors

The following diagram outlines a typical workflow for the screening and validation of novel AUR1 inhibitors.

Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_preclinical Preclinical Development Compound Library Compound Library Primary Assay In Vitro AUR1 Activity Assay Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Dose-Response IC50 Determination Hit Identification->Dose-Response Mechanism of Action Kinetic Studies (Ki) Dose-Response->Mechanism of Action Antifungal Susceptibility MIC Determination Mechanism of Action->Antifungal Susceptibility In Vivo Efficacy Animal Models of Fungal Infection Antifungal Susceptibility->In Vivo Efficacy Toxicity Studies Toxicity Studies Antifungal Susceptibility->Toxicity Studies

Caption: Workflow for AUR1 inhibitor screening and validation.

This guide provides a foundational understanding of this compound's inhibitory action on AUR1 and a framework for comparing it with other inhibitors. The provided protocols and workflows are intended to serve as a starting point for researchers in the field of antifungal drug discovery.

References

A Head-to-Head Comparison of Aureobasidin A and Other Cyclic Peptide Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal drug development, cyclic peptides represent a crucial class of therapeutic agents. Their unique structural conformations and target specificity offer significant advantages in combating fungal infections, which are a growing concern for immunocompromised patients. This guide provides a detailed, data-driven comparison of Aureobasidin A, a promising cyclic depsipeptide, with other notable cyclic peptide antifungals, primarily the echinocandin class. We also include Amphotericin B, a polyene macrolide, as a benchmark due to its broad-spectrum activity and long-standing clinical relevance.

Mechanism of Action: A Tale of Two Targets

The primary difference between Aureobasidin A and the echinocandin family of cyclic peptides lies in their distinct molecular targets within the fungal cell.

Aureobasidin A exerts its antifungal effect by inhibiting inositol phosphorylceramide (IPC) synthase , an enzyme essential for the synthesis of sphingolipids.[1][2][3] Sphingolipids are critical components of the fungal cell membrane, playing vital roles in cell integrity, signaling, and stress responses. By disrupting sphingolipid biosynthesis, Aureobasidin A compromises the fungal cell membrane, leading to cell death.[3][4] This mechanism is distinct from other major classes of antifungals.

AureobasidinA_MOA Aureobasidin A Aureobasidin A IPC Synthase IPC Synthase Aureobasidin A->IPC Synthase Inhibits Sphingolipid Biosynthesis Sphingolipid Biosynthesis IPC Synthase->Sphingolipid Biosynthesis Catalyzes Fungal Cell Membrane Fungal Cell Membrane Sphingolipid Biosynthesis->Fungal Cell Membrane Maintains Integrity Cell Death Cell Death Fungal Cell Membrane->Cell Death Disruption leads to

Mechanism of Action of Aureobasidin A

Echinocandins , which include caspofungin, micafungin, and anidulafungin, target the fungal cell wall. They non-competitively inhibit β-(1,3)-D-glucan synthase , an enzyme complex responsible for synthesizing β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to osmotic instability and cell lysis. This target is absent in mammalian cells, contributing to the favorable safety profile of echinocandins.

Echinocandins_MOA Echinocandins Echinocandins β-(1,3)-D-glucan Synthase β-(1,3)-D-glucan Synthase Echinocandins->β-(1,3)-D-glucan Synthase Inhibit β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan Synthase->β-(1,3)-D-glucan Synthesis Catalyzes Fungal Cell Wall Fungal Cell Wall β-(1,3)-D-glucan Synthesis->Fungal Cell Wall Maintains Integrity Cell Lysis Cell Lysis Fungal Cell Wall->Cell Lysis Disruption leads to

Mechanism of Action of Echinocandins

For comparison, Amphotericin B binds to ergosterol, the primary sterol in the fungal cell membrane. This binding forms pores in the membrane, leading to leakage of intracellular ions and ultimately cell death.

Antifungal Activity: A Quantitative Comparison

The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC ranges for Aureobasidin A, echinocandins, and Amphotericin B against various fungal pathogens. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Fungal SpeciesAureobasidin A (µg/mL)Caspofungin (µg/mL)Micafungin (µg/mL)Anidulafungin (µg/mL)Amphotericin B (µg/mL)
Candida albicans0.25 - 20.015 - 80.008 - 40.015 - 80.12 - >2
Candida glabrata0.25 - 20.03 - >80.015 - >80.03 - >80.25 - >2
Candida parapsilosisNot widely reported0.125 - 4Not widely reportedNot widely reported0.03 - 2
Candida kruseiNot widely reported0.25 - 8Not widely reportedNot widely reported0.25 - >2
Cryptococcus neoformans0.5 - 4Generally poor activityGenerally poor activityGenerally poor activity0.12 - 2
Aspergillus fumigatusLimited dataFungistaticFungistaticFungistatic0.25 - 2

Experimental Protocols: Antifungal Susceptibility Testing

The data presented above is typically generated using standardized antifungal susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi. A generalized workflow for a broth microdilution assay is described below.

Broth Microdilution Method (CLSI M27)
  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Antifungal Agent Dilution: The antifungal agents are serially diluted in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well. This can be assessed visually or spectrophotometrically.

AST_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Standardization (0.5 McFarland) Standardization (0.5 McFarland) Inoculum Preparation->Standardization (0.5 McFarland) Inoculation of Microplate Inoculation of Microplate Standardization (0.5 McFarland)->Inoculation of Microplate Antifungal Stock Antifungal Stock Serial Dilution in Microplate Serial Dilution in Microplate Antifungal Stock->Serial Dilution in Microplate Incubation (24-48h, 35°C) Incubation (24-48h, 35°C) Inoculation of Microplate->Incubation (24-48h, 35°C) Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation (24-48h, 35°C)->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Antifungal Susceptibility Testing Workflow

Spectrum of Activity and Clinical Applications

Aureobasidin A has demonstrated potent in vitro activity against a range of pathogenic yeasts, including various Candida species and Cryptococcus neoformans. Its efficacy against fluconazole-resistant Candida albicans highlights its potential for treating drug-resistant infections. In vivo studies in murine models of systemic candidiasis have shown good efficacy with oral or subcutaneous administration.

Echinocandins are highly effective against most Candida species, including those resistant to azoles, and are generally fungicidal against them. They also exhibit fungistatic activity against Aspergillus species. Echinocandins are administered intravenously and are a first-line treatment for invasive candidiasis.

Pneumocandins are natural lipopeptide products that serve as precursors for the semisynthetic echinocandins like caspofungin. They exhibit broad-spectrum antifungal activity in their own right.

Conclusion

Aureobasidin A and echinocandins are both promising classes of cyclic peptide antifungals with distinct mechanisms of action. Aureobasidin A's unique targeting of sphingolipid synthesis presents a novel approach to combatting fungal infections, with demonstrated efficacy against clinically relevant yeasts. The echinocandins are an established class of antifungals with a proven track record in treating invasive candidiasis and aspergillosis, valued for their potent activity and favorable safety profile. The continued development and study of these and other cyclic peptides are crucial for expanding the therapeutic arsenal against life-threatening fungal diseases.

References

Unveiling Basifungin's Antifungal Action: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Basifungin (Aureobasidin A) and its mechanism of action, supported by experimental data and detailed protocols. Genetic approaches have been pivotal in confirming that this compound's primary target is the essential fungal enzyme, inositol phosphorylceramide (IPC) synthase.

This compound, also known as Aureobasidin A, is a cyclic depsipeptide antibiotic with potent fungicidal activity against a broad range of pathogenic yeasts and molds[1]. Its unique mechanism of action, targeting the sphingolipid biosynthesis pathway, makes it a compelling subject of study, particularly in the context of rising resistance to conventional antifungal agents. This guide delves into the genetic methodologies used to validate this compound's target and compares its in vitro efficacy against other major classes of antifungal drugs.

Comparative In Vitro Efficacy of this compound and Other Antifungals

The in vitro activity of antifungal agents is a key indicator of their potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure for this assessment. The following tables summarize the comparative in vitro activity of this compound (Aureobasidin A) against various Candida and Aspergillus species, alongside other commonly used antifungal drugs.

Antifungal AgentCandida albicansCandida glabrataCandida kruseiCandida parapsilosisCandida tropicalis
This compound (Aureobasidin A) <2 µg/mL <2 µg/mL <2 µg/mL <2 µg/mL <2 µg/mL
Fluconazole0.25 - 1 µg/mL4 - >512 µg/mL32 - >1024 µg/mL2 - >512 µg/mL0.125 - 64 µg/mL
Amphotericin B1 µg/mL0.25 - 1 µg/mL1 µg/mL0.125 - 1 µg/mL0.03 - 1 µg/mL
Caspofungin0.25 µg/mL0.06 - 0.125 µg/mL0.5 µg/mL0.125 µg/mL0.125-2 µg/mL

Table 1: Comparative MIC ranges of this compound and other antifungals against common Candida species. Data compiled from multiple sources.

Antifungal AgentAspergillus fumigatusAspergillus flavusAspergillus nigerAspergillus terreus
This compound (Aureobasidin A) >50 µg/mL >50 µg/mL 0.8 µg/mL >50 µg/mL
Voriconazole0.25 - 2 µg/mL0.5 - 2 µg/mL0.5 - 2 µg/mL0.25 - 1 µg/mL
Amphotericin B0.5 - 2 µg/mL0.5 - 4 µg/mL0.5 - 4 µg/mL0.5 - 2 µg/mL
Caspofungin0.03 - 0.25 µg/mL0.12 - 0.5 µg/mL0.03 - 0.125 µg/mL0.03 - 0.125 µg/mL

Table 2: Comparative MIC ranges of this compound and other antifungals against common Aspergillus species. Data compiled from multiple sources.

Confirmation of Mechanism of Action through Genetic Approaches

Genetic techniques have been instrumental in unequivocally identifying the target of this compound. The primary methods involve the generation of drug-resistant mutants and subsequent whole-genome sequencing to pinpoint the genetic basis of resistance.

A key finding from these genetic approaches is the identification of the AUR1 gene as the target of this compound[2][3]. The AUR1 gene encodes inositol phosphorylceramide (IPC) synthase, a crucial enzyme in the fungal sphingolipid biosynthesis pathway. This pathway is essential for fungal cell viability and pathogenesis, and its components are often distinct from those in mammals, making it an attractive target for antifungal drug development.

Resistance to this compound has been predominantly linked to mutations in the AUR1 gene or, as recently discovered in Candida albicans, to the development of aneuploidy, specifically trisomy of chromosome 1, which contains the AUR1 gene[4]. This aneuploidy leads to an increased copy number of the target gene, thereby conferring resistance.

G cluster_workflow Experimental Workflow for Target Confirmation start Start with a susceptible fungal strain (e.g., C. albicans) mutagenesis Induce resistance by plating on media with lethal this compound concentration start->mutagenesis Expose to this compound selection Isolate and culture resistant colonies mutagenesis->selection wgs Perform Whole-Genome Sequencing (WGS) selection->wgs Extract genomic DNA analysis Analyze WGS data to identify mutations or aneuploidies wgs->analysis Compare to wild-type genome target_confirmation Confirm target gene (e.g., AUR1) involvement analysis->target_confirmation

A flowchart of the experimental workflow for confirming this compound's mechanism of action.

The Sphingolipid Biosynthesis Pathway: The Battlefield for this compound

This compound exerts its fungicidal effect by inhibiting IPC synthase, a critical enzyme in the sphingolipid biosynthesis pathway. This pathway is responsible for the production of complex sphingolipids, which are essential components of the fungal cell membrane and are involved in various cellular processes, including signal transduction and stress responses.

G cluster_pathway Fungal Sphingolipid Biosynthesis Pathway serine Serine + Palmitoyl-CoA kdsr 3-ketodihydrosphingosine serine->kdsr dhs Dihydrosphingosine (DHS) kdsr->dhs dihydroceramide Dihydroceramide dhs->dihydroceramide Ceramide Synthase ceramide_synthase Ceramide Synthase phytoceramide Phytoceramide dihydroceramide->phytoceramide ipc Inositol Phosphorylceramide (IPC) phytoceramide->ipc IPC Synthase (AUR1) ipc_synthase Inositol Phosphorylceramide (IPC) Synthase (AUR1) complex_sphingolipids Complex Sphingolipids ipc->complex_sphingolipids This compound This compound (Aureobasidin A) This compound->ipc_synthase Inhibits

A simplified diagram of the fungal sphingolipid biosynthesis pathway, highlighting the inhibitory action of this compound on IPC synthase.

By blocking IPC synthase, this compound disrupts the production of essential sphingolipids, leading to a loss of cell membrane integrity and ultimately, cell death. The specificity of this target to fungi contributes to this compound's potent antifungal activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound (Aureobasidin A) stock solution (1 mg/mL in methanol or ethanol)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 16 µg/mL.

  • Prepare the fungal inoculum by suspending several colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Protocol 2: Generation and Analysis of this compound-Resistant Mutants

This protocol describes a workflow for generating this compound-resistant mutants and identifying the genetic basis of resistance through whole-genome sequencing.

1. Generation of Resistant Mutants: a. Prepare a high-density culture of the susceptible fungal strain (e.g., Candida albicans SC5314). b. Plate approximately 10^7 to 10^8 cells onto YPD agar plates containing a lethal concentration of this compound (e.g., 2-4 times the MIC). c. Incubate the plates at 30°C for 3-5 days, or until resistant colonies appear. d. Isolate individual resistant colonies and re-streak them on selective plates to confirm the resistance phenotype.

2. Whole-Genome Sequencing (WGS): a. Extract high-quality genomic DNA from both the resistant mutant and the parental susceptible strain using a suitable fungal DNA extraction kit. b. Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol (e.g., Illumina TruSeq). c. Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Bioinformatic Analysis: a. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. b. Read Mapping: Align the sequencing reads from both the resistant and parental strains to a reference genome using a short-read aligner such as BWA or Bowtie2. c. Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) in the resistant mutant compared to the parental strain using tools like GATK or SAMtools. d. Annotation: Annotate the identified variants to determine their potential impact on gene function using databases such as Ensembl Fungi or the Candida Genome Database. e. Data Interpretation: Focus on non-synonymous mutations, frameshift mutations, or CNVs in genes known or suspected to be involved in drug resistance or the drug's target pathway (e.g., AUR1).

This comprehensive approach allows for the unbiased identification of genetic alterations responsible for this compound resistance, thereby confirming its mechanism of action.

Conclusion

Genetic approaches have been indispensable in validating that this compound's antifungal activity stems from the inhibition of IPC synthase, a key enzyme in the fungal-specific sphingolipid biosynthesis pathway. This targeted mechanism of action, distinct from that of many clinically used antifungals, underscores this compound's potential as a valuable therapeutic agent. The comparative data presented here highlights its potent in vitro activity against a range of Candida species. Further research, guided by the genetic and molecular tools outlined in this guide, will be crucial in fully elucidating the potential of this compound and its derivatives in the fight against invasive fungal infections.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Basifungin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper disposal of Basifungin (also known as Aureobasidin A), a cyclic peptide antifungal agent. Adherence to these protocols is vital for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Prudent Safety Precautions:

Given that one Safety Data Sheet (SDS) for Aureobasidin A indicates it is not considered hazardous, while other sources advise treating it as hazardous until more information is available, a cautious approach is mandated.[1][2] Always handle this compound and any contaminated materials as hazardous chemical waste. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times during handling and disposal procedures.[3]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

Proper segregation of waste at the point of generation is critical. All waste streams contaminated with this compound must be collected in separate, clearly labeled, and sealed containers.

  • Liquid Waste (Aqueous): Solutions containing this compound in aqueous buffers should be collected in a designated, leak-proof carboy labeled "Hazardous Waste: this compound (Aqueous)." Do not mix with organic solvent waste.

  • Liquid Waste (Organic): Solutions of this compound dissolved in organic solvents (e.g., DMSO, methanol) must be collected in a separate, solvent-resistant bottle labeled "Hazardous Waste: this compound (Organic)."[4] It is soluble in methanol.[1]

  • Solid Waste: All contaminated consumables, including gloves, pipette tips, vials, and bench paper, must be disposed of in a lined, puncture-proof container with a lid, clearly marked "Hazardous Waste: this compound Contaminated Solids."

  • Unused or Expired Pure Compound: Unused or expired solid this compound should remain in its original, sealed container and be treated as hazardous chemical waste.

2. Decontamination of Work Surfaces:

  • Following any work with this compound, thoroughly decontaminate all work surfaces.

  • Use an appropriate laboratory disinfectant, followed by a rinse with 70% ethanol or as dictated by your institution's protocols.

  • All cleaning materials (e.g., paper towels) must be disposed of as solid hazardous waste.

3. Final Disposal:

  • All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Do not pour any liquid waste containing this compound down the drain. Antibiotics and antifungal agents can pose a significant risk to aquatic life and contribute to the development of antimicrobial resistance in the environment.

  • Autoclaving may not be an effective method for degrading this compound and should not be used as the sole disposal method for liquid waste.

Summary of Waste Management

Waste StreamDescriptionContainer TypeDisposal Procedure
Liquid Waste (Aqueous) Solutions containing this compound in aqueous buffers.4L HDPE Carboy, labeled "Hazardous Waste."Collect in a designated, sealed carboy. Request pickup by Environmental Health and Safety (EHS) when 90% full.
Liquid Waste (Organic) Solutions containing this compound in organic solvents (e.g., DMSO, methanol).4L Solvent-resistant bottle, labeled "Hazardous Waste."Collect in a designated, sealed bottle. Keep separate from aqueous and halogenated waste. Request EHS pickup when full.
Solid Waste Contaminated consumables: gloves, pipette tips, bench paper, vials, etc.Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste."Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when full.
Pure Compound Expired or unused solid this compound.Original or suitable sealed container, labeled "Hazardous Waste."Treat as hazardous chemical waste and arrange for EHS pickup.

Experimental Protocol: Spill Decontamination

In the event of a this compound spill, the following procedure should be initiated immediately:

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing a lab coat, safety glasses, and double nitrile gloves.

  • Contain the Spill:

    • For solid spills , gently cover the powder with absorbent paper towels to avoid raising dust.

    • For liquid spills , cover the spill with absorbent pads or granules, working from the outside in.

  • Decontaminate:

    • Carefully wipe up the contained spill using paper towels soaked in a laboratory disinfectant.

    • Place all contaminated absorbent materials into a hazardous waste container for solid waste.

    • Clean the spill area again with fresh paper towels and disinfectant.

    • Wipe the area with 70% ethanol.

  • Dispose of Waste: All materials used for cleanup must be disposed of as solid hazardous waste.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Diagram: this compound Disposal Workflow

cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Liquid Waste Segregation cluster_3 Solid Waste Handling cluster_4 Final Disposal start Generate this compound Waste is_liquid Liquid Waste? start->is_liquid is_aqueous Aqueous or Organic? is_liquid->is_aqueous Yes solid_waste Collect in Solid Waste Container is_liquid->solid_waste No (Solid) aqueous_waste Collect in Aqueous Waste Container is_aqueous->aqueous_waste Aqueous organic_waste Collect in Organic Waste Container is_aqueous->organic_waste Organic ehs_pickup Arrange for EHS Pickup aqueous_waste->ehs_pickup organic_waste->ehs_pickup solid_waste->ehs_pickup end_process Proper Disposal Complete ehs_pickup->end_process

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

References

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